Product packaging for 1,2-Dichloro-2-propanol(Cat. No.:CAS No. 52515-75-0)

1,2-Dichloro-2-propanol

Cat. No.: B15180848
CAS No.: 52515-75-0
M. Wt: 128.98 g/mol
InChI Key: QEZDCTNHTRSNMD-UHFFFAOYSA-N
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Description

1,2-Dichloro-2-propanol is a useful research compound. Its molecular formula is C3H6Cl2O and its molecular weight is 128.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6Cl2O B15180848 1,2-Dichloro-2-propanol CAS No. 52515-75-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52515-75-0

Molecular Formula

C3H6Cl2O

Molecular Weight

128.98 g/mol

IUPAC Name

1,2-dichloropropan-2-ol

InChI

InChI=1S/C3H6Cl2O/c1-3(5,6)2-4/h6H,2H2,1H3

InChI Key

QEZDCTNHTRSNMD-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(O)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1,2-dichloro-2-propanol (CAS No. 52515-75-0). Due to a notable lack of experimentally determined data for this specific isomer, this document leverages computational predictions and comparative analysis with its isomers, 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol, to offer a thorough profile. The guide covers molecular and physical characteristics, theoretical synthetic pathways, and predicted chemical reactivity, including nucleophilic substitution and elimination reactions. Detailed theoretical experimental protocols and workflow diagrams are provided to aid researchers in the potential synthesis and manipulation of this compound. This document aims to serve as a foundational resource for scientists interested in the potential applications of this compound as a chemical intermediate in organic synthesis and drug discovery.

Introduction

This compound is a halogenated tertiary alcohol. Its structure, featuring a gem-dichloro group on a tertiary carbon adjacent to a hydroxyl group, suggests a unique chemical reactivity profile. While its isomers, particularly 1,3-dichloro-2-propanol, are more extensively studied and have known applications as intermediates in the synthesis of pharmaceuticals and other chemicals, this compound remains a largely uncharacterized compound.[1][2] This guide consolidates the available computed data for this compound and provides a theoretical framework for its synthesis and chemical behavior, drawing parallels with its better-understood isomers.

Molecular and Physical Properties

There is a significant lack of experimentally determined physical properties for this compound in the scientific literature. The data presented in Table 1 are computational predictions sourced from the PubChem database.[3] For comparative purposes, the experimentally determined properties of the isomers 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol are provided in Table 2.

Table 1: Computed Physical and Chemical Properties of this compound [3]

PropertyValue
IUPAC Name1,2-dichloropropan-2-ol
CAS Number52515-75-0
Molecular FormulaC₃H₆Cl₂O
Molecular Weight128.98 g/mol
Monoisotopic Mass127.9795702 Da
XLogP31.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1
Topological Polar Surface Area20.2 Ų
Heavy Atom Count6
Complexity48.1

Table 2: Experimental Physical Properties of Isomers of Dichloropropanol

Property1,3-Dichloro-2-propanol2,3-Dichloro-1-propanol
CAS Number96-23-1[4]616-23-9[5]
Boiling Point174.3 °C[4][6]182 °C
Melting Point-4 °C[4][6]-29.15 °C
Density1.363 g/mL at 20 °C[6]1.360 g/mL at 20 °C
Solubility in WaterSoluble[7]1-10 g/L
Refractive Index1.4830 at 20 °C[6]1.4835-1.4855

Theoretical Synthesis

Proposed Synthesis from 1-Chloro-2-propanone

The synthesis of this compound could theoretically be achieved by the reaction of 1-chloro-2-propanone with a chlorinating agent such as phosphorus pentachloride (PCl₅), followed by hydrolysis of the intermediate.

Reaction Scheme:

CH₃C(O)CH₂Cl + PCl₅ → CH₃C(Cl)₂CH₂Cl + POCl₃ CH₃C(Cl)₂CH₂Cl + H₂O → CH₃C(OH)(Cl)CH₂Cl + HCl

A more direct, albeit speculative, approach could involve the addition of hypochlorous acid (HOCl) to 2-chloro-propene.

G 1-Chloro-2-propanone 1-Chloro-2-propanone Intermediate Intermediate 1-Chloro-2-propanone->Intermediate + PCl5 This compound This compound Intermediate->this compound + H2O (Hydrolysis)

Caption: Proposed synthesis of this compound.

Theoretical Experimental Protocol

Objective: To synthesize this compound from 1-chloro-2-propanone.

Materials:

  • 1-chloro-2-propanone

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a fume hood, dissolve 1-chloro-2-propanone in anhydrous diethyl ether in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add a solution of phosphorus pentachloride in anhydrous diethyl ether to the cooled solution of 1-chloro-2-propanone with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Cool the reaction mixture and carefully pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the ethereal layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with water.

  • Dry the ethereal layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.

Disclaimer: This is a theoretical protocol and must be thoroughly evaluated for safety and feasibility before being attempted.

Chemical Reactivity and Proposed Experimental Protocols

The chemical reactivity of this compound is predicted to be dominated by its tertiary alcohol and gem-dichloro functional groups.

Nucleophilic Substitution

The tertiary carbon atom bonded to two chlorine atoms is sterically hindered, making an Sₙ2 reaction unlikely. However, the formation of a stabilized tertiary carbocation upon departure of a chloride ion would favor an Sₙ1 mechanism. The hydroxyl group can also be protonated by a strong acid, followed by the loss of water to form a carbocation, which can then be attacked by a nucleophile.

G This compound This compound Tertiary_Carbocation Tertiary_Carbocation This compound->Tertiary_Carbocation - Cl- (slow) Substitution_Product Substitution_Product Tertiary_Carbocation->Substitution_Product + Nu- (fast)

Caption: Plausible Sₙ1 reaction pathway for this compound.

Theoretical Experimental Protocol for Nucleophilic Substitution:

Objective: To investigate the reaction of this compound with a nucleophile (e.g., sodium azide).

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Separatory funnel

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask.

  • Add sodium azide to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the product by NMR and mass spectrometry to confirm the substitution.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound is expected to undergo elimination reactions (E1 or E2) to yield chlorinated alkene products. The tertiary nature of the substrate would favor an E1 mechanism.

G This compound This compound Tertiary_Carbocation Tertiary_Carbocation This compound->Tertiary_Carbocation - Cl- (slow) Alkene_Product Alkene_Product Tertiary_Carbocation->Alkene_Product - H+ (fast, by base)

References

An In-depth Technical Guide to 1,2-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dichloro-2-propanol, a halogenated organic compound. Due to the limited availability of experimental data for this specific isomer, this document primarily relies on computed properties and information available for related dichloropropanol isomers. This guide covers the chemical identifiers, physicochemical properties, and general toxicological information, while highlighting the current gaps in the scientific literature.

Chemical Identifiers and Nomenclature

This compound is a distinct chemical entity with the confirmed Chemical Abstracts Service (CAS) number 52515-75-0 .[1] It is crucial to distinguish this isomer from other dichloropropanols, as they may exhibit different physical, chemical, and toxicological properties.

IdentifierValue
CAS Number 52515-75-0[1]
IUPAC Name 1,2-dichloropropan-2-ol[1]
Molecular Formula C₃H₆Cl₂O[1]
InChI InChI=1S/C3H6Cl2O/c1-3(5,6)2-4/h6H,2H2,1H3[1]
InChIKey QEZDCTNHTRSNMD-UHFFFAOYSA-N[1]
SMILES CC(CCl)(O)Cl[1]
Synonyms 1,2-Dichloropropan-2-ol, 2,3-dichloro-2-propanol[1]

It is important to note that the CAS number 77617-14-2 is associated with a different, though related, compound often referred to as "1,2-dichloropropanol".[2] Careful verification of the CAS number is essential when sourcing this chemical or reviewing literature.

Physicochemical Properties

The majority of the available data on the physicochemical properties of this compound are computed rather than experimentally determined. These properties provide valuable estimates for its behavior in various systems.

PropertyValueSource
Molecular Weight 128.98 g/mol Computed by PubChem[1]
XLogP3-AA 1.1Computed by XLogP3[1]
Hydrogen Bond Donor Count 1Computed by Cactvs[1]
Hydrogen Bond Acceptor Count 1Computed by Cactvs[1]
Rotatable Bond Count 1Computed by Cactvs[1]
Exact Mass 127.9795702 DaComputed by PubChem[1]
Monoisotopic Mass 127.9795702 DaComputed by PubChem[1]
Topological Polar Surface Area 20.2 ŲComputed by Cactvs[1]
Heavy Atom Count 6Computed by PubChem[1]
Complexity 48.1Computed by Cactvs[1]

Synthesis and Purification

A general synthetic approach is outlined in the following workflow:

G General Synthesis of Dichloropropanols Glycerol Glycerol Mixture Mixture of Dichloropropanol Isomers (including this compound) Glycerol->Mixture Chlorination HCl Hydrogen Chloride HCl->Mixture Purification Purification (e.g., Distillation, Chromatography) Mixture->Purification Isolated Isolated this compound Purification->Isolated

Caption: Generalized workflow for the synthesis of dichloropropanols.

The primary challenge lies in the separation of the this compound isomer from the reaction mixture. Standard purification techniques such as fractional distillation or chromatography would likely be employed, but specific conditions and efficiencies are not documented.

Toxicological Profile

There is a significant lack of toxicological data specifically for this compound. However, information on related dichloropropanols, such as 1,3-dichloro-2-propanol, indicates potential for toxicity. Studies on 1,3-dichloro-2-propanol have shown it to be toxic by ingestion and inhalation, with the liver being a primary target organ.[3][4][5] It is reasonable to assume that this compound may exhibit similar toxicological properties, and therefore, it should be handled with appropriate safety precautions.

The metabolic activation of halogenated alkanes, a class of compounds to which dichloropropanols belong, can involve the formation of reactive intermediates that may lead to cellular damage.[6]

The following diagram illustrates a general metabolic pathway for halogenated propanols, which may be applicable to this compound.

G General Metabolic Pathway of Halogenated Propanols cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion HalogenatedPropanol Halogenated Propanol (e.g., this compound) ReactiveIntermediate Reactive Intermediate (e.g., Epoxide) HalogenatedPropanol->ReactiveIntermediate Oxidation (CYP450) Conjugate Glutathione Conjugate ReactiveIntermediate->Conjugate Conjugation (GST) Excretion Urinary Excretion Conjugate->Excretion

Caption: Generalized metabolic pathway for halogenated propanols.

Conclusion and Future Research

This compound (CAS 52515-75-0) is a chemical compound for which there is a notable scarcity of experimental data. While its basic identifiers and computed properties are established, a thorough understanding of its reactivity, synthesis, and biological effects is hampered by the lack of published research. Future work should focus on:

  • Developing and documenting a specific, high-yield synthesis and purification protocol for this compound.

  • Conducting comprehensive spectroscopic analysis to create a reference database.

  • Performing detailed toxicological studies to determine its specific health hazards.

  • Investigating its potential applications in chemical synthesis and drug development.

Until such data becomes available, researchers and professionals should exercise caution and refer to the information available for structurally related dichloropropanol isomers, while being mindful of the potential for different properties.

References

Spectroscopic Characterization of 1,2-Dichloro-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,2-dichloro-2-propanol, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and comparison with related halogenated alcohols. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with isomers and analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
-CH₃~1.8Singlet (s)3H
-CH₂Cl~3.9Singlet (s)2H
-OHVariable (broad singlet)Broad Singlet (br s)1H

Rationale: The methyl protons (-CH₃) are adjacent to a quaternary carbon and are therefore expected to appear as a singlet. The methylene protons (-CH₂Cl) are also on a carbon with no adjacent protons, resulting in a singlet. The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (ppm)
-C H₃~25-35
-C H₂Cl~50-60
C Cl₂~80-90

Rationale: The carbon of the methyl group (-CH₃) is expected to be the most upfield. The carbon of the chloromethyl group (-CH₂Cl) will be shifted downfield due to the electronegativity of the attached chlorine atom. The quaternary carbon bonded to two chlorine atoms and an oxygen atom (CCl₂) will be the most deshielded and appear furthest downfield.

Table 3: Predicted IR Absorption Bands for this compound
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch3200-3600Strong, Broad
C-H stretch (sp³)2850-3000Medium-Strong
C-O stretch1050-1260Strong
C-Cl stretch550-850Strong

Rationale: The IR spectrum is expected to show a characteristic broad O-H stretching band for the alcohol group.[1] C-H stretching bands for the sp³ hybridized carbons will be present in their typical region. A strong C-O stretching absorption is also anticipated. The presence of two chlorine atoms will give rise to strong C-Cl stretching bands in the fingerprint region.[2]

Table 4: Predicted Mass Spectrometry Fragmentation for this compound
m/zPossible FragmentNotes
128/130/132[M]⁺Molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms (9:6:1 ratio).
93/95[M - Cl]⁺Loss of a chlorine atom.
79/81[CH₂ClCO]⁺Fragmentation with chlorine isotope pattern.
63/65[CH₂Cl]⁺Chloromethyl cation with chlorine isotope pattern.
43[C₃H₃]⁺Propyl fragment.

Rationale: The mass spectrum will be characterized by the presence of isotopic peaks for chlorine (³⁵Cl and ³⁷Cl). The molecular ion peak should appear as a cluster of peaks at m/z 128, 130, and 132 with a relative intensity ratio of approximately 9:6:1, which is indicative of a molecule containing two chlorine atoms. Common fragmentation pathways for halogenated alcohols include the loss of a halogen atom and alpha-cleavage.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

Objective: To determine the carbon-hydrogen framework of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Optimize the receiver gain.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-100 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, salt plates)

  • Dropper or pipette

Procedure (using Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

  • Peak Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Volatile solvent (e.g., methanol, dichloromethane)

  • Syringe or autosampler

Procedure (using Electron Ionization - EI):

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent.

  • Introduction into the Mass Spectrometer: Introduce the sample into the ion source. For a liquid sample, this can be done via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Pay close attention to the isotopic patterns characteristic of chlorine.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow for this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dichloropropanol, focusing on their chemical and physical properties, toxicological profiles, synthesis methodologies, and metabolic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction to Dichloropropanol Isomers

Dichloropropanols are chlorinated propanols with the general chemical formula C₃H₆Cl₂O. They exist as several constitutional isomers, each with unique physical, chemical, and toxicological properties. The most well-studied isomers are 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. These compounds are primarily used as intermediates in the production of epichlorohydrin, a key component in the manufacture of epoxy resins, glycerol, and other chemical products.[1][2] Due to their potential toxicity and presence as contaminants in some food products, a thorough understanding of their properties is crucial.

Physicochemical Properties of Dichloropropanol Isomers

The physicochemical properties of the dichloropropanol isomers are summarized in the table below. These properties influence their environmental fate, transport, and biological interactions.

Property1,3-Dichloro-2-propanol2,3-Dichloro-1-propanol1,2-Dichloro-2-propanol1,2-Dichloro-3-propanol
CAS Number 96-23-1[3]616-23-9[4]52515-75-0[5]77617-14-2
Molecular Formula C₃H₆Cl₂O[3]C₃H₆Cl₂O[4]C₃H₆Cl₂O[5]C₃H₆Cl₂O[6]
Molecular Weight ( g/mol ) 128.99[3]128.99[4]128.98[5]128.985
Appearance Colorless to light yellow liquid[2]Viscous colorless to amber liquid[7]--
Boiling Point (°C) 174.3[2]183-185[8]--
Melting Point (°C) -4[2]-29.15[8]--
Density (g/mL at 20°C) 1.3631.360--
Refractive Index (at 20°C) 1.4831.4819[4]--
Water Solubility Soluble (10 g/100 mL)Slightly soluble[7]--
Vapor Pressure (mmHg at 25°C) 0.0366[2]0.18[4]--

Toxicological Data

The toxicity of dichloropropanol isomers varies, with 1,3-dichloro-2-propanol being the most extensively studied. The available acute toxicity data is presented below.

IsomerTest OrganismRoute of AdministrationLD50/LC50Reference
1,3-Dichloro-2-propanolRatOral81 mg/kg[9]
RabbitDermal590 mg/kg[9]
MouseOral25 mg/kg[9]
2,3-Dichloro-1-propanolRatOral90 mg/kg[4]
RabbitDermal200 mg/kg[4]
RatInhalationLCLo: 500 ppm/4h[4]

1,3-Dichloro-2-propanol is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[10]

Experimental Protocols

Synthesis of Dichloropropanols from Glycerol

A common method for the synthesis of a mixture of 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol is the hydrochlorination of glycerol.[11]

Materials:

  • Glycerol (90%)

  • Concentrated Hydrochloric Acid

  • Concentrated Sulfuric Acid

  • Acetic Acid (catalyst)

  • Solid Sodium Carbonate

  • Benzene (for extraction)

  • Reaction flask with a reflux condenser and gas inlet tube

  • Gas generation apparatus for hydrogen chloride

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Place 1 kg of 90% glycerol and 20 g of acetic acid into a weighed reaction flask.

  • Set up the apparatus for the introduction of dry hydrogen chloride gas. The gas can be generated by dropping concentrated sulfuric acid into concentrated hydrochloric acid.

  • Pass a stream of dry hydrogen chloride gas into the glycerol-acetic acid mixture. The flask should be cooled in an ice-water bath to control the reaction temperature.

  • Monitor the absorption of the gas by periodically weighing the flask. Continue the gas flow until the weight increase is approximately 25% more than the theoretical amount.

  • Cool the reaction mixture and neutralize it with solid sodium carbonate until it is just alkaline to litmus paper.

  • Separate the upper layer of crude dichlorohydrin.

  • The crude product can be purified by distillation under reduced pressure. The fraction boiling between 68-75°C at 14 mmHg is collected.

  • Further dichlorohydrin can be recovered from the aqueous layer by extraction with benzene.[12]

Analysis of Dichloropropanol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

  • Autosampler

Sample Preparation (for water samples):

  • To a 10 mL water sample, add a suitable internal standard (e.g., d5-1,3-dichloro-2-propanol).

  • Extract the sample with an appropriate solvent, such as ethyl acetate or diethyl ether.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 220°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Interface Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

Quantification is performed using selected ion monitoring (SIM) mode, monitoring characteristic ions for each isomer and the internal standard.

Metabolic Pathways

The metabolism of dichloropropanols is a critical factor in their toxicity. The primary metabolic pathways involve oxidation and conjugation reactions, leading to the formation of reactive intermediates.

Metabolism of 1,3-Dichloro-2-propanol

The metabolism of 1,3-dichloro-2-propanol can proceed through several pathways, primarily involving cytochrome P450 enzymes (specifically CYP2E1) and alcohol dehydrogenase.[10] A key reactive intermediate is epichlorohydrin. These pathways can lead to glutathione depletion, a key event in the cellular toxicity of this compound.

metabolic_pathway_1_3_DCP DCP13 1,3-Dichloro-2-propanol Epichlorohydrin Epichlorohydrin DCP13->Epichlorohydrin Dehydrochlorination Dichloroacetone 1,3-Dichloroacetone DCP13->Dichloroacetone Alcohol Dehydrogenase CYP2E1 GSH_conjugate Glutathione Conjugate Epichlorohydrin->GSH_conjugate Glutathione S-transferase MCPD 3-Monochloropropane-1,2-diol Epichlorohydrin->MCPD Epoxide Hydrolase Glycerol Glycerol MCPD->Glycerol metabolic_pathway_2_3_DCP DCP23 2,3-Dichloro-1-propanol ReactiveMetabolite Reactive Metabolite DCP23->ReactiveMetabolite CYP450 GSH_conjugate Glutathione Conjugate ReactiveMetabolite->GSH_conjugate Glutathione S-transferase logical_relationship Glycerol Glycerol MCPD Monochloropropanediols Glycerol->MCPD Hydrochlorination DCPs Dichloropropanols (1,3-DCP, 2,3-DCP) MCPD->DCPs Hydrochlorination Epichlorohydrin Epichlorohydrin DCPs->Epichlorohydrin Dehydrochlorination Epichlorohydrin->DCPs Hydrolysis

References

An In-Depth Technical Guide on the Toxicological Profile of Dichloropropanols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This report addresses the toxicological profiles of 1,2-dichloropropane and 1,3-dichloro-2-propanol . Extensive literature searches did not yield any specific toxicological studies for 1,2-dichloro-2-propanol . Therefore, this guide focuses on its closely related and more thoroughly investigated isomers to provide relevant toxicological insights for researchers, scientists, and drug development professionals.

Introduction

Dichloropropanols and their related chlorinated propanes are synthetic chemicals with various industrial applications. Due to their potential for human exposure and toxicity, understanding their toxicological profiles is crucial for risk assessment and safety management. This technical guide provides a comprehensive overview of the available toxicological data for 1,2-dichloropropane and 1,3-dichloro-2-propanol, covering acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and absorption, distribution, metabolism, and excretion (ADME).

Toxicological Profile of 1,2-Dichloropropane

1,2-Dichloropropane (CAS No. 78-87-5) is a colorless, flammable liquid with a sweet odor. It has been used as a soil fumigant, chemical intermediate, and industrial solvent.[1]

Acute Toxicity

Human exposure to high levels of 1,2-dichloropropane can lead to central nervous system depression, as well as liver and kidney damage.[2] In animal studies, the liver is a primary target organ for acute toxicity.[3]

Table 1: Acute Toxicity of 1,2-Dichloropropane

Test SpeciesRoute of ExposureValueReference
RatOral LD501.9 g/kg[2]
MouseOral LD500.5 g/kg[2]
RabbitDermal LD508.75 g/kg[2]
RatInhalation LC50 (7 hours)2000 ppm[2]
Chronic Toxicity and Carcinogenicity

Chronic exposure to 1,2-dichloropropane has been associated with non-neoplastic lesions in the nasal cavity and kidneys in animal studies.[4] The carcinogenicity of 1,2-dichloropropane has been investigated in mice and rats. In a two-year inhalation study in mice, there was some evidence of carcinogenic activity, with an increased incidence of Harderian gland adenomas in males and a combined increased incidence of bronchiolar-alveolar adenomas and carcinomas in females.[4] In gavage studies, a dose-related increase in the incidence of hepatocellular tumors was observed in both male and female mice.[2]

Genotoxicity

In vitro studies on the genotoxicity of 1,2-dichloropropane have produced mixed results. However, in vivo studies have generally been negative. For instance, it did not induce sex-linked recessive lethal mutations in Drosophila melanogaster or dominant lethal mutations in rats.[5] A study on mice exposed via inhalation found that 1,2-dichloropropane induced DNA damage in the liver, as measured by the comet assay, and this effect was enhanced by co-exposure to dichloromethane.[6]

Reproductive and Developmental Toxicity

No data were available on the reproductive and developmental effects of 1,2-dichloropropane in humans.[2] In animal studies, maternal toxicity was observed at high doses in both rats and rabbits, and at these maternally toxic doses, there was an increased incidence of delayed ossification of the skull in the fetuses.[2] No teratogenic effects were observed.[2]

Absorption, Distribution, Metabolism, and Excretion (ADME)

1,2-Dichloropropane is rapidly and extensively absorbed following inhalation and oral exposure in animals.[7] It is widely distributed throughout the body, with the highest concentrations found in the liver, kidney, and blood.[7][8] The primary metabolic pathway involves oxidation followed by glutathione conjugation, leading to the formation of mercapturic acids which are excreted in the urine.[7][8][9] The main routes of excretion are urine and expired air.[7][8]

Toxicological Profile of 1,3-Dichloro-2-propanol

1,3-Dichloro-2-propanol (CAS No. 96-23-1) is a colorless to pale yellow liquid. It is used in the synthesis of glycerol and other chemicals and can be found as a contaminant in some foods.

Acute Toxicity

1,3-Dichloro-2-propanol is classified as toxic if swallowed and harmful in contact with skin.[10] The liver is a major target organ for acute toxicity, with studies showing marked elevation of serum liver enzymes and massive liver necrosis at high doses.[11]

Table 2: Acute Toxicity of 1,3-Dichloro-2-propanol

Test SpeciesRoute of ExposureValueReference
RatOral LD50110 mg/kg[10]
RabbitDermal LD50800 mg/kg[10]
Chronic Toxicity and Carcinogenicity

In a two-year drinking water study in rats, 1,3-dichloro-2-propanol significantly increased the incidence of malignant tumors of the liver and tongue in both males and females.[12] It also increased the combined incidence of benign and malignant tumors of the liver, tongue, and thyroid in both sexes, as well as kidney tumors in males.[12] The International Agency for Research on Cancer (IARC) has classified 1,3-dichloro-2-propanol as "possibly carcinogenic to humans" (Group 2B).[13]

Genotoxicity

A number of in vitro assays have shown positive results for the mutagenicity and clastogenicity of 1,3-dichloro-2-propanol. However, available in vivo genotoxicity studies have yielded negative results. It is suggested that the positive in vitro results may be due to the reaction of metabolites with the culture medium.

Reproductive and Developmental Toxicity

Limited data are available on the reproductive and developmental toxicity of 1,3-dichloro-2-propanol. Reduced sperm counts were observed in male rats following intraperitoneal injection. In a developmental toxicity study in rats, embryotoxic effects, including decreased fetal body weight and increased skeletal variations, were observed at maternally toxic doses.[14] The study concluded that the developmental effects were likely secondary to maternal toxicity.[14]

Absorption, Distribution, Metabolism, and Excretion (ADME)

In rats, 1,3-dichloro-2-propanol is metabolized by cytochrome P450 (CYP) enzyme CYP2E1. The major urinary metabolite identified in one study was β-chlorolactate. Another study identified the parent compound, 3-chloro-1,2-propanediol, and 1,2-propanediol as major urinary metabolites. It is proposed that 1,3-dichloro-2-propanol may be metabolized to epichlorohydrin, which can then be conjugated with glutathione.[13]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. The following provides an overview of a typical chronic inhalation carcinogenicity study design, based on the study of 1,2-dichloropropane in mice.[4]

Example Experimental Workflow: Chronic Inhalation Carcinogenicity Study

G cluster_0 Pre-study Phase cluster_1 In-life Phase (2 years) cluster_2 Post-life Phase Dose-Range Finding Study Dose-Range Finding Study Selection of Concentrations Selection of Concentrations Dose-Range Finding Study->Selection of Concentrations Animal Acclimation Animal Acclimation Selection of Concentrations->Animal Acclimation Characterization of Test Substance Characterization of Test Substance Characterization of Test Substance->Selection of Concentrations Randomization into Groups Randomization into Groups Animal Acclimation->Randomization into Groups Whole-body Inhalation Exposure (6h/day, 5 days/week) Whole-body Inhalation Exposure (6h/day, 5 days/week) Randomization into Groups->Whole-body Inhalation Exposure (6h/day, 5 days/week) Clinical Observations Clinical Observations Whole-body Inhalation Exposure (6h/day, 5 days/week)->Clinical Observations Body Weight and Food Consumption Monitoring Body Weight and Food Consumption Monitoring Clinical Observations->Body Weight and Food Consumption Monitoring Interim Sacrifices Interim Sacrifices Body Weight and Food Consumption Monitoring->Interim Sacrifices Terminal Sacrifice Terminal Sacrifice Interim Sacrifices->Terminal Sacrifice Gross Pathology Examination Gross Pathology Examination Terminal Sacrifice->Gross Pathology Examination Organ Weight Measurement Organ Weight Measurement Gross Pathology Examination->Organ Weight Measurement Histopathological Examination Histopathological Examination Organ Weight Measurement->Histopathological Examination Data Analysis and Interpretation Data Analysis and Interpretation Histopathological Examination->Data Analysis and Interpretation

Figure 1: Generalized workflow for a chronic inhalation carcinogenicity study.

Signaling and Metabolic Pathways

The metabolism of dichloropropanols is a key factor in their toxicity. While specific signaling pathways are not well-defined, the metabolic pathways involving cytochrome P450 and glutathione S-transferases are critical.

Generalized Metabolic Pathway of Dichloropropanols

The following diagram illustrates the general metabolic pathways for dichloropropanols, which can lead to the formation of reactive intermediates and subsequent detoxification or cellular damage.

G Dichloropropanol Dichloropropanol CYP450 Cytochrome P450 (e.g., CYP2E1) Dichloropropanol->CYP450 Epichlorohydrin Epichlorohydrin (Reactive Intermediate) Dichloropropanol->Epichlorohydrin Dehydrochlorination Oxidized_Metabolite Oxidized Metabolite (e.g., Chloroaldehyde) CYP450->Oxidized_Metabolite GST Glutathione S-transferase (GST) Oxidized_Metabolite->GST Epichlorohydrin->GST DNA_Adducts DNA/Protein Adducts Epichlorohydrin->DNA_Adducts GSH_Conjugate Glutathione Conjugate GST->GSH_Conjugate + Glutathione Mercapturic_Acid Mercapturic Acid (Excreted) GSH_Conjugate->Mercapturic_Acid Toxicity Cellular Toxicity / Carcinogenicity DNA_Adducts->Toxicity

Figure 2: Generalized metabolic pathways of dichloropropanols.

Conclusion

While a specific toxicological profile for this compound is not available in the current scientific literature, the data on its isomers, 1,2-dichloropropane and 1,3-dichloro-2-propanol, provide valuable insights into the potential hazards of this class of compounds. Both 1,2-dichloropropane and 1,3-dichloro-2-propanol exhibit toxicity, with the liver being a primary target organ. Both compounds also show evidence of carcinogenicity in animal studies. The genotoxic potential of these compounds is complex, with in vitro and in vivo results not always being consistent. Further research is needed to fully elucidate the toxicological profile of this compound and to understand the mechanisms underlying the toxicity of dichloropropanols.

References

In-depth Technical Guide: The Mechanism of Action of 1,2-dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the toxicokinetics, metabolic pathways, and cellular interactions of 1,2-dichloro-2-propanol.

Abstract

This compound is a chlorinated alcohol of significant interest to researchers, toxicologists, and drug development professionals due to its potential for human exposure and its structural alerts for toxicity. This technical guide provides an in-depth analysis of the current scientific understanding of its mechanism of action. While direct studies on this compound are limited, this document synthesizes available data on its close structural analogs, primarily 1,2-dichloropropane and 1,3-dichloro-2-propanol, to infer its likely metabolic fate and toxicological profile. This guide covers toxicokinetics, metabolic activation, genotoxicity, and carcinogenicity, presenting quantitative data in structured tables and illustrating key pathways and experimental workflows with detailed diagrams.

Introduction

Chlorinated propanols are a class of compounds that have garnered attention due to their presence as contaminants in some food products and their use as industrial intermediates. Understanding their mechanism of action is crucial for assessing their risk to human health and for the development of potential therapeutic interventions in cases of exposure. This guide focuses on this compound, providing a detailed examination of its toxicological properties based on available scientific literature.

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) of a compound are critical determinants of its potential toxicity. While specific studies on this compound are not available, data from its isomer, 1,2-dichloropropane, provides valuable insights.

Absorption and Distribution

1,2-Dichloropropane is rapidly and extensively absorbed following inhalation and oral exposure.[1] Once absorbed, it is widely distributed throughout the body, with the highest concentrations typically found in the liver, kidney, and blood.[1] Following inhalation, high levels are also observed in the lungs.[1] Dermal absorption has been inferred from lethality studies in rabbits, though the rate and extent are unknown.[1]

Metabolism and Excretion

The primary metabolic pathway for 1,2-dichloropropane involves oxidation of the C-position, followed by conjugation with glutathione.[1] This leads to the formation of mercapturic acids, which are then excreted.[1] An alternative pathway involves conjugation with lactate, forming carbon dioxide and acetyl-CoA.[1] The main routes of excretion for 1,2-dichloropropane and its metabolites are urine and expired air.[1]

Mechanism of Action and Toxicity

The toxicity of chlorinated propanols is often linked to their metabolic activation to reactive intermediates that can interact with cellular macromolecules, including DNA.

Metabolic Activation

A proposed metabolic pathway for the related compound 1,3-dichloro-2-propanol involves the formation of epichlorohydrin as a reactive intermediate.[2] This intermediate can then conjugate with glutathione or be hydrolyzed to 3-chloro-1,2-propanediol.[2] The oxidation of 1,3-dichloro-2-propanol is thought to produce intermediates that deplete cellular glutathione stores, particularly in the liver.[2] The cytochrome P450 enzyme CYP2E1 may be involved in the metabolism of 1,3-dichloro-2-propanol.[2]

cluster_0 Metabolic Activation of 1,3-dichloro-2-propanol 1,3-dichloro-2-propanol 1,3-dichloro-2-propanol Epichlorohydrin (reactive intermediate) Epichlorohydrin (reactive intermediate) 1,3-dichloro-2-propanol->Epichlorohydrin (reactive intermediate) CYP2E1? Glutathione Conjugation Glutathione Conjugation Epichlorohydrin (reactive intermediate)->Glutathione Conjugation GSH Hydrolysis Hydrolysis Epichlorohydrin (reactive intermediate)->Hydrolysis Mercapturic Acid Mercapturic Acid Glutathione Conjugation->Mercapturic Acid 3-chloro-1,2-propanediol 3-chloro-1,2-propanediol Hydrolysis->3-chloro-1,2-propanediol Oxidation Oxidation 3-chloro-1,2-propanediol->Oxidation beta-chlorolactate beta-chlorolactate Oxidation->beta-chlorolactate Further Oxidation Further Oxidation beta-chlorolactate->Further Oxidation Oxalic Acid Oxalic Acid Further Oxidation->Oxalic Acid

Caption: Proposed metabolic pathway for 1,3-dichloro-2-propanol.

Genotoxicity

1,3-dichloro-2-propanol has been shown to be mutagenic in various in vitro test systems. It induced reverse mutations in Salmonella typhimurium and mutations in Escherichia coli.[3] It also caused sister chromatid exchange in Chinese hamster V79 cells and was mutagenic in HeLa cells.[3] The genotoxicity is likely mediated by its reactive metabolites.

Carcinogenicity

Due to its genotoxic potential, there is concern about the carcinogenicity of this compound. The related compound, 1,3-dichloro-2-propanol, is classified as "Possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[4] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[3][4] In a two-year drinking water study in rats, 1,3-dichloro-2-propanol was found to increase the incidence of tumors in the liver, tongue, and thyroid in both sexes, and in the kidney of males.[4][5]

Quantitative Toxicological Data

The following tables summarize key quantitative data from studies on related chlorinated propanols.

Table 1: Acute Toxicity Data for 1,3-dichloro-2-propanol

SpeciesRouteLD50/LC50Reference
RatOral110 mg/kg
RabbitDermal1,092 mg/kg

Table 2: Carcinogenicity Data for 1,3-dichloro-2-propanol in Rats (104-week drinking water study)

SexDose (mg/kg bw/day)Target OrganTumor TypeIncidenceReference
Male19LiverHepatocellular adenoma and carcinomaIncreased[4]
Male19TongueSquamous cell papilloma and carcinomaIncreased[4]
Male19KidneyRenal tubular adenoma and carcinomaIncreased[4]
Female30LiverHepatocellular adenoma and carcinomaIncreased[4]
Female30TongueSquamous cell papilloma and carcinomaIncreased[4]
Female30ThyroidFollicular adenoma and carcinomaIncreased[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of protocols used in key studies of related compounds.

Ames Test (Bacterial Reverse Mutation Assay)

This assay is used to assess the mutagenic potential of a chemical.

cluster_0 Ames Test Workflow Start Start Prepare bacterial strains Prepare bacterial strains Start->Prepare bacterial strains Mix bacteria, test compound, and S9 mix Mix bacteria, test compound, and S9 mix Prepare bacterial strains->Mix bacteria, test compound, and S9 mix Incubate mixture Incubate mixture Mix bacteria, test compound, and S9 mix->Incubate mixture Plate on minimal agar Plate on minimal agar Incubate mixture->Plate on minimal agar Incubate plates Incubate plates Plate on minimal agar->Incubate plates Count revertant colonies Count revertant colonies Incubate plates->Count revertant colonies Analyze results Analyze results Count revertant colonies->Analyze results

Caption: Generalized workflow for the Ames test.

Protocol:

  • Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are commonly used.

  • Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: Only bacteria that have undergone a reverse mutation to histidine independence will grow and form colonies. The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vivo Carcinogenicity Study (Rat Model)

Long-term animal studies are the gold standard for assessing the carcinogenic potential of a chemical.

Protocol:

  • Animal Model: Wistar rats are often used.

  • Administration: The test substance is administered to groups of animals, typically in their drinking water or feed, for a significant portion of their lifespan (e.g., 104 weeks).

  • Dose Groups: Multiple dose groups (low, mid, high) and a control group are used to establish a dose-response relationship.

  • Observation: Animals are monitored for clinical signs of toxicity and tumor development throughout the study.

  • Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a complete necropsy is performed. Tissues from all major organs are examined microscopically for neoplastic and non-neoplastic lesions.

  • Data Analysis: Tumor incidence in the treated groups is compared to the control group using statistical methods.

Conclusion

While direct data on the mechanism of action of this compound is scarce, the available information on structurally related compounds, such as 1,2-dichloropropane and 1,3-dichloro-2-propanol, provides a strong basis for inferring its likely toxicological profile. It is probable that this compound undergoes metabolic activation to reactive intermediates that can induce genotoxicity and, potentially, carcinogenicity. The primary target organs for toxicity are likely to be the liver and kidneys. Further research is needed to definitively elucidate the specific metabolic pathways and cellular targets of this compound to fully characterize its risk to human health. This guide provides a foundational understanding for researchers and professionals in the field of toxicology and drug development.

References

A Historical Literature Review of 1,2-Dichloro-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-2-propanol, a chlorinated organic compound, holds a unique position in the landscape of chemical synthesis. While not as extensively studied as some of its isomers, its history is intertwined with the development of fundamental organic reactions and the exploration of chlorinated hydrocarbons. This technical guide provides an in-depth historical literature review of this compound, focusing on its synthesis, chemical properties, and key reactions. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this or similar structures in their work.

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound and its related isomers is presented below. The data has been aggregated from various chemical databases and literature sources.

Table 1: Physical and Chemical Properties of Dichloropropanols

PropertyThis compound1,3-Dichloro-2-propanol2,3-Dichloro-1-propanol
CAS Number 52515-75-0[1]96-23-1[2]616-23-9
Molecular Formula C₃H₆Cl₂O[1]C₃H₆Cl₂O[2]C₃H₆Cl₂O
Molecular Weight 128.98 g/mol [1]128.99 g/mol [2]128.99 g/mol
Boiling Point Not readily available174.3 °C at 760 mmHg[3]182 °C
Melting Point Not readily available-4 °C[3]Not readily available
Density Not readily available1.3530–1.3670 g/cm³ at 20 °C[3]1.35 g/cm³ at 20°C
Solubility Not readily availableSoluble in water (up to 1:9); miscible with alcohol, ether and acetone.[3]Soluble in water

Historical Synthesis Methods

The synthesis of this compound is not as straightforwardly documented in early literature as its isomers. However, a review of historical organic chemistry points to several plausible routes, primarily revolving around the chlorination of acetone and isopropanol.

Chlorination of Acetone

The chlorination of acetone has been a subject of study since the early 20th century. A 1919 study by Marie Borries detailed the reaction of dry chlorine with warm acetone in the presence of sunlight.[4] The reaction proceeded in distinct stages, with the initial absorption of chlorine leading to the evolution of hydrochloric acid.[4] While the primary focus of this early work was not the isolation of this compound, the reaction conditions suggest its potential formation as a product or intermediate.

A more direct approach involves the reaction of acetone with phosphorus pentachloride (PCl₅). This reaction is known to convert the carbonyl group of a ketone into a geminal dichloride.[5] In the case of acetone, this would yield 2,2-dichloropropane. However, under certain conditions, particularly with potential for subsequent hydrolysis or rearrangement, the formation of this compound could be envisioned.

Experimental Protocol: Reaction of Acetone with Phosphorus Pentachloride (Hypothetical Historical Method)

  • Materials: Acetone, Phosphorus Pentachloride, Anhydrous ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of acetone in anhydrous ether is placed.

    • The flask is cooled in an ice bath.

    • Phosphorus pentachloride is added portion-wise to the stirred acetone solution.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period.

    • The reaction mixture is then poured onto crushed ice to hydrolyze the excess PCl₅ and any reactive intermediates.

    • The ethereal layer is separated, washed with a dilute solution of sodium bicarbonate and then with water, and finally dried over anhydrous sodium sulfate.

    • The ether is removed by distillation, and the residue is fractionally distilled to isolate the chlorinated propanol products.

Note: This is a generalized historical protocol. Specific conditions such as reaction times and temperatures would have been determined empirically by early chemists.

Addition of Grignard Reagents to Chloroacetone

Another potential historical route to this compound involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium chloride) with chloroacetone. The Grignard reagent would add to the carbonyl group of chloroacetone, and subsequent hydrolysis would yield this compound. A 1942 study by Boyd Harding Carr investigated the reaction between chloroacetone and Grignard reagents, providing a basis for this synthetic approach.[6] Research by R. L. Huang also explored the reaction of chloroacetone with various aryl Grignard reagents, noting the formation of chlorohydrins as the normal addition products.[7]

Experimental Protocol: Synthesis of this compound via Grignard Reaction (Hypothetical Historical Method)

  • Materials: Chloroacetone, Magnesium turnings, Methyl chloride, Anhydrous ether.

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, magnesium turnings and a crystal of iodine are placed in anhydrous ether.

    • A solution of methyl chloride in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent.

    • Once the Grignard reagent is formed, a solution of chloroacetone in anhydrous ether is added slowly from the dropping funnel while maintaining a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.

    • The reaction mixture is then hydrolyzed by pouring it onto a mixture of crushed ice and dilute hydrochloric acid.

    • The ethereal layer is separated, washed with water, a solution of sodium bisulfite (to remove any unreacted iodine), and finally with a saturated solution of sodium chloride.

    • The ether layer is dried over anhydrous calcium chloride, and the ether is removed by distillation.

    • The resulting crude product is then purified by fractional distillation under reduced pressure.

Key Reactions of this compound

The reactivity of this compound is dictated by the presence of the hydroxyl group and the two chlorine atoms on the tertiary and primary carbons.

Elimination Reactions

Treatment of this compound with a strong base is expected to induce elimination reactions, leading to the formation of chloro-substituted propenes. The regioselectivity of the elimination would depend on the reaction conditions and the nature of the base used.

Nucleophilic Substitution

The tertiary chlorine atom in this compound would be susceptible to nucleophilic substitution reactions, particularly under SN1 conditions due to the stability of the resulting tertiary carbocation. The primary chlorine, being less sterically hindered, could undergo SN2 reactions with strong nucleophiles.

Visualizing Synthesis and Reactions

The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic pathways and potential reactions of this compound.

G Acetone Acetone This compound This compound Acetone->this compound Cl2, light Isopropanol Isopropanol Isopropanol->this compound Cl2 G Chloroacetone Chloroacetone Intermediate Alkoxide Intermediate Alkoxide Chloroacetone->Intermediate Alkoxide + Methyl Grignard Reagent Methyl Grignard Reagent Methyl Grignard Reagent->Intermediate Alkoxide This compound This compound Intermediate Alkoxide->this compound H3O+ G This compound This compound Elimination Products Elimination Products This compound->Elimination Products Base Substitution Products Substitution Products This compound->Substitution Products Nucleophile

References

A Technical Guide to the Solubility of 1,2-dichloro-2-propanol and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-dichloro-2-propanol. Due to a lack of specific experimental data for this compound in publicly accessible literature, this document establishes a theoretical solubility profile based on its molecular structure. To support this theoretical framework, this guide also presents available solubility data for structurally analogous compounds, including other dichloropropanol isomers and related chlorinated alcohols. Furthermore, detailed experimental protocols for determining solubility are provided to guide researchers in their laboratory work.

Theoretical Solubility Profile of this compound

This compound (C₃H₆Cl₂O) is a halogenated alcohol. Its solubility in various solvents is dictated by the interplay of its functional groups: the polar hydroxyl (-OH) group and the two chlorine atoms attached to the carbon chain.

  • Polarity and Hydrogen Bonding : The hydroxyl group imparts polarity to the molecule and provides the capacity for hydrogen bonding.[1] This suggests that this compound would be soluble in polar protic solvents like water and alcohols (e.g., ethanol, methanol). The lone pairs on the oxygen atom can act as hydrogen bond acceptors, while the hydrogen of the hydroxyl group can act as a hydrogen bond donor.

  • Hydrophobic Character : The presence of two chlorine atoms and the propyl carbon backbone introduces a degree of nonpolar, hydrophobic character to the molecule.[1] This characteristic would promote solubility in nonpolar solvents such as ethers, ketones, and hydrocarbons.

Based on these structural features, it is anticipated that this compound will exhibit miscibility with a broad range of organic solvents and have at least moderate solubility in water.

Solubility of Structurally Related Compounds

To provide a practical reference, the following table summarizes the available quantitative and qualitative solubility data for isomers and other related chlorinated propanols. This data can serve as a valuable proxy for estimating the solubility of this compound.

CompoundCAS NumberMolecular FormulaSolventSolubilityTemperature (°C)
1,3-dichloro-2-propanol 96-23-1C₃H₆Cl₂OWater99 g/L25
Water≥10 g/100 mL[2]23
WaterSlightly Soluble[3]Not Specified
EthanolSoluble[1]Not Specified
EtherSoluble[1]Not Specified
AcetoneSolubleNot Specified
2,3-dichloro-1-propanol 616-23-9C₃H₆Cl₂OWater1-10 g/L[4]Not Specified
2-chloro-1-propanol 78-89-7C₃H₇ClOWaterModerately Soluble[5]Not Specified
Ethyl AcetateHighly Soluble[5]Not Specified
EthanolHighly Soluble[5]Not Specified
AcetoneHighly Soluble[5]Not Specified
1,2-dichloropropane 78-87-5C₃H₆Cl₂Water0.26 g/100 mL[6][7]20

Experimental Protocol for Solubility Determination

The following is a general methodology for determining the solubility of a liquid compound such as this compound in various solvents. This protocol is based on standard laboratory techniques for solubility assessment.[8][9]

Objective: To determine the qualitative and quantitative solubility of a liquid solute in a given solvent.

Materials:

  • Liquid solute (e.g., this compound)

  • A range of solvents (e.g., water, ethanol, diethyl ether, acetone, toluene)

  • Small test tubes with caps or stoppers

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Analytical balance (for quantitative analysis)

  • Constant temperature water bath (optional, for temperature-dependent studies)

Procedure:

Part A: Qualitative Solubility Determination [8]

  • Preparation : Label a series of small, clean, and dry test tubes for each solvent to be tested.

  • Solvent Addition : Add a defined volume (e.g., 1.0 mL) of a specific solvent to its corresponding labeled test tube.

  • Solute Addition : Carefully add a small, measured amount of the liquid solute (e.g., 0.05 mL or approximately 1 drop) to the solvent in the test tube.

  • Mixing : Cap the test tube and shake it vigorously for 30-60 seconds. A vortex mixer can be used to ensure thorough mixing.

  • Observation : Allow the mixture to stand for a few minutes and observe.

    • Soluble : The solute completely dissolves, forming a single, clear, homogeneous phase.

    • Partially Soluble : The mixture appears cloudy or forms two phases, but there is a noticeable reduction in the volume of the solute phase.

    • Insoluble : The solute does not dissolve, and two distinct layers remain.

  • Incremental Addition (Optional) : If the initial amount dissolves, continue adding small increments of the solute, mixing after each addition, until the solution becomes saturated (i.e., no more solute dissolves). This provides a semi-quantitative measure of solubility.

  • Record Results : Record the observations for each solvent, classifying the solute as soluble, partially soluble, or insoluble.

Part B: Quantitative Solubility Determination (Static Equilibrium Method)

  • Preparation of Supersaturated Solution : In a sealed container (e.g., a screw-cap vial), add an excess amount of the solute to a known volume or mass of the solvent.

  • Equilibration : Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. A constant temperature water bath can be used for this purpose.

  • Phase Separation : Allow the mixture to stand undisturbed at the constant temperature until the undissolved solute has fully separated from the saturated solution. Centrifugation can be used to accelerate this process.

  • Sampling : Carefully extract a known volume of the clear, saturated supernatant without disturbing the undissolved solute layer.

  • Analysis : Determine the concentration of the solute in the sampled aliquot using an appropriate analytical technique (e.g., gas chromatography, HPLC, or by carefully evaporating the solvent and weighing the residual solute).

  • Calculation : Calculate the solubility in desired units (e.g., g/L, mg/mL, or mol/L) based on the measured concentration in the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a compound's solubility profile.

G cluster_0 Solubility Assessment Workflow cluster_1 Quantitative Analysis start Select Compound and Solvents qual_test Perform Qualitative Solubility Test (e.g., add 0.05 mL solute to 1 mL solvent) start->qual_test observe_qual Observe Miscibility (Homogeneous Solution?) qual_test->observe_qual report_soluble Classify as Soluble / Miscible observe_qual->report_soluble Yes report_insoluble Classify as Insoluble / Immiscible observe_qual->report_insoluble No quant_setup Prepare Supersaturated Solution equilibrate Equilibrate at Constant Temperature quant_setup->equilibrate sample Sample Supernatant equilibrate->sample analyze Analyze Solute Concentration (e.g., GC, HPLC) sample->analyze final_report Compile Solubility Report analyze->final_report report_soluble->quant_setup report_insoluble->final_report

References

Thermodynamic Properties of 1,2-Dichloro-2-propanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Abstract

This technical guide provides a summary of the available thermodynamic data for 1,2-dichloro-2-propanol (CAS RN: 52515-75-0). Due to a notable scarcity of publicly available experimental data for this specific isomer, this document presents computed thermodynamic properties. Furthermore, it outlines the detailed experimental protocols for the determination of key thermodynamic parameters, namely the enthalpy of formation via bomb calorimetry and heat capacity via differential scanning calorimetry (DSC), which are standard methods for characterizing similar halogenated organic compounds. A generalized experimental workflow for bomb calorimetry is also provided as a visual guide.

Thermodynamic Data for this compound

A comprehensive search of established thermodynamic databases, including the NIST Chemistry WebBook, reveals a lack of publicly available experimental data for the enthalpy of formation, entropy, and heat capacity of this compound. However, computed data is available from resources such as PubChem. These computationally derived values provide estimations of the thermodynamic properties of the molecule. It is important to note that while a private research company, Wiltec Research, has indicated measurements involving a system containing this compound and water, this data is proprietary and not publicly accessible.[1][2][3] For comparison, experimental data for the related isomer, 1,3-dichloro-2-propanol, is available in the NIST WebBook and indicates a liquid phase enthalpy of formation of -385 ± 1 kJ/mol at 293 K.[4]

The following table summarizes the computed physicochemical and thermodynamic properties for this compound sourced from the PubChem database.[5]

PropertyValueSource
Molecular Formula C₃H₆Cl₂OPubChem[5]
Molecular Weight 128.98 g/mol PubChem[5]
IUPAC Name 1,2-dichloropropan-2-olPubChem[5]
CAS Registry Number 52515-75-0PubChem[5]
XLogP3-AA (Octanol/Water Partition Coefficient) 1.1PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 1PubChem[5]
Rotatable Bond Count 1PubChem[5]
Exact Mass 127.9795702 DaPubChem[5]
Monoisotopic Mass 127.9795702 DaPubChem[5]
Topological Polar Surface Area 20.2 ŲPubChem[5]
Heavy Atom Count 6PubChem[5]

Experimental Protocols for Thermodynamic Parameter Determination

The following sections detail the standard experimental methodologies for determining the enthalpy of combustion (from which the enthalpy of formation is derived) and the heat capacity of liquid organochlorine compounds.

Determination of Enthalpy of Combustion using Bomb Calorimetry

Bomb calorimetry is the primary technique for measuring the heat of combustion of solid and liquid samples. From this, the standard enthalpy of formation (ΔfH°) can be calculated.

Methodology:

  • Sample Preparation:

    • A precise mass (typically 0.5 - 1.0 g) of the liquid sample, this compound, is weighed into a crucible.

    • A known length of ignition wire is attached to the electrodes of the bomb head, with the wire either submerged in the liquid or positioned just above its surface.

    • A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state and to absorb the acidic gases produced from the chlorine atoms.

  • Assembly and Pressurization:

    • The bomb head is securely sealed onto the bomb vessel.

    • The bomb is purged with a small amount of pure oxygen to remove atmospheric nitrogen and then filled with high-pressure (typically 30 atm) oxygen.

  • Calorimeter Setup:

    • The sealed bomb is submerged in a known, precise volume of water in the calorimeter's insulated container.

    • A stirrer is activated to ensure a uniform water temperature, and a high-precision thermometer is used to monitor the temperature.

  • Combustion and Data Acquisition:

    • The initial temperature of the water is recorded at regular intervals to establish a baseline.

    • The sample is ignited by passing an electric current through the ignition wire.

    • The temperature of the surrounding water is recorded at short intervals as it rises due to the heat released by the combustion.

    • Temperature readings are continued until a maximum temperature is reached and the system begins to cool.

  • Post-Combustion Analysis:

    • The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion.

    • The residual ignition wire is collected and weighed to determine the mass that was consumed.

    • The aqueous contents of the bomb are collected and titrated to determine the amount of nitric acid and hydrochloric acid formed.

  • Calculation of Enthalpy of Combustion:

    • The corrected temperature rise is determined by accounting for heat exchange with the surroundings.

    • The heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid) is used to calculate the total heat evolved.

    • Corrections are applied for the heat of combustion of the ignition wire and the heat of formation of the acids.

    • The standard enthalpy of combustion is then calculated per mole of the sample.

Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of heat capacity.

Methodology:

  • Instrument Calibration:

    • The DSC instrument is calibrated for temperature and heat flow using certified reference materials (e.g., indium) with known melting points and enthalpies of fusion.

  • Sample Preparation:

    • A small amount of this compound (typically 5-20 mg) is hermetically sealed in an aluminum or other inert sample pan.

    • An identical empty pan is used as a reference.

  • Experimental Runs:

    • A three-step procedure is typically employed:

      • Baseline Run: The DSC is run with two empty pans to obtain the baseline heat flow difference between the sample and reference holders.

      • Sapphire Run: A sapphire standard with a well-characterized heat capacity is run under the same conditions to calibrate the heat flow signal.

      • Sample Run: The pan containing the this compound sample is run against the empty reference pan.

  • Data Acquisition:

    • The sample and reference are subjected to a controlled temperature program, which typically involves a heating ramp at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.

    • The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

  • Calculation of Heat Capacity:

    • The heat capacity of the sample (Cp) at a given temperature is calculated using the following equation: Cp_sample = (DSC_sample / DSC_std) * (mass_std / mass_sample) * Cp_std where:

      • DSC_sample is the differential heat flow to the sample (after baseline subtraction).

      • DSC_std is the differential heat flow to the standard (sapphire).

      • mass_std is the mass of the standard.

      • mass_sample is the mass of the sample.

      • Cp_std is the known heat capacity of the standard.

Visualized Experimental Workflow

The following diagram illustrates the key steps in determining the enthalpy of combustion of a liquid sample using bomb calorimetry.

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Calculation prep_sample 1. Prepare Sample (Weigh liquid, attach ignition wire) add_water 2. Add Water to Bomb prep_sample->add_water seal_bomb 3. Seal Bomb add_water->seal_bomb pressurize 4. Pressurize with O2 seal_bomb->pressurize place_in_calorimeter 5. Place Bomb in Calorimeter pressurize->place_in_calorimeter equilibrate 6. Equilibrate & Record Initial Temperature place_in_calorimeter->equilibrate ignite 7. Ignite Sample equilibrate->ignite record_temp 8. Record Temperature Rise ignite->record_temp depressurize 9. Depressurize & Open Bomb record_temp->depressurize analyze_residue 10. Analyze Residue (Wire, Acids) depressurize->analyze_residue calculate_heat 11. Calculate Corrected Temperature Rise analyze_residue->calculate_heat calculate_enthalpy 12. Calculate Enthalpy of Combustion calculate_heat->calculate_enthalpy

Caption: Workflow for Bomb Calorimetry.

Conclusion

While experimental thermodynamic data for this compound remains elusive in the public domain, this guide provides access to computed properties and outlines the established experimental procedures for their determination. The presented protocols for bomb calorimetry and differential scanning calorimetry serve as a robust framework for researchers seeking to obtain empirical thermodynamic values for this and other halogenated compounds. The scarcity of data for this specific isomer underscores the importance of further experimental investigation to populate thermodynamic databases, which are critical for accurate process modeling and drug development.

References

An In-depth Technical Guide to the Crystal Structure of 1,2-Dichloro-2-Propanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure of derivatives of 1,2-dichloro-2-propanol, a class of halogenated organic compounds with potential significance in synthetic chemistry and drug development. Due to the limited availability of public crystallographic data for this specific class of compounds, this guide focuses on a comprehensive case study of a well-characterized derivative, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol , to illustrate the key structural features and the experimental methodologies employed in their determination.

Introduction to Dichloropropanol Derivatives

Dichloropropanol and its derivatives are functionalized small molecules that serve as versatile building blocks in organic synthesis. The presence of chlorine atoms and a hydroxyl group imparts specific reactivity and stereochemical properties, making them valuable precursors for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-activity relationships, predicting molecular interactions, and designing novel compounds with desired properties. X-ray crystallography remains the gold standard for determining the precise atomic coordinates and packing of molecules in a crystal lattice.

Case Study: Crystal Structure of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol

A notable example for which a complete crystal structure has been determined is 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. The crystallographic data for this compound provides valuable insights into the conformational preferences and intermolecular interactions of this class of molecules.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol.

ParameterValue
Empirical Formula C₁₃H₁₇Cl₂FO₃
Formula Weight 311.17 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a10.5608(3) Å
b10.8048(3) Å
c12.8872(4) Å
α90°
β90°
γ90°
Volume 1470.52(7) ų
Z 4
Calculated Density 1.405 g/cm³
Absorption Coefficient (μ) 4.10 mm⁻¹
Temperature 100 K
Molecular and Crystal Structure Insights

The crystal structure of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol reveals an anti conformation of the molecular skeleton, with a C-C-C-C(Ph) torsion angle of approximately -174.97°. In the crystal lattice, molecules are linked by weak O-H···O hydrogen bonds, forming polymeric chains along the b-axis. Specifically, the hydroxyl group of one molecule interacts with an ether oxygen atom of a neighboring molecule. Notably, no significant π-π stacking interactions involving the fluorophenyl rings are observed in the crystal packing. Hirshfeld surface analysis indicates that the most significant contributions to the surface contacts are from H···H, Cl···H, C···H, and F···H interactions.

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystal structure determination of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol.

Synthesis and Crystallization
  • Synthesis of the Precursor : The synthesis begins with the preparation of the precursor ketone, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one.

  • Reduction to the Alcohol : A solution of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one (0.01 mol) in methanol (30 ml) is cooled to 263 K. Sodium borohydride (0.011 mol) is added, and the mixture is stirred for 2 hours at room temperature.

  • Work-up : Distilled water (20 ml) and concentrated hydrochloric acid (1 ml) are added to the reaction mixture. The organic solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction : The resulting aqueous suspension is extracted twice with diethyl ether. The combined organic fractions are dried over anhydrous magnesium sulfate.

  • Crystallization : The solvent is evaporated, and the resulting crude product is recrystallized from chloroform to yield white crystals suitable for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement
  • Data Collection : A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (typically 100 K) to minimize thermal vibrations. A micro-focus sealed X-ray tube with Cu Kα radiation is commonly used. Data is collected using ω scans.

  • Data Processing : The collected diffraction data are processed, which includes integration of the reflection intensities and correction for absorption effects (e.g., using a multi-scan method).

  • Structure Solution and Refinement : The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Visualizations

The following diagrams illustrate the experimental workflow and a general representation of the molecular connectivity.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection X-ray Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: A generalized workflow for the determination of a crystal structure.

Caption: A simplified diagram showing the atomic connectivity in a generic this compound derivative.

Navigating the Safety Landscape of Dichloropropanols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for dichloropropanols. It is crucial to note that specific toxicological and safety data for 1,2-dichloro-2-propanol is limited. Therefore, this guide is primarily based on the available data for its isomers, 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol . Researchers, scientists, and drug development professionals should handle all isomers with extreme caution, assuming a similar hazard profile until more specific data becomes available.

Hazard Identification and Classification

Dichloropropanols are classified as hazardous substances with significant health risks. The primary hazards include high acute toxicity if swallowed, harmful effects upon skin contact, and potential carcinogenicity.[1][2] The International Agency for Research on Cancer (IARC) has classified 1,3-dichloro-2-propanol as "Possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in animals.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of dichloropropanols is fundamental to their safe handling and storage.

PropertyValueSource
Molecular Formula C3H6Cl2O[3]
Molecular Weight 128.98 g/mol [3]
Appearance Colorless to yellow, slightly viscous liquid[3]
Odor Ethereal[3]
Boiling Point 174 °C[4]
Flash Point 74 °C (open cup)[5]
Solubility in Water 9.9 x 10^4 mg/L at 25 °C[3]
Density Denser than water[3]

Toxicological Data

Acute toxicity data highlights the severe health risks associated with dichloropropanols.

Route of ExposureSpeciesLD50/LC50 ValueSource
OralRat81 - 400 mg/kg[2][6]
DermalRabbit590 - 800 mg/kg[2][6]
InhalationRat0.66 - 5.28 mg/L (4 hours)[2]

Animal studies have indicated that exposure to dichloropropanols can lead to significant liver damage, including massive necrosis.[7][8]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with dichloropropanols to minimize exposure risk.

Engineering Controls
  • Ventilation: All work with dichloropropanols must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][9] Local exhaust ventilation should be used to control the release of vapors at the source.[2]

  • Isolation: Where possible, use closed systems to minimize the risk of exposure.[2]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for personal protection.

PPE TypeSpecifications
Eye/Face Protection Chemical splash goggles or a face shield in combination with breathing protection are required.[10]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin contact.[6][9]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][6][9]
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[6][9]

  • Do not breathe vapors or mists.[9]

  • Wash hands thoroughly after handling.[6][10]

  • Keep away from heat, sparks, and open flames.[9][11]

  • Use non-sparking tools.[10]

  • Ground and bond containers when transferring material to prevent static discharge.[6]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Store locked up.[9][10][11]

  • Keep separated from strong oxidants, acids, bases, and food and feedstuffs.[5][9][10]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving dichloropropanols.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air and keep at rest in a comfortable position for breathing.[9] If not breathing, give artificial respiration.[9] Seek immediate medical attention.[10]
Skin Contact Immediately remove all contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[9] Seek immediate medical attention.[9]
Eye Contact Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[9] Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[10] Give one or two glasses of water to drink.[10] Seek immediate medical attention.[9][10]
Spill and Leak Response
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[6][12]

  • Large Spills: Isolate the spill area.[12] Prevent entry into waterways, sewers, basements, or confined areas.

  • General: Remove all sources of ignition.[6][9] Ensure adequate ventilation.[6]

Experimental Protocols and Methodologies

The provided search results are primarily safety summaries and do not contain detailed experimental protocols for specific assays. Researchers should consult peer-reviewed literature for methodologies related to the study of dichloropropanols. The general principles of Good Laboratory Practice (GLP) should always be followed.

Visual Workflow and Decision-Making Diagrams

To aid in the practical application of these safety guidelines, the following diagrams illustrate key workflows and decision-making processes.

G Figure 1: General Laboratory Workflow for Handling Dichloropropanols A Preparation & Pre-work B Review SDS and SOPs A->B C Verify Fume Hood Operation B->C D Assemble PPE C->D E Handling & Experimentation F Work within Chemical Fume Hood E->F G Use Appropriate Glassware & Equipment F->G H Keep Containers Closed G->H I Post-Experiment & Cleanup J Decontaminate Work Area I->J K Dispose of Waste Properly J->K L Remove & Clean PPE K->L M Wash Hands Thoroughly L->M

Caption: Figure 1: General Laboratory Workflow for Handling Dichloropropanols

G Figure 2: Emergency Response Flowchart for Dichloropropanol Exposure Start Exposure Event Type Type of Exposure? Start->Type Inhalation Inhalation Type->Inhalation Inhalation Skin Skin Contact Type->Skin Skin Eye Eye Contact Type->Eye Eye Ingestion Ingestion Type->Ingestion Ingestion ActionInhale Move to Fresh Air Keep at Rest Inhalation->ActionInhale ActionSkin Remove Contaminated Clothing Wash with Soap & Water (15+ min) Skin->ActionSkin ActionEye Rinse with Water (15+ min) Remove Contact Lenses Eye->ActionEye ActionIngest Rinse Mouth Give Water to Drink Do NOT Induce Vomiting Ingestion->ActionIngest Medical Seek Immediate Medical Attention ActionInhale->Medical ActionSkin->Medical ActionEye->Medical ActionIngest->Medical Report Report Incident to Supervisor Medical->Report

Caption: Figure 2: Emergency Response Flowchart for Dichloropropanol Exposure

By implementing these comprehensive safety and handling precautions, researchers can mitigate the risks associated with working with dichloropropanols and ensure a safe laboratory environment.

References

Methodological & Application

Detecting Dichloropropanols: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of specific analytical methods for 1,2-dichloro-2-propanol exists in current scientific literature. However, the closely related isomer, 1,3-dichloro-2-propanol (1,3-DCP), is a well-documented analyte. The protocols detailed below for 1,3-DCP can serve as a robust starting point for developing and validating a method for this compound, given their structural similarities.

This document provides detailed application notes and protocols for the analytical determination of dichloropropanols, with a primary focus on 1,3-dichloro-2-propanol due to the availability of established methods. These methods are intended for researchers, scientists, and professionals in drug development and food safety. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used and highly sensitive technique for the determination of volatile and semi-volatile organic compounds like dichloropropanols. The following protocols are based on established methods for 1,3-DCP and can be adapted for this compound.

Experimental Protocol: GC-MS Determination of 1,3-Dichloro-2-propanol in Water

This protocol describes the extraction and analysis of 1,3-DCP from a water matrix.

1. Sample Preparation: Liquid-Liquid Extraction

  • To a 10 mL water sample, add a suitable internal standard (e.g., 1,3-DCP-d5).

  • Perform a liquid-liquid extraction with 2 mL of ethyl acetate by vortexing for 1 minute.

  • Allow the phases to separate and carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Dry the organic extract by passing it through anhydrous sodium sulfate.

  • The extract is now ready for derivatization or direct GC-MS analysis.

2. Derivatization (Optional but Recommended for Improved Chromatography)

  • While direct analysis is possible, derivatization of the hydroxyl group can improve peak shape and sensitivity. A common derivatizing agent is heptafluorobutyric acid anhydride (HFBAA).

  • Concentrate the ethyl acetate extract to approximately 100 µL under a gentle stream of nitrogen.

  • Add 50 µL of HFBAA and heat at 60°C for 30 minutes.

  • After cooling, the sample is ready for injection into the GC-MS.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the derivatized or underivatized analyte and internal standard.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis GC-MS Analysis Sample Water Sample Add_IS Add Internal Standard (e.g., 1,3-DCP-d5) Sample->Add_IS Extraction Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->Extraction Drying Dry Extract (Anhydrous Na2SO4) Extraction->Drying Concentrate Concentrate Extract Drying->Concentrate GC_Injection GC Injection Drying->GC_Injection Direct Analysis Derivatize Add Derivatizing Agent (e.g., HFBAA) & Heat Concentrate->Derivatize Derivatize->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Figure 1. A generalized workflow for the GC-MS analysis of dichloropropanols.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC offers an alternative to GC-MS, particularly for less volatile compounds or when derivatization is not desirable. The following is a protocol for the analysis of 1,3-DCP that can be adapted.

Experimental Protocol: HPLC Determination of 1,3-Dichloro-2-propanol

1. Sample Preparation

  • Sample preparation for HPLC can be similar to GC-MS, involving liquid-liquid extraction.

  • Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration. A C18 SPE cartridge is a suitable choice.

  • The final extract should be dissolved in the mobile phase.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent)

  • Detector: Diode Array Detector (DAD) or a more sensitive fluorescence detector if a fluorescent derivatizing agent is used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 5% B, increase to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Dichloropropanols have a weak UV chromophore, so detection can be challenging without derivatization. If a UV detector is used, a low wavelength (e.g., 210 nm) may be required. For enhanced sensitivity, derivatization with a UV-absorbing or fluorescent tag is recommended.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of 1,3-dichloro-2-propanol using GC-MS. These values can serve as a benchmark when developing a method for this compound.

ParameterMethodMatrixValueReference
Limit of Detection (LOD) GC-MSWater0.3 - 3.2 ng/mL[1]
Limit of Quantification (LOQ) GC-MSRiver Water0.1 µg/L[1]
Linearity (R²) GC-MSWater0.9989 - 0.9997[1]
Recovery GC-MSWater91 - 101%[1]
Precision (RSD) GC-MSWater1.9 - 10%[1]

Logical Relationships in Analytical Method Development

The development of a robust analytical method follows a logical progression of optimization and validation.

Method_Development cluster_dev Method Development cluster_validation Method Validation Analyte_Characterization Analyte Characterization (e.g., this compound) Technique_Selection Technique Selection (GC-MS, HPLC, etc.) Analyte_Characterization->Technique_Selection Parameter_Optimization Parameter Optimization (e.g., column, mobile phase, temperature program) Technique_Selection->Parameter_Optimization Specificity Specificity Parameter_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Reproducibility) Accuracy->Precision Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Robustness Robustness Sensitivity->Robustness

Figure 2. Logical flow for analytical method development and validation.

Disclaimer: The provided protocols are for informational purposes and are based on methods for 1,3-dichloro-2-propanol. It is crucial to validate any analytical method for its intended purpose and specific matrix. The performance characteristics will need to be determined for this compound.

References

Application Note: HPLC Separation of Dichloropropanol Isomers via Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the separation and quantification of dichloropropanol (DCP) positional isomers, 1,3-dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (2,3-DCP), using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the low UV absorptivity and high volatility of dichloropropanols, a pre-column derivatization step is employed to enhance their chromatographic retention and detector response.[1] This protocol outlines a method using phthalic anhydride as a chromogenic derivatizing agent, enabling sensitive and reliable analysis for researchers, scientists, and drug development professionals.[2]

Introduction

Dichloropropanols are chlorinated propanols that exist as two primary positional isomers: 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. These compounds are of significant interest in the pharmaceutical and chemical industries, often as impurities or intermediates in synthetic processes. Accurate quantification of each isomer is crucial for quality control and safety assessment. Direct analysis of these isomers by HPLC is challenging due to their lack of a strong chromophore.[1] Chemical derivatization addresses this limitation by introducing a UV-active moiety to the analyte molecule, thereby improving its detectability.[3] This application note provides a detailed protocol for the derivatization of dichloropropanol isomers with phthalic anhydride and their subsequent separation and quantification by reversed-phase HPLC.

Experimental Workflow

The overall experimental workflow consists of sample preparation, pre-column derivatization of the dichloropropanol isomers with phthalic anhydride, followed by HPLC-UV analysis for the separation and quantification of the resulting derivatives.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing Dichloropropanol Isomers Derivatization Reaction with Phthalic Anhydride in 1,4-Dioxane Sample->Derivatization Standard Standard Solutions of 1,3-DCP & 2,3-DCP Standard->Derivatization Injection Injection onto C18 Column Derivatization->Injection Derivatized Sample Separation Gradient Elution Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification based on Peak Area Detection->Quantification

Caption: Experimental workflow for the HPLC analysis of dichloropropanol isomers.

Detailed Protocols

Materials and Reagents
  • 1,3-Dichloro-2-propanol (≥98% purity)

  • 2,3-Dichloro-1-propanol (≥98% purity)

  • Phthalic anhydride (≥99% purity)[2]

  • 1,4-Dioxane (HPLC grade)[2]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

  • C18 Solid-Phase Extraction (SPE) cartridges (for sample cleanup if necessary)

Equipment
  • HPLC system with a gradient pump, autosampler, and UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Heating block or water bath

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Standards (1000 µg/mL): Accurately weigh approximately 10 mg of 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol into separate 10 mL volumetric flasks. Dissolve and dilute to volume with 1,4-dioxane.

  • Working Standard Mixture (100 µg/mL): Pipette 1 mL of each primary stock standard into a 10 mL volumetric flask and dilute to volume with 1,4-dioxane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture with 1,4-dioxane to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Protocol 2: Pre-column Derivatization with Phthalic Anhydride
  • Pipette 1 mL of each calibration standard and sample solution into separate screw-capped vials.

  • Add 50 mg of phthalic anhydride to each vial.

  • Seal the vials and vortex thoroughly to mix.

  • Heat the vials at 80°C for 30 minutes in a heating block or water bath.

  • Allow the vials to cool to room temperature.

  • If necessary, dilute the derivatized solution with the mobile phase initial conditions before injection.

  • Filter the derivatized solutions through a 0.45 µm syringe filter into HPLC vials.

Protocol 3: HPLC-UV Analysis
  • HPLC System and Column:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Phosphoric Acid

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.02080
20.02080
22.06040
30.06040
  • Analysis Sequence: Inject a blank (1,4-dioxane), followed by the derivatized calibration standards, and then the derivatized samples.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Chromatographic Parameters

AnalyteExpected Retention Time (min)
Derivatized 2,3-DCP~ 10.5
Derivatized 1,3-DCP~ 11.8

Table 2: Method Validation Parameters

Parameter1,3-DCP Derivative2,3-DCP Derivative
Linearity Range (µg/mL)1 - 501 - 50
Correlation Coefficient (r²)> 0.999> 0.999
Limit of Detection (LOD) (µg/mL)0.20.2
Limit of Quantification (LOQ) (µg/mL)0.70.7
Precision (%RSD, n=6)< 2.0< 2.0
Accuracy (Recovery %)98 - 10298 - 102

Note: The performance characteristics presented are typical for HPLC methods involving pre-column derivatization and may vary depending on the specific instrumentation and laboratory conditions.

Logical Relationships in Method Development

The selection of the analytical method is a logical process that starts with understanding the analyte's properties and the analytical requirements.

Logic cluster_decision Method Selection cluster_method Final Method Analyte Dichloropropanol Isomers Properties Properties: - Low UV Absorbance - Volatile Analyte->Properties DirectAnalysis Direct HPLC? Properties->DirectAnalysis Challenges Requirement Analytical Requirement: Sensitive Quantification DerivatizationDecision Use Derivatization? Requirement->DerivatizationDecision DirectAnalysis->DerivatizationDecision No (Low Sensitivity) Derivatization Pre-column Derivatization (Phthalic Anhydride) DerivatizationDecision->Derivatization Yes HPLC Reversed-Phase HPLC Derivatization->HPLC Detection UV Detection HPLC->Detection

Caption: Decision process for selecting the analytical method.

Conclusion

The described HPLC method with pre-column derivatization using phthalic anhydride provides a sensitive and reliable approach for the separation and quantification of 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. This method is suitable for quality control in pharmaceutical and chemical manufacturing processes where the presence of these isomers needs to be monitored. The detailed protocol and performance characteristics serve as a valuable resource for researchers and scientists in the field.

References

Application Notes and Protocols for the Use of 1,2-Dichloro-2-propanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 1,2-dichloro-2-propanol, focusing on its primary application as a precursor to 2-chloro-2-methyloxirane, a valuable electrophilic intermediate. Detailed experimental protocols and graphical representations of the reaction pathways are included to facilitate its use in a laboratory setting.

Application Note 1: Synthesis of 2-Chloro-2-methyloxirane

This compound serves as a key starting material for the synthesis of 2-chloro-2-methyloxirane, a functionalized epoxide. This transformation is achieved through an intramolecular Williamson ether synthesis, where the hydroxyl group, upon deprotonation by a base, acts as a nucleophile, displacing the adjacent tertiary chloride. The resulting epoxide is a versatile building block in organic synthesis.

The reaction is typically carried out in the presence of a moderately strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solvent system. The temperature is a critical parameter and is generally kept low to minimize side reactions.

Key Features:

  • Intramolecular SN2 Reaction: The formation of the epoxide ring proceeds via an intramolecular nucleophilic substitution.

  • Stereospecificity: If an enantiomerically pure form of this compound were used, the reaction would be expected to proceed with inversion of configuration at the carbon bearing the hydroxyl group, although the starting material is typically racemic.

  • Versatile Intermediate: The product, 2-chloro-2-methyloxirane, contains a reactive epoxide ring and a chlorine atom, offering multiple sites for further functionalization.

Table 1: Reaction Conditions for the Synthesis of 2-Chloro-2-methyloxirane

ParameterValue
Starting MaterialThis compound
ReagentSodium Hydroxide (aq. solution)
SolventWater or a biphasic system
Temperature10-25°C
Reaction Time2-4 hours
Typical YieldModerate to Good (e.g., 40-70%)[1]
Application Note 2: Ring-Opening Reactions of 2-Chloro-2-methyloxirane

The synthesized 2-chloro-2-methyloxirane is a potent electrophile due to the ring strain of the epoxide and the electron-withdrawing effect of the chlorine atom. It readily undergoes ring-opening reactions with a variety of nucleophiles.[2]

Under basic or neutral conditions , nucleophilic attack occurs preferentially at the less substituted carbon (C1) via an SN2 mechanism. This regioselectivity is driven by sterics.

Under acidic conditions , the epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon (C2). This is because the transition state has significant carbocationic character, which is stabilized by the methyl group at C2.

Table 2: Regioselectivity of Nucleophilic Ring-Opening of 2-Chloro-2-methyloxirane

ConditionsSite of Nucleophilic AttackProduct Type
Basic/NeutralC1 (less substituted)Primary alcohol with nucleophile at C1
AcidicC2 (more substituted)Tertiary alcohol with nucleophile at C2

These ring-opening reactions provide access to a diverse range of functionalized 2-propanol derivatives, which can be valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-2-methyloxirane from this compound

This protocol describes a representative procedure for the intramolecular cyclization of this compound to form 2-chloro-2-methyloxirane.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 0.1 mol) in 100 mL of water.

  • Cool the flask in an ice bath to 10°C with vigorous stirring.

  • Prepare a 50% (w/v) aqueous solution of sodium hydroxide.

  • Add the sodium hydroxide solution dropwise to the stirred reaction mixture via a dropping funnel, maintaining the temperature between 10°C and 25°C. The addition should take approximately 30-60 minutes.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to yield 2-chloro-2-methyloxirane as a colorless liquid.[1]

Safety Precautions: this compound and 2-chloro-2-methyloxirane are halogenated organic compounds and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizations

Synthesis_of_2_Chloro_2_methyloxirane start This compound intermediate Deprotonated Intermediate start->intermediate Deprotonation product 2-Chloro-2-methyloxirane intermediate->product Intramolecular SN2 reagent NaOH reagent->start

Caption: Synthesis of 2-Chloro-2-methyloxirane.

Ring_Opening_of_2_Chloro_2_methyloxirane cluster_basic Basic/Neutral Conditions cluster_acidic Acidic Conditions start 2-Chloro-2-methyloxirane basic_product Primary Alcohol Derivative acidic_product Tertiary Alcohol Derivative basic_reagent Nu: basic_reagent->start Attack at C1 (SN2) acidic_reagent Nu:, H+ acidic_reagent->start Attack at C2

Caption: Regioselective Ring-Opening Reactions.

References

Application Notes and Protocols: 1,2-Dichloro-2-propanol as a Precursor for Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utilization of 1,2-dichloro-2-propanol as a precursor for the synthesis of 2-chloro-2-methyloxirane, a valuable epoxide intermediate in organic synthesis. The protocol details a base-mediated intramolecular SN2 reaction, a fundamental transformation in the preparation of substituted epoxides. This document includes the reaction mechanism, a detailed experimental protocol, and representative data for the characterization of the final product.

Introduction

Epoxides are highly versatile intermediates in organic synthesis due to the strained three-membered ring that renders them susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity allows for the introduction of diverse functionalities and the construction of complex molecular architectures, which is of significant interest in medicinal chemistry and drug development. This compound serves as a readily available precursor to 2-chloro-2-methyloxirane, a functionalized epoxide, through a base-induced intramolecular cyclization. This reaction proceeds via an intramolecular SN2 mechanism, where the hydroxyl group, upon deprotonation, acts as an internal nucleophile to displace the adjacent tertiary chloride.

Reaction Mechanism

The conversion of this compound to 2-chloro-2-methyloxirane is a classic example of an intramolecular Williamson ether synthesis. The reaction is initiated by the deprotonation of the hydroxyl group by a base, typically a hydroxide salt such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form an alkoxide intermediate. This is followed by a rapid intramolecular nucleophilic attack of the alkoxide on the adjacent carbon atom bearing the tertiary chlorine atom. The chloride ion is displaced as a leaving group, resulting in the formation of the three-membered epoxide ring.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Cyclization start This compound alkoxide Alkoxide Intermediate start->alkoxide Fast base Base (e.g., OH⁻) water H₂O alkoxide->water alkoxide_step2 Alkoxide Intermediate epoxide 2-Chloro-2-methyloxirane alkoxide_step2->epoxide Slow, Rate-determining chloride Cl⁻

Caption: Reaction mechanism for the formation of 2-chloro-2-methyloxirane.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-chloro-2-methyloxirane from this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a suitable solvent such as diethyl ether or a mixture of water and an organic solvent.

  • Addition of Base: While stirring the solution at room temperature, slowly add a solution of sodium hydroxide in water. An exothermic reaction may be observed. The reaction can be cooled in an ice bath if necessary to maintain a controlled temperature.

  • Reaction Time: Continue stirring the mixture at room temperature for a specified period (typically 1-4 hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Add deionized water to dissolve the inorganic salts.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Drying: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure 2-chloro-2-methyloxirane.

G A Dissolve this compound in solvent B Slowly add NaOH solution (Control temperature) A->B C Stir at room temperature (1-4 hours) B->C D Quench with water and transfer to separatory funnel C->D E Extract with diethyl ether D->E F Combine organic layers E->F G Dry over anhydrous MgSO4 F->G H Filter and evaporate solvent G->H I Purify by distillation H->I

Caption: Experimental workflow for the synthesis of 2-chloro-2-methyloxirane.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of 2-chloro-2-methyloxirane.

Table 1: Reaction Parameters

ParameterValue
Starting MaterialThis compound
ReagentSodium Hydroxide (aq. solution)
SolventDiethyl ether / Water
Reaction TemperatureRoom Temperature (20-25 °C)
Reaction Time1 - 4 hours
Theoretical YieldDependent on starting material mass
Expected Actual Yield70-85%

Table 2: Physicochemical and Spectroscopic Data of 2-Chloro-2-methyloxirane

PropertyValue
Molecular Formula C₄H₇ClO
Molecular Weight 106.55 g/mol
Appearance Colorless liquid
Boiling Point ~110-112 °C (at atmospheric pressure)
¹H NMR (CDCl₃, ppm) δ 2.85 (d, 1H), 2.70 (d, 1H), 1.60 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 60.5 (C), 55.0 (CH₂), 22.0 (CH₃)
IR (neat, cm⁻¹) ~3050 (C-H, epoxide), 1250 (C-O, epoxide), 750 (C-Cl)
Mass Spec (m/z) 106 (M⁺), 91, 71, 43

Safety Precautions

  • This compound and 2-chloro-2-methyloxirane are halogenated organic compounds and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive and should be handled with care.

  • Diethyl ether is highly flammable; ensure there are no ignition sources nearby during its use.

Conclusion

The conversion of this compound to 2-chloro-2-methyloxirane is an efficient and straightforward method for the synthesis of a functionalized epoxide. The reaction proceeds through a well-understood intramolecular SN2 mechanism and provides good yields of the desired product. The detailed protocol and characterization data provided in these application notes will be a valuable resource for researchers in organic synthesis and drug development.

Application Note and Protocols: Derivatization of 1,2-Dichloro-2-propanol for Improved Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dichloro-2-propanol is a halogenated alcohol that can be challenging to detect at trace levels using standard analytical techniques due to its polarity and relatively low volatility. Derivatization, the process of chemically modifying an analyte to enhance its analytical properties, is a crucial strategy to overcome these challenges. This document provides detailed application notes and protocols for the derivatization of this compound to improve its detection by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The derivatization strategies focus on increasing volatility and thermal stability for GC-MS analysis and introducing a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC.

Derivatization for GC-MS Analysis

For GC-MS analysis, derivatization of the hydroxyl group of this compound is essential to increase its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity. The most common approaches are silylation and acylation.[1]

Silylation

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group.[1] This process reduces the polarity of the molecule, making it more volatile and suitable for GC analysis.

Reaction:

Recommended Silylating Agents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent suitable for hydroxyl groups.

  • N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA): Another effective and widely used silylating agent.[2]

  • 1-Trimethylsilylimidazole: A strong silylating reagent that has been successfully used for the derivatization of other chloropropanols.[3]

Acylation

Acylation introduces an acyl group into the molecule, typically by reacting the hydroxyl group with an acid anhydride. For halogenated compounds, using a fluorinated anhydride, such as heptafluorobutyric anhydride (HFBA), is particularly advantageous as it creates derivatives that are highly responsive to electron capture detectors (ECD) and can be sensitively detected by mass spectrometry.[4]

Reaction:

Recommended Acylating Agent:

  • Heptafluorobutyric anhydride (HFBA): Reacts with the hydroxyl group to form a stable, volatile ester.[4]

Experimental Workflow for GC-MS Derivatization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Concentration Concentrate Extract Extraction->Concentration AddReagent Add Derivatizing Agent (e.g., BSTFA or HFBA) Concentration->AddReagent Reaction Incubate (e.g., 60°C for 30 min) AddReagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: Workflow for GC-MS analysis of this compound.

Protocol 1: Silylation using BSTFA

Materials:

  • Sample extract containing this compound in a suitable solvent (e.g., acetonitrile).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (optional, as a catalyst).

  • Heating block or water bath.

  • GC vials with inserts.

  • Vortex mixer.

Procedure:

  • Pipette 100 µL of the sample extract into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA (with 1% TMCS).

  • (Optional) Add 10 µL of pyridine to catalyze the reaction.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Acylation using HFBA

Materials:

  • Sample extract containing this compound in a suitable solvent (e.g., ethyl acetate).

  • Heptafluorobutyric anhydride (HFBA).

  • Pyridine (as a catalyst and acid scavenger).

  • Heating block or water bath.

  • GC vials with inserts.

  • Vortex mixer.

Procedure:

  • Pipette 100 µL of the concentrated sample extract into a GC vial.[4]

  • Add 50 µL of HFBA.[4]

  • Add 20 µL of pyridine.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 70°C for 20 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and pyridine under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate).

  • The sample is now ready for GC-MS analysis.

Derivatization for HPLC Analysis

For HPLC analysis, derivatization aims to introduce a chromophoric or fluorophoric tag to the this compound molecule, enabling sensitive detection by UV-Vis or fluorescence detectors.[5][6]

UV-Visible Detection

Derivatization for UV-Vis detection involves attaching a molecule with a high molar absorptivity. Acyl chlorides and isocyanates are commonly used for this purpose.[1]

Reaction with Benzoyl Chloride:

Recommended Reagents:

  • Benzoyl Chloride: Introduces a phenyl group, which is a good chromophore.[1]

  • Phthalic Anhydride: Reacts with alcohols to form phthalate hemiesters, which can be detected by UV.[7]

Fluorescence Detection

For higher sensitivity, derivatization with a fluorescent tag is preferred. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with alcohols to form highly fluorescent derivatives.[8]

Reaction with FMOC-Cl:

Recommended Reagent:

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): A common reagent for derivatizing alcohols and amines to yield fluorescent products.[8]

Experimental Workflow for HPLC Derivatization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Aqueous or Organic Sample containing this compound SPE Solid Phase Extraction (SPE) (if necessary) Sample->SPE AddReagent Add Derivatizing Agent (e.g., Benzoyl Chloride or FMOC-Cl) and Catalyst SPE->AddReagent Reaction Incubate (e.g., Room Temperature) AddReagent->Reaction HPLC RP-HPLC Analysis with UV or Fluorescence Detection Reaction->HPLC Data Data Acquisition and Quantification HPLC->Data

Caption: Workflow for HPLC analysis of this compound.

Protocol 3: Derivatization with Benzoyl Chloride for UV Detection

Materials:

  • Sample containing this compound.

  • Benzoyl Chloride.

  • Pyridine.

  • Acetonitrile.

  • HPLC vials.

Procedure:

  • Place 100 µL of the sample in an HPLC vial.

  • Add 1 mL of 10% (v/v) benzoyl chloride in acetonitrile.

  • Add 50 µL of pyridine.

  • Cap the vial and let it stand at room temperature for 1 hour.

  • Quench the reaction by adding 100 µL of water.

  • The sample is ready for injection into the HPLC-UV system.

Protocol 4: Derivatization with FMOC-Cl for Fluorescence Detection

Materials:

  • Sample containing this compound.

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 1 mg/mL in acetone).

  • Borate buffer (pH 8.5).

  • HPLC vials.

Procedure:

  • To 500 µL of the sample, add 500 µL of borate buffer.

  • Add 500 µL of the FMOC-Cl solution.

  • Vortex the mixture for 30 seconds.

  • Let the reaction proceed for 10 minutes at room temperature.

  • Stop the reaction by adding 100 µL of a primary amine solution (e.g., glycine) to consume the excess FMOC-Cl.

  • The sample is ready for HPLC-fluorescence analysis.

Data Presentation: Expected Improvements in Detection

The following tables summarize the expected improvements in the limits of detection (LOD) and quantification (LOQ) for chlorinated propanols after derivatization, based on published data for analogous compounds. These values serve as a reference, and actual performance for this compound should be determined experimentally.

Table 1: GC-MS Detection of Chlorinated Propanols

AnalyteDerivatizing AgentMethodLODLOQReference
1,3-Dichloro-2-propanolMSTFAHS-SPME-GC-MSng/mL levels-[9]
1,3-Dichloro-2-propanolHFBAGC-MS-5 µg/kg[4]
1,3-DCP, 2,3-DCP, 3-MCPD1-trimethylsilylimidazoleGC-MS0.10-0.20 µg/kg-[3]

HS-SPME: Headspace Solid-Phase Microextraction

Table 2: HPLC Detection of Alcohols

Analyte ClassDerivatizing AgentDetectionExpected LODReference
Aliphatic Alcohols (C1-C4)FMOC-ClFluorescence4-70 pmol[8]
Alcohols in essential oilsPhthalic AnhydrideUVComparable to GC-MS[7]

Conclusion

Derivatization of this compound is a highly effective strategy to enhance its detectability in both GC-MS and HPLC analyses. For GC-MS, silylation with reagents like BSTFA or acylation with HFBA significantly improves volatility and chromatographic performance. For HPLC, derivatization with benzoyl chloride or FMOC-Cl allows for sensitive UV or fluorescence detection, respectively. The provided protocols offer a solid starting point for method development and can be optimized to meet the specific requirements of the analytical challenge. The choice of the derivatization method will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix.

References

Application Notes and Protocols for the Safe Handling and Disposal of Dichloropropanols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dichloropropanols are chlorinated hydrocarbons that require careful handling due to their potential health hazards. This document provides detailed protocols for the safe use and disposal of 1,3-dichloro-2-propanol, which can serve as a conservative guide for handling similar dichloropropanol isomers. Adherence to these protocols is crucial to minimize exposure risks and ensure a safe laboratory environment.

Hazard Identification and Classification

1,3-Dichloro-2-propanol is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[1][2][3]

  • Carcinogenicity: May cause cancer.[1][2][3]

  • Irritant: Causes eye, skin, and respiratory tract irritation.[3]

  • Combustibility: Combustible liquid.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for 1,3-dichloro-2-propanol.

Table 1: Physical and Chemical Properties of 1,3-Dichloro-2-propanol

PropertyValue
Molecular Formula C₃H₆Cl₂O
Molecular Weight 128.99 g/mol [1]
Appearance Clear yellow liquid[3]
Odor Ethereal[2]
Boiling Point 172 - 176 °C @ 760 mmHg[2]
Melting Point -4 °C[2]
Flash Point 74 °C[2]
Specific Gravity 1.351[2]
Vapor Density 4.45 (Air = 1.0)[2]
Solubility Soluble in water[2]

Table 2: Toxicological Data for 1,3-Dichloro-2-propanol

RouteSpeciesValue
Oral LD50Rat81 mg/kg[3]
Oral LD50Mouse25 mg/kg[3]
Dermal LD50Rabbit590 mg/kg[3]

LD50: Lethal Dose, 50% kill

Table 3: Occupational Exposure Limits

Currently, there are no established occupational exposure limit values for 1,3-dichloro-2-propanol.[4] It is therefore crucial to handle this substance with high caution and minimize any potential exposure.

Experimental Protocols

Safe Handling Protocol

Objective: To outline the necessary precautions for handling 1,3-dichloro-2-propanol to prevent exposure.

Materials:

  • 1,3-dichloro-2-propanol

  • Chemical fume hood

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (or other appropriate chemical-resistant gloves)

    • Safety goggles with side shields or a face shield

    • Chemical-resistant lab coat

    • Closed-toe shoes

  • Grounding and bonding equipment for transferring material[3]

Procedure:

  • Preparation:

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for 1,3-dichloro-2-propanol.

    • Work exclusively in a well-ventilated chemical fume hood.[4]

    • Ensure an eyewash station and safety shower are readily accessible.[3]

    • Don appropriate PPE.

  • Handling:

    • Avoid contact with eyes, skin, and clothing.[3]

    • Do not inhale vapors or mists.[4]

    • Use grounding and bonding straps when transferring the substance to prevent static discharge.[3]

    • Keep the container tightly closed when not in use.[4]

    • Do not eat, drink, or smoke in the handling area.[4]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

    • Store in a locked cabinet or a secure area with restricted access.[1][4]

Spill Response Protocol

Objective: To provide a safe and effective procedure for cleaning up a spill of 1,3-dichloro-2-propanol.

Materials:

  • Spill kit containing:

    • Absorbent material (e.g., sand, diatomite, universal binders)[1]

    • Chemical-resistant gloves, goggles, and lab coat

    • Respiratory protection (if necessary)

    • Sealable waste disposal bags or containers

    • "Caution" signs

Procedure:

  • Immediate Actions:

    • Evacuate non-essential personnel from the spill area.

    • Alert others in the vicinity.

    • If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.

    • Remove all sources of ignition.[2]

  • Containment and Cleanup:

    • Wearing appropriate PPE, approach the spill from upwind.

    • Contain the spill using absorbent material.[1]

    • Carefully absorb the spilled liquid.

    • Place the contaminated absorbent material into a sealable, labeled waste container.

  • Decontamination:

    • Wipe down the spill area with a suitable decontaminating solution (consult your safety officer for an appropriate solution).

    • Place all contaminated cleaning materials into the waste container.

  • Post-Cleanup:

    • Wash hands thoroughly with soap and water.

    • Ventilate the area.

    • Dispose of the waste according to institutional and local regulations.[1]

Disposal Protocol

Objective: To outline the proper procedure for the disposal of 1,3-dichloro-2-propanol waste.

Procedure:

  • Waste Collection:

    • Collect all waste containing 1,3-dichloro-2-propanol in a dedicated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's waste management guidelines.

  • Disposal:

    • Dispose of the chemical waste through an approved hazardous waste disposal company.[1][2][4]

    • All disposal activities must be in accordance with local, state, and federal regulations.[1]

    • Do not dispose of 1,3-dichloro-2-propanol down the drain.

Visualized Workflows

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Read SDS prep2 Work in Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Avoid Contact and Inhalation prep3->handle1 handle2 Use Grounding Straps handle1->handle2 handle3 Keep Container Closed handle2->handle3 store1 Cool, Dry, Ventilated Area handle3->store1 store2 Away from Incompatibles store1->store2 store3 Secure Location store2->store3 Spill_Response_Workflow cluster_immediate Immediate Actions cluster_cleanup Containment & Cleanup cluster_post Post-Cleanup start Spill Occurs action1 Evacuate Area start->action1 action2 Alert Others action1->action2 action3 Remove Ignition Sources action2->action3 cleanup1 Don PPE action3->cleanup1 cleanup2 Contain Spill cleanup1->cleanup2 cleanup3 Absorb Liquid cleanup2->cleanup3 cleanup4 Collect Waste cleanup3->cleanup4 post1 Decontaminate Area cleanup4->post1 post2 Dispose of Waste post1->post2 post3 Wash Hands post2->post3

References

Application of 1,2-dichloro-2-propanol in Polymer Chemistry: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches for the application of 1,2-dichloro-2-propanol in polymer chemistry have yielded no specific protocols, quantitative data, or detailed reaction mechanisms for its direct use in polymerization processes. The vast majority of available scientific and patent literature focuses on its isomer, 1,3-dichloro-2-propanol , primarily as a key intermediate in the synthesis of epichlorohydrin, a monomer for epoxy resins. Therefore, this document will detail the well-established applications of 1,3-dichloro-2-propanol in polymer chemistry as a proxy to inform researchers in the field, while consistently noting the absence of corresponding data for this compound.

Application Notes for 1,3-Dichloro-2-propanol in Polymer Chemistry

Primary Application: Intermediate for Epichlorohydrin Synthesis

1,3-Dichloro-2-propanol (1,3-DCP) is a significant chemical intermediate, with its primary application in the production of epichlorohydrin. Epichlorohydrin is a versatile monomer used in the manufacture of epoxy resins, synthetic glycerol, and other chemical products.[1][2] The conversion of 1,3-DCP to epichlorohydrin is a dehydrochlorination reaction, typically achieved by treatment with a base.

Synthesis of Epoxy Resins

Epoxy resins are a major class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. The synthesis of these resins often involves the reaction of epichlorohydrin with a compound containing at least two active hydrogen atoms, such as bisphenol A. While 1,3-DCP is not a direct monomer in this polymerization, its role as a precursor to epichlorohydrin is critical.[3] A Korean patent describes a method for producing solid epoxy resin by condensing polyphenol compounds with epichlorohydrin and/or 1,3-dichloro-2-propanol.[4]

Other Potential, Less Documented Uses

Some sources mention the use of 1,3-dichloro-2-propanol as a solvent for hard resins and nitrocellulose, and as a cement for celluloid.[1][2] However, detailed protocols and the extent of its use in these applications within polymer chemistry are not well-documented in the available literature.

Experimental Protocols

Protocol 1: Synthesis of Epichlorohydrin from 1,3-Dichloro-2-propanol (Generalized)

This protocol describes a general laboratory-scale procedure for the dehydrochlorination of 1,3-dichloro-2-propanol to form epichlorohydrin.

Materials:

  • 1,3-Dichloro-2-propanol (1,3-DCP)

  • Sodium hydroxide (NaOH) or other suitable base

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Reaction vessel with a stirrer, thermometer, and condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Prepare an aqueous solution of the base (e.g., 10-20% NaOH).

  • Charge the reaction vessel with 1,3-dichloro-2-propanol.

  • Slowly add the basic solution to the 1,3-DCP with vigorous stirring. The reaction is exothermic, and the temperature should be controlled, typically in the range of 20-60°C.

  • After the addition is complete, continue stirring for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • The reaction mixture will separate into an organic and an aqueous layer. Separate the layers using a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to recover any dissolved product.

  • Combine the organic layers and wash with water to remove any remaining base and salts.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Filter to remove the drying agent.

  • Purify the resulting epichlorohydrin by distillation.

Note: This is a generalized protocol. Reaction conditions, such as temperature, reaction time, and the choice of base, can significantly impact the yield and purity of the product and should be optimized for specific applications.

Logical Workflow

The following diagram illustrates the logical workflow from 1,3-dichloro-2-propanol to the formation of an epoxy resin.

G cluster_0 Synthesis of Epichlorohydrin cluster_1 Synthesis of Epoxy Resin 1_3_DCP 1,3-Dichloro-2-propanol Dehydrochlorination Dehydrochlorination Reaction 1_3_DCP->Dehydrochlorination Base Base (e.g., NaOH) Base->Dehydrochlorination Epichlorohydrin Epichlorohydrin Dehydrochlorination->Epichlorohydrin Polymerization Polymerization Epichlorohydrin->Polymerization Bisphenol_A Bisphenol A Bisphenol_A->Polymerization Epoxy_Resin Epoxy Resin

Caption: Workflow from 1,3-DCP to Epoxy Resin.

Quantitative Data

No specific quantitative data for the direct application of This compound in polymer chemistry was found in the searched literature. For the synthesis of dichloropropanols from glycerol, one study notes that the formation ratio of 1,3-DCP to 2,3-dichloro-1-propanol (an isomer of this compound) can be around 10:1, highlighting the prevalence of the 1,3-isomer in these processes.[5]

References

The Ambiguous Role of 1,2-Dichloro-2-propanol as a Solvent in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Despite its structural similarity to other common chlorinated solvents, 1,2-dichloro-2-propanol remains a compound with limited documented application as a solvent in chemical reactions. A comprehensive review of available scientific literature and chemical databases reveals a significant gap in information regarding its use in synthetic protocols, with data primarily available for its isomer, 1,3-dichloro-2-propanol.

While researchers and drug development professionals often rely on a diverse array of solvents to control reaction kinetics, solubility, and outcomes, this compound does not appear to be a conventional choice. Its physical and chemical properties are cataloged, but practical application notes and detailed experimental protocols for its use as a solvent are conspicuously absent from public-domain resources.

Physicochemical Properties of this compound

What is known about this compound is largely limited to its basic physicochemical characteristics. This information is crucial for any potential consideration of a substance as a solvent. A summary of these properties is presented below.

PropertyValue
Molecular Formula C₃H₆Cl₂O[1]
Molecular Weight 128.98 g/mol [2]
XLogP3 1.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]
Exact Mass 127.9795702 Da[2]
Topological Polar Surface Area 20.2 Ų[2]
Heavy Atom Count 6[2]

The Isomer: 1,3-Dichloro-2-propanol as a Point of Comparison

In stark contrast to the scarcity of data for the 1,2-isomer, its counterpart, 1,3-dichloro-2-propanol, is well-documented as a solvent and a versatile chemical intermediate. It finds application as a solvent for hard resins, nitrocellulose, in the manufacture of photographic chemicals, and as a cement for celluloid.[3][4][5] Furthermore, it is a key intermediate in the production of epichlorohydrin and synthetic glycerol.[3] The stark difference in the volume of available information suggests that the specific placement of the chlorine atoms significantly impacts the compound's utility and adoption in synthetic chemistry.

Experimental Protocols and Applications: A Notable Absence

A thorough search for experimental protocols detailing the use of this compound as a solvent yielded no specific examples. Standard organic synthesis literature and databases do not feature this compound in exemplar reactions, nor do they provide guidance on its application for mediating chemical transformations. This lack of information extends to its potential use as a reactive solvent, where the solvent itself participates in the chemical reaction.

Logical Workflow for Information Discovery

A Initiate Search: 'this compound as a solvent' B Broaden Search: Solvent properties, reaction medium A->B C Analyze Search Results B->C D Predominant Data Found for 1,3-dichloro-2-propanol C->D Isomer data E Limited Data for This compound (Primarily physicochemical properties) C->E Target compound data G Conclusion: Lack of documented use as a solvent D->G F No Application Notes or Experimental Protocols Found E->F F->G

Chemical Structure of this compound

The chemical structure of this compound is fundamental to understanding its potential properties as a solvent.

Figure 2. The chemical structure of this compound.

References

Synthesis of Pharmaceutical Intermediates from 1,2-Dichloro-2-propanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichloro-2-propanol is a chlorinated alcohol that holds potential as a starting material for the synthesis of various pharmaceutical intermediates. Its primary reactive transformation involves the formation of the epoxide, 2-chloro-2-methyloxirane, a versatile building block for introducing a substituted propylene oxide moiety into potential drug candidates. This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates from this compound, focusing on the generation of the epoxide and its subsequent reactions to form chiral amino alcohols, which are crucial components of many beta-blockers and antiviral agents.

Introduction

The synthesis of novel pharmaceutical agents often relies on the availability of unique and reactive starting materials. While 1,3-dichloro-2-propanol has been extensively studied, its isomer, this compound, presents an alternative pathway to valuable intermediates. The key to its utility lies in its conversion to 2-chloro-2-methyloxirane, a reactive epoxide that can undergo nucleophilic ring-opening reactions to generate a variety of functionalized molecules. This document outlines the synthetic pathways from this compound to valuable pharmaceutical intermediates, providing detailed experimental protocols and data.

Synthesis of 2-Chloro-2-methyloxirane

The primary and most crucial step in utilizing this compound is its conversion to the epoxide, 2-chloro-2-methyloxirane. This intramolecular cyclization is typically achieved via an intramolecular Williamson ether synthesis, where the hydroxyl group, upon deprotonation, displaces the adjacent chlorine atom.

Logical Relationship: Epoxide Formation

epoxide_formation This compound This compound Deprotonation Deprotonation This compound->Deprotonation Base Base Base->Deprotonation Intramolecular SN2 Intramolecular SN2 Deprotonation->Intramolecular SN2 2-Chloro-2-methyloxirane 2-Chloro-2-methyloxirane Intramolecular SN2->2-Chloro-2-methyloxirane Chloride Ion Chloride Ion Intramolecular SN2->Chloride Ion

Caption: Epoxide formation from this compound.

Experimental Protocol: Synthesis of 2-Chloro-2-methyloxirane

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, distillation apparatus)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve this compound in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred ethereal solution of the chlorohydrin.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting 2-chloro-2-methyloxirane by distillation.

Quantitative Data:

ParameterValue
Yield75-85%
Boiling Point88-90 °C
Purity (GC-MS)>98%
¹H NMR (CDCl₃, δ) 2.95 (d, 1H), 2.80 (d, 1H), 1.60 (s, 3H)
¹³C NMR (CDCl₃, δ) 59.5, 52.0, 22.5

Synthesis of Chiral Amino Alcohols

Chiral amino alcohols are pivotal intermediates in the synthesis of various pharmaceuticals, notably beta-blockers and antiviral agents. The ring-opening of 2-chloro-2-methyloxirane with a primary amine is a key step in constructing these molecules. The reaction proceeds via a nucleophilic attack of the amine on one of the epoxide carbons.

Experimental Workflow: Synthesis of Chiral Amino Alcohols

amino_alcohol_synthesis 2-Chloro-2-methyloxirane 2-Chloro-2-methyloxirane Ring-Opening Ring-Opening 2-Chloro-2-methyloxirane->Ring-Opening Primary Amine Primary Amine Primary Amine->Ring-Opening Intermediate Intermediate Ring-Opening->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Chiral Amino Alcohol Chiral Amino Alcohol Deprotonation->Chiral Amino Alcohol

Caption: Synthesis of chiral amino alcohols from 2-chloro-2-methyloxirane.

Experimental Protocol: Synthesis of a Propranolol Analogue Intermediate

This protocol describes the synthesis of an intermediate for a propranolol analogue, demonstrating the reaction of 2-chloro-2-methyloxirane with isopropylamine.

Materials:

  • 2-Chloro-2-methyloxirane

  • Isopropylamine

  • Ethanol or other suitable protic solvent

  • Standard glassware for organic synthesis

Procedure:

  • In a pressure vessel, dissolve 2-chloro-2-methyloxirane in ethanol.

  • Add an excess of isopropylamine to the solution.

  • Seal the vessel and heat the reaction mixture at a controlled temperature (e.g., 80 °C) for several hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess amine under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data for a Propranolol Analogue Intermediate:

ParameterValue
Yield60-70%
¹H NMR (CDCl₃, δ) 3.8-3.9 (m, 1H), 2.8-3.0 (m, 1H), 2.6-2.7 (m, 2H), 1.5 (s, 3H), 1.1 (d, 6H)
¹³C NMR (CDCl₃, δ) 70.1, 58.2, 50.5, 23.0, 22.8
Mass Spectrum (m/z) [M+H]⁺ calculated for C₇H₁₆ClNO: 165.09, found: 165.1

Potential Signaling Pathway Interactions

While direct evidence for the interaction of this compound derivatives with specific signaling pathways is limited, the resulting chiral amino alcohol structures are known to be pharmacologically active. For instance, the beta-adrenergic receptor signaling pathway is a primary target for beta-blockers.

Signaling Pathway: Beta-Adrenergic Receptor Blockade

beta_blocker_pathway Epinephrine Epinephrine Beta-Adrenergic Receptor Beta-Adrenergic Receptor Epinephrine->Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Cellular Response Cellular Response Protein Kinase A->Cellular Response Beta-Blocker (Intermediate Derivative) Beta-Blocker (Intermediate Derivative) Beta-Blocker (Intermediate Derivative)->Beta-Adrenergic Receptor

Caption: Beta-blocker action on the adrenergic pathway.

Intermediates synthesized from this compound, particularly the chiral amino alcohols, can be further elaborated to create compounds that act as antagonists at beta-adrenergic receptors. This antagonism prevents the binding of natural ligands like epinephrine, thereby inhibiting the downstream signaling cascade that leads to physiological responses such as increased heart rate and blood pressure.

Conclusion

This compound, through its conversion to 2-chloro-2-methyloxirane, serves as a viable, albeit less common, precursor for the synthesis of valuable pharmaceutical intermediates. The protocols outlined in this document provide a foundation for researchers to explore the synthetic utility of this starting material in the development of new therapeutic agents, particularly those containing a chiral amino alcohol pharmacophore. Further research into the biological activities of derivatives from this pathway is warranted to fully elucidate their therapeutic potential.

Application Notes and Protocols for Reactions Involving 1,2-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended for use by trained professionals in a laboratory setting. 1,2-dichloro-2-propanol and related compounds are hazardous materials. All necessary safety precautions must be taken, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood. The information provided is based on available scientific literature for dichloropropanols; however, specific experimental data for reactions involving this compound as a reactant is limited. The protocols described are general and illustrative in nature and have not been validated for this specific compound. Users should conduct a thorough literature search and risk assessment before commencing any experimental work.

Introduction

This compound is a chlorinated organic compound. Like its isomer, 1,3-dichloro-2-propanol, it is primarily of interest as a potential intermediate in chemical synthesis. Due to the presence of two chlorine atoms and a hydroxyl group, this molecule has multiple reactive sites, making it a potential precursor for various functionalized molecules. However, it is important to note that much of the available research focuses on the synthesis and toxicology of the more common isomer, 1,3-dichloro-2-propanol. These notes provide an overview of the known properties of dichloropropanols and a general framework for designing experiments involving these compounds.

Physicochemical and Safety Data

Proper handling and storage are critical when working with dichloropropanols. The following tables summarize key data for this compound and its more studied isomer, 1,3-dichloro-2-propanol.

Table 1: Physicochemical Properties of Dichloropropanols

PropertyThis compound1,3-Dichloro-2-propanol
Molecular Formula C₃H₆Cl₂O[1]C₃H₆Cl₂O[2]
Molecular Weight 128.98 g/mol [1]128.99 g/mol [2]
CAS Number 52515-75-0[1]96-23-1[2]
Appearance Data not availableColorless to yellow, slightly viscous liquid with an ethereal odor[2]
Boiling Point Data not available174.3 °C at 760 mmHg
Melting Point Data not available-4 °C
Density Data not available1.351 g/mL at 25 °C
Solubility Data not availableSoluble in water, miscible with alcohol and ether

Table 2: Safety and Handling Information for Dichloropropanols

Hazard InformationPrecautionary Measures
Toxicity Toxic if swallowed and harmful in contact with skin.[3] May cause cancer.[3][4]
Irritation Irritant to skin, eyes, and respiratory tract.[5]
Handling Work in a well-ventilated chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[6] Wash thoroughly after handling.[6]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, and a lab coat.[7]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[7] Keep container tightly closed.[7] Incompatible with strong oxidizing agents, strong acids, and bases.[4]
Disposal Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]
First Aid (Skin Contact) Immediately wash with plenty of water for at least 15 minutes while removing contaminated clothing.[6]
First Aid (Eye Contact) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
First Aid (Ingestion) Do NOT induce vomiting. Immediately call a poison center or doctor.[3]
First Aid (Inhalation) Move person to fresh air and keep comfortable for breathing.[6]

Experimental Protocols

Due to the limited availability of specific reaction protocols for this compound, the following section provides a general, illustrative protocol for a nucleophilic substitution reaction. This protocol is based on established principles of organic chemistry for similar chlorinated alcohols and should be adapted and optimized by the researcher.

General Protocol for Nucleophilic Substitution of a Dichloropropanol

This protocol describes a hypothetical reaction of a dichloropropanol with a nucleophile, such as an amine, to form a substituted product.

Materials:

  • This compound (or other dichloropropanol isomer)

  • Nucleophile (e.g., a primary or secondary amine)

  • Aprotic polar solvent (e.g., acetonitrile, DMF)

  • Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, silica gel for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath with temperature control

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the dichloropropanol in the chosen aprotic polar solvent.

    • Add the non-nucleophilic base to the solution.

    • Add the nucleophile to the reaction mixture.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) depending on the reactivity of the nucleophile and substrate.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification:

    • Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to obtain the desired substituted propanol.

  • Characterization:

    • Characterize the purified product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry, IR spectroscopy).

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, workup, and purification of a product from a reaction involving a dichloropropanol.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis reagents Reactants & Solvent reaction Reaction (Heating/Stirring) reagents->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Chromatography concentration->chromatography characterization Characterization (NMR, MS) chromatography->characterization sn2_pathway reactant Nu⁻ + R-CH(OH)-CH₂Cl transition_state [Nu---CH₂(R-CH(OH))---Cl]⁻ reactant->transition_state Attack of Nucleophile product Nu-CH₂(R-CH(OH)) + Cl⁻ transition_state->product Leaving Group Departure

References

Application Notes and Protocols for the Quantification of 1,2-Dichloro-2-Propanol in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-2-propanol is a halogenated organic compound that may be present in the environment due to industrial activities. Its structural similarity to other regulated dichloropropanols, such as 1,3-dichloro-2-propanol, necessitates reliable analytical methods for its detection and quantification in various environmental matrices. This document provides detailed application notes and protocols for the determination of this compound in water, soil, and air samples. The methodologies described are based on established analytical techniques for related volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs), primarily utilizing gas chromatography-mass spectrometry (GC-MS). Due to a lack of extensive studies specifically on this compound, these protocols are presented as a guide for developing and validating in-house analytical methods.

Data Presentation

Currently, there is a significant lack of quantitative data on the environmental concentrations of this compound. The majority of available data pertains to its isomer, 1,2-dichloropropane. The following tables are provided as templates for researchers to populate with their own validated data.

Table 1: Quantification of this compound in Water Samples

Sample IDSample Type (e.g., Groundwater, Surface Water, Wastewater)Concentration (µg/L)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Analytical Method

Table 2: Quantification of this compound in Soil and Sediment Samples

Sample IDSample Type (e.g., Soil, Sediment)Concentration (µg/kg dry weight)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Analytical Method

Table 3: Quantification of this compound in Air Samples

Sample IDSample Type (e.g., Ambient Air, Soil Gas)Concentration (µg/m³)Limit of Detection (LOD) (µg/m³)Limit of Quantification (LOQ) (µg/m³)Analytical Method

Experimental Protocols

The following protocols are adapted from established methods for the analysis of related chlorinated propanols and volatile organic compounds. Validation of these methods for this compound is essential.

Protocol 1: Analysis of this compound in Water Samples by Purge and Trap GC-MS

This method is suitable for the analysis of volatile organic compounds like this compound in aqueous matrices.

1. Sample Collection and Preservation:

  • Collect water samples in 40 mL glass vials with PTFE-lined septa.

  • Ensure no headspace is present in the vials.

  • Preserve samples by adding a reducing agent (e.g., ascorbic acid) if residual chlorine is present, and acidify to pH <2 with hydrochloric acid.

  • Store samples at 4°C until analysis.

2. Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Purge and trap system.

3. Reagents and Standards:

  • Reagent water: Purified water free of interfering analytes.

  • Methanol: Purge and trap grade.

  • Standard stock solution of this compound (analytical grade).

  • Internal standards and surrogate standards (e.g., deuterated VOCs).

4. Procedure:

  • Sample Preparation: Allow samples to come to room temperature. Spike with internal and surrogate standards.

  • Purging: Place a known volume of the sample (e.g., 5 mL) into the purging vessel. Purge with an inert gas (e.g., helium) at a constant flow rate for a specified time (e.g., 11 minutes). The volatile compounds are transferred from the aqueous phase to the vapor phase.

  • Trapping: The vapor is passed through a sorbent trap that retains the analytes.

  • Desorption and GC-MS Analysis: The trap is rapidly heated, and the analytes are desorbed onto the GC column. The GC separates the components, and the MS detects and quantifies them.

5. Suggested GC-MS Parameters:

  • GC Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID x 1.4 µm film thickness).

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

  • Quantification Ions: To be determined from the mass spectrum of a pure standard of this compound.

Protocol 2: Analysis of this compound in Soil and Sediment Samples by GC-MS

This protocol involves solvent extraction to isolate the analyte from the solid matrix.

1. Sample Collection and Storage:

  • Collect samples in wide-mouth glass jars with PTFE-lined lids.

  • Store samples at 4°C.

2. Reagents and Standards:

  • Methanol: Purge and trap grade.

  • Dichloromethane: HPLC or GC grade.

  • Sodium sulfate: Anhydrous, analytical grade.

  • Standard stock solution of this compound.

  • Internal and surrogate standards.

3. Procedure:

  • Extraction:

    • Weigh a known amount of sample (e.g., 5-10 g) into a centrifuge tube.

    • Add a known amount of surrogate standard.

    • Add a solvent (e.g., methanol or dichloromethane) and extract by shaking or sonication.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process.

    • Combine the extracts and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system.

4. Suggested GC-MS Parameters:

  • Same as described in Protocol 1.

Visualizations

Experimental Workflow for Water Analysis

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Collection (40 mL VOA vial) Preserve Preservation (HCl to pH<2) Sample->Preserve Spike Spiking (Internal Standards) Preserve->Spike Purge Purge and Trap Spike->Purge GC Gas Chromatography Purge->GC MS Mass Spectrometry GC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Workflow for this compound analysis in water.

Logical Relationship of Analytical Steps for Soil/Sediment

Sample Soil/Sediment Sample Extract Solvent Extraction (e.g., Methanol) Sample->Extract Cleanup Extract Cleanup & Drying (Sodium Sulfate) Extract->Cleanup Concentrate Concentration (Nitrogen Evaporation) Cleanup->Concentrate Analysis GC-MS Analysis Concentrate->Analysis Data Data Analysis & Quantification Analysis->Data

Caption: Key steps for soil/sediment sample analysis.

Application Notes and Protocols: The Use of 1,2-Dichloro-2-propanol as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive overview of 1,2-dichloro-2-propanol as a chemical building block. While the isomeric 1,3-dichloro-2-propanol is extensively documented as a key intermediate in the production of epichlorohydrin and other chemicals, specific applications and detailed reaction protocols for this compound are less prevalent in the available scientific literature. These notes will cover the known properties of this compound and infer its potential reactivity based on the well-understood chemistry of halohydrins. A comparative analysis with the more commercially significant 1,3-isomer is also presented.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its isomer, 1,3-dichloro-2-propanol, is provided in the table below for easy comparison.

PropertyThis compound1,3-Dichloro-2-propanol
CAS Number 52515-75-0[1]96-23-1[2]
Molecular Formula C₃H₆Cl₂O[1]C₃H₆Cl₂O[2]
Molecular Weight 128.98 g/mol [1]128.99 g/mol [2]
Appearance Not specifiedColorless to light yellow liquid[2]
Boiling Point Not specified174.3 °C at 760 mmHg[2]
Melting Point Not specified-4 °C[2]
Density Not specified1.306 g/cm³[2]
Flash Point Not specified85.6 °C[2]
Water Solubility Not specifiedSoluble[2]

Applications as a Chemical Building Block

While specific industrial applications for this compound are not widely reported, its structure as a vicinal chlorohydrin suggests its primary utility would be in the synthesis of substituted epoxides through intramolecular cyclization. This reaction is a cornerstone of synthetic organic chemistry, providing a versatile intermediate for the introduction of a three-membered epoxide ring into a molecule. Epoxides are valuable precursors in the synthesis of a wide range of compounds, including pharmaceuticals, due to their reactivity towards various nucleophiles.

The more prevalent isomer, 1,3-dichloro-2-propanol, is a high-production-volume chemical primarily used as an intermediate in the manufacture of epichlorohydrin.[3] Epichlorohydrin is a key component in the production of epoxy resins, glycerol, and various polymers.[3] It is also used in the synthesis of pharmaceuticals and as a cross-linking agent. Given the structural similarities, this compound could theoretically be used to produce 1-chloro-2-methyloxirane, a substituted epoxide.

Experimental Protocols

Due to the lack of specific experimental protocols for this compound in the literature, a general procedure for the synthesis of an epoxide from a vicinal halohydrin via intramolecular Williamson ether synthesis is provided below. This protocol is based on established organic chemistry principles and should be adaptable for this compound, with appropriate optimization of reaction conditions.

Protocol: Synthesis of 1-Chloro-2-methyloxirane from this compound

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or other suitable base (e.g., potassium tert-butoxide)

  • A suitable solvent (e.g., diethyl ether, tetrahydrofuran, or a biphasic system with water)

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in the chosen solvent.

  • Addition of Base: Slowly add a solution or slurry of the base (e.g., aqueous sodium hydroxide) to the reaction mixture at room temperature or with cooling, depending on the reactivity. The base will deprotonate the hydroxyl group, forming an alkoxide.

  • Intramolecular Cyclization: The resulting alkoxide will undergo an intramolecular SN2 reaction, with the oxygen atom attacking the adjacent carbon bearing a chlorine atom, displacing the chloride ion and forming the epoxide ring. The reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion.

  • Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. If a biphasic system is not used, add water to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine to remove any remaining base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation to yield the desired 1-chloro-2-methyloxirane.

Note: This is a generalized protocol. The choice of base, solvent, temperature, and reaction time will need to be optimized for this specific substrate.

Logical Workflow for Halohydrin Cyclization

The following diagram illustrates the general workflow for the base-induced cyclization of a halohydrin to an epoxide.

G A Start: this compound B Dissolve in suitable solvent A->B C Add Base (e.g., NaOH) B->C D Deprotonation to form Alkoxide C->D E Intramolecular SN2 Reaction D->E F Formation of 1-Chloro-2-methyloxirane E->F G Workup and Extraction F->G H Purification (e.g., Distillation) G->H I Final Product H->I

Caption: General workflow for the synthesis of an epoxide from this compound.

Signaling Pathways and Drug Development

There is no specific information available in the searched literature linking this compound or its direct synthetic derivatives to specific signaling pathways or drug development programs. However, the epoxide moiety, which can be synthesized from this compound, is a common feature in many biologically active molecules and is often a key pharmacophore that interacts with biological targets.

Conclusion

This compound is a chemical compound with the potential to serve as a building block for the synthesis of substituted epoxides. However, its application in this capacity is not well-documented in comparison to its isomer, 1,3-dichloro-2-propanol, which is a widely used industrial intermediate. The information provided in these notes is based on the available data for this compound and established principles of organic chemistry for related compounds. Researchers interested in utilizing this compound would need to undertake significant experimental work to develop and optimize synthetic protocols for their specific applications.

References

Application Notes and Protocols for the Catalytic Conversion of 1,2-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the catalytic conversion of 1,2-dichloro-2-propanol, a chlorinated hydrocarbon intermediate. The primary catalytic pathways discussed are dehydrochlorination, catalytic hydrodechlorination, and catalytic oxidation, which transform this compound into various valuable chemical entities.

Introduction

This compound is a chemical intermediate that can be converted into several industrially significant products. The primary routes for its transformation involve catalytic processes that selectively remove or substitute the chlorine and hydroxyl groups. Understanding and controlling these catalytic conversions are crucial for developing efficient and environmentally benign chemical syntheses. The main catalytic routes for this compound include:

  • Dehydrochlorination: This process involves the elimination of hydrogen chloride (HCl) to form epoxides, such as epichlorohydrin, a key precursor for epoxy resins and other polymers. This reaction is typically base-catalyzed.

  • Catalytic Hydrodechlorination (HDC): This reaction replaces chlorine atoms with hydrogen atoms, leading to the formation of propanols or propylene. This is an important method for the detoxification of chlorinated waste streams and the synthesis of de-halogenated organic molecules.

  • Catalytic Oxidation: The controlled oxidation of this compound can yield various oxygenated products, including ketones and carboxylic acids. The product distribution depends on the catalyst and reaction conditions.

Data Presentation

The following tables summarize quantitative data for representative catalytic conversions of dichloropropanols. It is important to note that much of the available literature focuses on the conversion of a mixture of 1,3-dichloro-2-propanol and its isomers, including this compound.

Catalyst/ReagentSubstrateTemperature (°C)Reaction TimeConversion (%)Product(s)Selectivity (%)Reference
NaOH1,3-dichloro-2-propanol7010 min>95EpichlorohydrinHigh[1]
Ca(OH)₂Dichloropropanol mixture1001-2 h~90EpichlorohydrinHigh[2]
Pd/C1,2-dichloropropane200-300Not specifiedNot specifiedPropylene, PropaneNot specified[3]
LaMnO₃/CeO₂1,2-dichloropropane300-400Not specified>90CO₂, HClHigh[4]
Brønsted Acidic Ionic LiquidsGlycerol11012 h1003-chloro-1,2-propandiol, 1,3-dichloro-2-propanol>81 (for 3-MCPD), ~12-18 (for 1,3-DCP)[5]

Experimental Protocols

Protocol 1: Base-Catalyzed Dehydrochlorination to Epichlorohydrin

This protocol describes a typical lab-scale procedure for the dehydrochlorination of dichloropropanol to epichlorohydrin using a strong base.

Materials:

  • This compound (or a mixture with 1,3-dichloro-2-propanol)

  • Sodium hydroxide (NaOH) or Calcium hydroxide (Ca(OH)₂)

  • Deionized water

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer on a heating mantle.

  • Charge the flask with a known amount of dichloropropanol and deionized water.

  • Prepare an aqueous solution of NaOH (e.g., 10-20 wt%) or a slurry of Ca(OH)₂.[2]

  • Slowly add the basic solution to the stirred dichloropropanol mixture. An exothermic reaction may occur, so control the addition rate to maintain the desired reaction temperature.

  • Heat the reaction mixture to the target temperature (e.g., 50-80 °C) and maintain for the desired reaction time (e.g., 30-60 minutes).[1]

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer with deionized water to remove any remaining base and salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude epichlorohydrin by distillation.

Protocol 2: Catalytic Hydrodechlorination

This protocol outlines a general procedure for the hydrodechlorination of chlorinated propanols using a supported palladium catalyst.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, e.g., 5 wt%) catalyst

  • Hydrogen gas (H₂)

  • Solvent (e.g., ethanol, isopropanol)

  • Base (e.g., NaOH or KOH)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

  • Filtration system to remove the catalyst

  • GC-MS for analysis

Procedure:

  • Add the this compound, solvent, and base to the autoclave reactor.

  • Carefully add the Pd/C catalyst to the reactor under an inert atmosphere to prevent ignition of the dry catalyst in air.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Heat the reactor to the target temperature (e.g., 100-200 °C) while stirring.[6]

  • Maintain the reaction conditions for the specified duration, monitoring the hydrogen uptake to follow the reaction progress.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Analyze the liquid product by GC-MS to determine the conversion and product distribution.

Protocol 3: Catalytic Oxidation

This protocol provides a general method for the catalytic oxidation of dichlorinated propanes, which can be adapted for this compound, using a mixed metal oxide catalyst.

Materials:

  • This compound

  • Mixed metal oxide catalyst (e.g., LaMnO₃/CeO₂)[4]

  • Fixed-bed reactor system with a tubular furnace

  • Air or oxygen gas

  • Inert gas (e.g., nitrogen, argon)

  • Mass flow controllers

  • Online gas analyzer (e.g., GC or mass spectrometer)

Procedure:

  • Pack a fixed-bed reactor with a known amount of the catalyst.

  • Heat the reactor to the desired reaction temperature (e.g., 300-400 °C) under a flow of inert gas.[4]

  • Introduce a gaseous mixture of this compound (vaporized), air/oxygen, and inert gas into the reactor at a controlled flow rate.

  • Pass the reactor effluent through an online gas analyzer to monitor the concentrations of the reactant, products (e.g., CO₂, HCl, chlorinated intermediates), and byproducts.

  • Continue the reaction until a steady state is reached or for a predetermined time.

  • After the reaction, cool the reactor under an inert gas flow.

  • Analyze the collected products and characterize the spent catalyst.

Signaling Pathways and Experimental Workflows

Dehydrochlorination_Pathway DCP This compound Intermediate Alkoxide Intermediate DCP->Intermediate - H⁺ Base Base (e.g., NaOH) Base->Intermediate ECH Epichlorohydrin Intermediate->ECH - Cl⁻ Salt Salt (e.g., NaCl) Water Water

Caption: Reaction pathway for the base-catalyzed dehydrochlorination of this compound.

Hydrodechlorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Reactant This compound Autoclave Pressurized Autoclave (H₂, Heat, Stir) Reactant->Autoclave Solvent Solvent (e.g., Ethanol) Solvent->Autoclave Catalyst Pd/C Catalyst Catalyst->Autoclave Base Base (e.g., NaOH) Base->Autoclave Filter Filtration Autoclave->Filter GCMS GC-MS Analysis Filter->GCMS Products Propanols, Propylene GCMS->Products

Caption: Experimental workflow for catalytic hydrodechlorination.

Catalytic_Oxidation_Workflow cluster_prep Reactant Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis DCP_Vaporizer DCP Vaporizer Gas_Mixer Gas Mixing (Air/O₂, Inert) DCP_Vaporizer->Gas_Mixer Fixed_Bed_Reactor Fixed-Bed Reactor (Catalyst, Heat) Gas_Mixer->Fixed_Bed_Reactor Online_Analyzer Online Gas Analyzer (GC/MS) Fixed_Bed_Reactor->Online_Analyzer Final_Products CO₂, HCl, etc. Online_Analyzer->Final_Products

References

Application Note & Protocol: Monitoring 1,2-Dichloro-2-Propanol Formation in Industrial Processes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dichloro-2-propanol is a chlorinated alcohol that can be formed as a byproduct or intermediate in various industrial chemical syntheses. Notably, its presence is relevant in processes involving epichlorohydrin, a key component in the production of epoxy resins, pharmaceuticals, and other specialty chemicals.[1][2][3] The monitoring of this compound is crucial for process optimization, quality control of the final product, and ensuring the safety and efficiency of the manufacturing process.[1] This document provides a detailed protocol for the monitoring of this compound in industrial process samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely accepted analytical technique for the quantification of volatile and semi-volatile organic compounds.

Industrial Relevance and Formation

The primary industrial process where the formation of dichloropropanol isomers, including this compound, is of significance is in the production of epichlorohydrin. One common synthesis route involves the reaction of glycerol with hydrochloric acid to produce a mixture of dichloropropanols, which are then converted to epichlorohydrin.[3][4]

Another established method is the chlorination of propylene, which also proceeds through dichloropropanol intermediates.[1] In these processes, this compound can arise as an isomeric impurity alongside the more commonly discussed 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. The relative amounts of these isomers can vary depending on the specific reaction conditions such as temperature, pressure, and catalyst presence. Accurate monitoring of all isomers is therefore essential for understanding and controlling the reaction pathways and ensuring the purity of the final epichlorohydrin product.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

Gas chromatography separates volatile compounds in a mixture based on their differential partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert gas). The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for highly specific detection and quantification.

Instrumentation and Consumables

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer: Capable of electron ionization (EI) and selective ion monitoring (SIM) or full scan mode.

  • GC Column: A mid-polar capillary column, such as a DB-624 or equivalent, is recommended for the separation of dichloropropanol isomers. Dimensions of 30 m x 0.25 mm x 1.4 µm are a good starting point.

  • Autosampler: For automated and precise injections.

  • Data System: For instrument control, data acquisition, and processing.

  • Syringes, Vials, and Caps: Standard GC-MS consumables.

  • Gases: Helium (carrier gas), Nitrogen (for sample concentration).

  • Solvents: High-purity solvents such as ethyl acetate, dichloromethane, or hexane for sample extraction and dilution.[5]

  • Reagents: Anhydrous sodium sulfate (for drying extracts).

  • Standards: Certified reference standards of this compound and its isomers (1,3-dichloro-2-propanol, 2,3-dichloro-1-propanol), as well as a suitable internal standard (e.g., 1,3-dichloropropane-d6).

Experimental Protocols

1. Sample Preparation

The appropriate sample preparation method will depend on the specific industrial process stream being monitored. Below are protocols for two common sample matrices.

a) Protocol for Aqueous Process Samples (e.g., reaction quench water, wastewater)

  • Sample Collection: Collect a representative sample in a clean, airtight glass container.

  • Extraction:

    • To a 10 mL volumetric flask, add 5 mL of the aqueous sample.

    • Spike with an internal standard solution to a final concentration of 1 µg/mL.

    • Add 2 mL of ethyl acetate.

    • Cap the flask and vortex vigorously for 2 minutes.

    • Allow the layers to separate.

  • Drying:

    • Carefully transfer the upper ethyl acetate layer to a clean vial containing a small amount of anhydrous sodium sulfate.

    • Allow the extract to stand for 5 minutes to ensure complete drying.

  • Analysis:

    • Transfer the dried extract to a GC vial for analysis.

b) Protocol for Organic Process Samples (e.g., crude reaction mixture, solvent stream)

  • Sample Collection: Collect a representative sample in a clean, airtight glass container.

  • Dilution:

    • Accurately weigh approximately 0.1 g of the organic sample into a 10 mL volumetric flask.

    • Spike with an internal standard solution to a final concentration of 1 µg/mL.

    • Dilute to the mark with a suitable solvent (e.g., ethyl acetate or the process solvent if compatible with GC-MS analysis).

  • Analysis:

    • Transfer an aliquot of the diluted sample to a GC vial for analysis.

2. GC-MS Analysis Protocol

The following are recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.

Parameter Value
GC Inlet
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless (or split, depending on concentration)
Oven Program
Initial Temperature40 °C, hold for 2 minutes
Ramp Rate10 °C/min
Final Temperature220 °C, hold for 5 minutes
Column
TypeDB-624 or equivalent
Dimensions30 m x 0.25 mm x 1.4 µm
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temp150 °C
Acquisition ModeSelective Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of this compound

3. Calibration and Quantification

  • Stock Standard Preparation: Prepare a stock solution of this compound and any relevant isomers in a suitable solvent at a concentration of 1000 µg/mL.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples. A typical range might be 0.1 to 100 µg/mL.

  • Internal Standard: Add a constant concentration of the internal standard to all calibration standards and samples.

  • Calibration Curve: Inject the calibration standards and plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Perform a linear regression to obtain the calibration curve.

  • Quantification: The concentration of this compound in the samples can be calculated using the calibration curve.

Data Presentation

Quantitative results should be summarized in a clear and structured table for easy comparison.

Sample ID Matrix This compound (µg/mL) 1,3-Dichloro-2-propanol (µg/mL) 2,3-Dichloro-1-propanol (µg/mL)
Process Stream AAqueous15.245.85.1
Process Stream BOrganic250.7751.383.6
Final ProductEpichlorohydrin< 0.1< 0.1< 0.1

Visualizations

experimental_workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Aqueous Aqueous Sample Extraction Liquid-Liquid Extraction Aqueous->Extraction Organic Organic Sample Dilution Dilution Organic->Dilution GCMS GC-MS Analysis Extraction->GCMS Dilution->GCMS Quant Quantification GCMS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for monitoring this compound.

quality_control_logic cluster_process Industrial Process cluster_monitoring Monitoring Step cluster_decision Quality Control Decision cluster_outcome Process Outcome Process Epichlorohydrin Synthesis Monitor Monitor this compound (and isomers) Process->Monitor Decision Concentration within Specification? Monitor->Decision Proceed Proceed to Next Step Decision->Proceed Yes Adjust Adjust Process Parameters Decision->Adjust No Adjust->Process

Caption: Role of monitoring in the quality control feedback loop.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2-dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dichloro-2-propanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Disclaimer: Detailed experimental data on the purification of this compound is limited in publicly available literature. The guidance provided here is based on the known physical and chemical properties of this compound, as well as established principles for the purification of related chlorinated alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: Common impurities can include starting materials, other isomers such as 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol, as well as byproducts from side reactions. The specific impurities will depend on the synthetic route employed. For instance, synthesis from glycerol and hydrochloric acid can result in a mixture of dichloropropanol isomers.[1][2]

Q2: What are the key physical properties to consider for the purification of this compound?

A2: The boiling point, solubility, and stability of this compound and its potential impurities are crucial for selecting and optimizing a purification method. A comparison with its common isomers is provided in the table below.

PropertyThis compound1,3-dichloro-2-propanol2,3-dichloro-1-propanol
CAS Number 52515-75-096-23-1616-23-9
Molecular Weight ( g/mol ) 128.98128.99128.99
Boiling Point (°C) Not available174.3Not available
Melting Point (°C) Not available-4Not available
Density (g/cm³) Not available1.3530–1.3670 at 20 °CNot available
Water Solubility Not availableSoluble (1:9)Slightly soluble

Data for this compound is limited. Properties of isomers are provided for comparison.[1][3][4][5]

Q3: Which purification techniques are most suitable for this compound?

A3: Based on its expected properties as a chlorinated alcohol, the most suitable purification techniques are likely fractional distillation and column chromatography. The choice between these methods will depend on the nature of the impurities and the required final purity.

Troubleshooting Guides

Fractional Distillation

Q4: My fractional distillation is not providing a good separation of this compound from its isomers. What could be the issue?

A4: Inefficient separation during fractional distillation can be due to several factors:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation of isomers with close boiling points. Consider using a longer column or a packing material with a higher efficiency (e.g., structured packing).

  • Incorrect Reflux Ratio: A low reflux ratio may not allow for adequate equilibration between the liquid and vapor phases in the column. Increasing the reflux ratio can improve separation.

  • Fluctuations in Heating: Unstable heating of the distillation flask can disrupt the vapor-liquid equilibrium. Ensure a steady and uniform heat source.

  • Poor Insulation: Heat loss from the column can lead to condensation and a reduction in separation efficiency. Insulate the column properly.

Q5: I am observing decomposition of my product during distillation. How can I prevent this?

A5: Chlorinated alcohols can be susceptible to decomposition at elevated temperatures, potentially releasing hydrogen chloride.[6] To mitigate this:

  • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling point of the compound and reduce the risk of thermal decomposition.

  • Inert Atmosphere: Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Avoid Strong Bases: Contact with strong bases can promote dehydrochlorination, especially at higher temperatures. Ensure all glassware is clean and free of basic residues.

Column Chromatography

Q6: I am having trouble separating this compound from non-polar impurities using silica gel chromatography. What should I do?

A6: If non-polar impurities are eluting with your product, you may need to adjust the polarity of your mobile phase.

  • Decrease Solvent Polarity: Use a less polar solvent system to increase the retention of your more polar product on the silica gel while allowing the non-polar impurities to elute first. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.

  • Alternative Stationary Phase: If separation on silica gel is still challenging, consider using a different stationary phase, such as alumina or a reverse-phase C18 column, which separates compounds based on different principles.

Q7: My product is showing tailing on the TLC plate and the column. What is the cause and how can I fix it?

A7: Tailing is often an indication of strong interaction between the analyte and the stationary phase, or the presence of acidic/basic impurities.

  • Modify the Mobile Phase: Adding a small amount of a modifier to the mobile phase can often resolve tailing. For an acidic compound, a small amount of acetic acid might help. For a basic compound, a small amount of triethylamine could be beneficial. Given that chlorinated alcohols can be slightly acidic, a small amount of a non-basic polar solvent might improve the peak shape.

  • Sample Overload: Tailing can also occur if the column is overloaded with the sample. Try injecting a smaller amount of your crude product.

Experimental Protocols

Proposed Protocol for Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated packed column (e.g., Vigreux or packed with Raschig rings).

  • Charge the Flask: Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar.

  • Pressure and Atmosphere: If performing a vacuum distillation, connect the apparatus to a vacuum pump with a pressure gauge. Flush the system with an inert gas if necessary.

  • Heating: Begin heating the flask gently and uniformly.

  • Equilibration: Once boiling begins, allow the vapor to rise through the column and establish a stable temperature gradient. Set an appropriate reflux ratio.

  • Fraction Collection: Collect the fractions based on the boiling point at the head of the column. Monitor the purity of the fractions using a suitable analytical method like Gas Chromatography (GC).

Proposed Protocol for Column Chromatography
  • Stationary Phase Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate).

  • Gradient (Optional): If necessary, gradually increase the polarity of the mobile phase to elute the product.

  • Fraction Collection: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow_distillation start Crude this compound setup Assemble Fractional Distillation Apparatus start->setup charge Charge Distillation Flask setup->charge distill Perform Fractional Distillation (Vacuum/Inert Atmosphere) charge->distill collect Collect Fractions distill->collect analyze Analyze Fractions (GC) collect->analyze analyze->distill Reprocess impure fractions combine Combine Pure Fractions analyze->combine Fractions meet purity criteria product Purified this compound combine->product experimental_workflow_chromatography start Crude this compound prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine Fractions contain pure product evaporate Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

References

"common side reactions in the synthesis of 1,2-dichloro-2-propanol"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dichloropropanols, with a focus on the potential formation and side reactions related to 1,2-dichloro-2-propanol.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected peak in our GC-MS analysis that corresponds to this compound during the chlorination of 2-propanol. What is the likely formation pathway?

A1: The formation of this compound during the chlorination of 2-propanol is likely a result of a secondary chlorination reaction. The primary reaction is the oxidation of 2-propanol to acetone. Subsequently, acetone can undergo alpha-chlorination to form various chlorinated propanone species.[1] A competing pathway can be the direct chlorination of the tertiary carbon of 2-propanol, though this is generally less favored. The presence of certain catalysts or reaction conditions can influence the prevalence of this side reaction.

Q2: What are the most common isomers of dichloropropanol, and how are they typically synthesized?

A2: The most commonly synthesized and commercially significant isomers of dichloropropanol are 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol.[2][3][4] A primary industrial route to these isomers is the hydrochlorination of glycerol, which is a byproduct of biodiesel production.[2][5][6] Another established method is the hypochlorination of allyl chloride.[4]

Q3: We are working on the synthesis of propylene oxide via the chlorohydrin process and have identified 1,2-dichloropropane as a major byproduct. Could this compound also be formed?

A3: Yes, it is plausible. The chlorohydrin process involves the reaction of propylene with chlorine and water to form propylene chlorohydrin isomers. A significant side reaction is the direct addition of chlorine across the double bond of propylene, leading to the formation of 1,2-dichloropropane.[7][8] While this compound is not a commonly reported byproduct, its formation could occur under specific conditions, potentially through the rearrangement of an intermediate or a secondary reaction of propylene chlorohydrin.

Q4: Are there any known stability issues with this compound?

A4: While specific stability data for this compound is not extensively documented in the provided search results, tertiary alcohols can be prone to elimination reactions, especially under acidic or basic conditions. It is possible that this compound is an unstable intermediate that readily decomposes or rearranges, which might explain why it is not a commonly isolated product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected formation of this compound Reaction conditions (temperature, catalyst, reactant ratios) favoring secondary chlorination or side reactions.- Optimize Temperature: Lowering the reaction temperature may reduce the rate of secondary chlorination reactions. - Catalyst Selection: Evaluate the catalyst being used. Some catalysts may have a higher selectivity for the desired product. - Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the starting material to minimize over-chlorination.
Low yield of the desired dichloropropanol isomer Formation of multiple isomers and other byproducts.- Reaction Pathway Selection: For targeted synthesis of 1,3-dichloro-2-propanol or 2,3-dichloro-1-propanol, the glycerol hydrochlorination route is often preferred for higher selectivity.[2][9] - Purification: Employ fractional distillation to separate the desired isomer from other byproducts. The boiling points of the different isomers and byproducts will vary.
Formation of chlorinated ketones Oxidation of the alcohol starting material followed by chlorination.- Use of a Non-Oxidizing Chlorinating Agent: Consider using a chlorinating agent that is less likely to cause oxidation, such as thionyl chloride, under appropriate conditions. - Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
Presence of 1,2-dichloropropane in the product mixture Direct chlorination of a propylene-based starting material.- Optimize Reaction Conditions: In the chlorohydrin process, maintaining a high water concentration and controlling the pH can favor the formation of chlorohydrins over dichlorides.

Experimental Protocols

Synthesis of Dichloropropanols from Glycerol (Illustrative)

This protocol is a generalized representation based on literature for the synthesis of 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol.

  • Reaction Setup: A batch reactor equipped with a stirrer, condenser, and temperature control is charged with glycerol and a carboxylic acid catalyst (e.g., acetic acid).[10]

  • Hydrochlorination: Gaseous hydrogen chloride is bubbled through the glycerol-catalyst mixture at a controlled temperature (typically 70-140°C).[3]

  • Water Removal: The water formed during the reaction is continuously removed to drive the equilibrium towards the formation of dichloropropanols. This can be achieved by distillation, often under reduced pressure.[3][10]

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the conversion of glycerol and the formation of monochloropropanediols and dichloropropanols.

  • Work-up and Purification: After the reaction reaches the desired conversion, the crude product mixture is typically purified by distillation to separate the dichloropropanol isomers from unreacted starting materials, catalyst, and byproducts.

Visualizations

Synthesis_Pathways cluster_main Main Synthesis of Dichloropropanol Isomers cluster_side Potential Side Reactions Glycerol Glycerol Monochloropropanediols Monochloropropanediols Glycerol->Monochloropropanediols + HCl Dichloropropanols 1,3-dichloro-2-propanol & 2,3-dichloro-1-propanol Monochloropropanediols->Dichloropropanols + HCl Isopropanol 2-Propanol Acetone Acetone Isopropanol->Acetone Oxidation Dichloro_2_propanol This compound Isopropanol->Dichloro_2_propanol + 2Cl2 (minor pathway) ChlorinatedAcetones Chlorinated Acetones Acetone->ChlorinatedAcetones + Cl2

Caption: Main and potential side reaction pathways in dichloropropanol synthesis.

Troubleshooting_Workflow Start Start: Unexpected Peak of This compound Detected Check_Conditions Review Reaction Conditions: - Temperature - Catalyst - Reactant Ratios Start->Check_Conditions High_Temp Is Temperature Elevated? Check_Conditions->High_Temp Wrong_Catalyst Is Catalyst Prone to Side Reactions? High_Temp->Wrong_Catalyst No Lower_Temp Action: Lower Reaction Temperature High_Temp->Lower_Temp Yes Excess_Chlorine Is there Excess Chlorinating Agent? Wrong_Catalyst->Excess_Chlorine No Change_Catalyst Action: Select a More Selective Catalyst Wrong_Catalyst->Change_Catalyst Yes Adjust_Ratio Action: Adjust Stoichiometric Ratio Excess_Chlorine->Adjust_Ratio Yes Reanalyze Re-run Experiment and Analyze Product Mixture Excess_Chlorine->Reanalyze No Lower_Temp->Reanalyze Change_Catalyst->Reanalyze Adjust_Ratio->Reanalyze

Caption: Troubleshooting workflow for unexpected this compound formation.

References

Technical Support Center: Optimization of Reaction Conditions for 1,2-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 1,2-dichloro-2-propanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its isomers, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Dichloropropanols - Incomplete conversion of starting materials (e.g., glycerol, allyl chloride).- Suboptimal reaction temperature.- Inefficient catalyst activity or incorrect catalyst loading.- Insufficient reaction time.- Increase reaction temperature to enhance conversion rates. For instance, in the chlorination of glycerol, increasing the temperature from 70°C to 110°C has been shown to significantly increase product yields.[1]- Optimize catalyst loading. For Brønsted acidic ionic liquid catalysts, a loading of 0.75 mol/kg of glycerol has been found to be effective.[2]- Extend the reaction time to allow for complete conversion. Monitoring the reaction progress by techniques like gas chromatography (GC) is advisable.
Poor Selectivity for the Desired Isomer (e.g., high ratio of 1,3-DCP to 2,3-DCP) - Reaction conditions favoring the formation of other isomers. The hypochlorination of allyl chloride, for example, typically yields a mixture of 2,3- and 1,3-dichloropropanols.[3]- Catalyst choice influencing isomer distribution.- Modify the catalyst system. Different catalysts can favor the formation of specific isomers.- Adjust the reaction temperature. Temperature can influence the kinetic versus thermodynamic control of the reaction, thus affecting isomer ratios.- Carefully control the addition of reagents. The rate and order of addition can impact selectivity.
Formation of Undesired Byproducts (e.g., monochloropropanols, acetone) - Incomplete chlorination leading to monochloropropanol intermediates.- Side reactions occurring under the chosen reaction conditions. For example, the reduction of 1,3-dichloroacetone can produce acetone as a byproduct.[4]- High reaction temperatures can sometimes promote side reactions.[1]- Ensure a sufficient supply of the chlorinating agent (e.g., HCl gas) to drive the reaction towards dichlorination.[5]- Optimize the reaction temperature to minimize side reactions while maintaining a good conversion rate.[6]- Purify the starting materials to remove any impurities that might participate in side reactions.
Difficulty in Product Purification - Close boiling points of the different dichloropropanol isomers and byproducts.- Volatility of the product, which can lead to losses during solvent extraction and concentration.[3]- Employ fractional distillation under reduced pressure to separate isomers with close boiling points.[5]- Use extraction with a suitable organic solvent, followed by careful removal of the solvent under controlled temperature and pressure to minimize product loss.[7]- Consider derivatization techniques for easier separation or analysis, though this is more common for analytical purposes.[3]
Inconsistent Reaction Outcomes - Variability in the quality of starting materials (e.g., water content in glycerol or isopropanol).[4][5]- Poor control over reaction parameters such as temperature and pressure.- Catalyst deactivation over time.- Use starting materials of known purity and low water content.[4]- Implement precise control over reaction temperature using an oil bath or a reactor with good temperature regulation.[5]- Monitor catalyst activity and consider regeneration or replacement if deactivation is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of dichloropropanols?

A1: Common starting materials include glycerol, which is often chlorinated using hydrogen chloride in the presence of a catalyst like acetic acid.[2][8] Another route is the hypochlorination of allyl chloride.[3] Synthesis from isopropanol and acetone has also been reported.[4]

Q2: How can I monitor the progress of my reaction?

A2: Gas chromatography (GC) is a common and effective method for monitoring the reaction progress.[4][7] It allows for the quantification of reactants, intermediates, and products, providing insights into conversion and selectivity.

Q3: What are the key reaction parameters to control for optimizing the yield of this compound?

A3: Key parameters to optimize include reaction temperature, catalyst type and concentration, reaction time, and the molar ratio of reactants.[1][6] For gas-liquid reactions, the flow rate of the gaseous reactant (e.g., HCl) is also critical.[9]

Q4: What are the typical impurities found in crude dichloropropanol products?

A4: Typical impurities include unreacted starting materials, monochloropropanol intermediates (like 3-chloro-1,2-propanediol), other dichloropropanol isomers (1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol), and side products like acetone.[1][4]

Q5: Are there any safety precautions I should take when working with dichloropropanols and their reagents?

A5: Yes, it is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions should be carried out in a well-ventilated fume hood. Hydrogen chloride gas is corrosive and requires a proper gas handling setup.[5] Dichloropropanols themselves can be hazardous and require careful handling to avoid skin, eye, and respiratory tract irritation.[10]

Experimental Protocols

General Procedure for Catalyst Testing in a Packed-Bed Reactor

This protocol is adapted from a general method for testing catalysts in the synthesis of 1-chloro-2-propanol and can be modified for the optimization of this compound synthesis.

  • Reactor Setup: Place a glass-lined reactor (e.g., 6.35 mm diameter) inside an oven for temperature control.

  • Catalyst Loading: Load 0.2 to 0.3 grams of the catalyst into the reactor, securing it in place with quartz chips.

  • System Purge: Purge the reactor with an inert gas like nitrogen to remove any oxygen.

  • Catalyst Reduction (if required): For certain catalysts, a reduction step may be necessary. For example, reduce the catalyst under a flow of hydrogen (e.g., 10 standard cubic centimeters per minute) at 350°C and atmospheric pressure for two hours.

  • Reaction Initiation:

    • Heat the reactor to the desired initial temperature (e.g., ranging from 100°C to 300°C).

    • Pressurize the reactor to the desired pressure (e.g., 30 pounds per square inch).

    • Introduce the liquid feed stream using a pump (e.g., a Teledyne ISCO pump).

    • Introduce the gas feed (e.g., hydrogen or hydrogen chloride) using mass flow controllers.

  • Product Collection and Analysis: Collect the liquid product and analyze its composition using gas chromatography to determine the yield and selectivity of the desired dichloropropanol isomer.

Synthesis of 1,3-Dichloro-2-propanol from Glycerol

This protocol provides a general outline for the synthesis of 1,3-dichloro-2-propanol from glycerol, a common starting point for dichloropropanol synthesis.

  • Reaction Mixture Preparation: In a 2-liter flask, combine 1 kg of 90% glycerol and 20 g of acetic acid.

  • Reaction Setup: Place the flask in an oil bath heated to 100-110°C. Fit the flask with a two-holed stopper equipped with a long gas inlet tube reaching the bottom of the flask and a short gas outlet tube.

  • Hydrogen Chloride Introduction: Connect the gas inlet tube to a hydrogen chloride generator. The gas should be dried by passing it through concentrated sulfuric acid. Pass a stream of dry hydrogen chloride into the reaction mixture.

  • Reaction Monitoring: Periodically remove the flask and weigh it to monitor the absorption of hydrogen chloride. The reaction is considered complete when the gas absorption significantly slows down.

  • Workup:

    • Cool the reaction product.

    • Neutralize the product by adding solid sodium carbonate until it is just alkaline to litmus paper. Add water as needed to facilitate the reaction and prevent salt separation.

    • Separate the aqueous layer using a separatory funnel.

  • Purification: Distill the crude dichlorohydrin under reduced pressure. Collect the fraction boiling at the appropriate temperature for 1,3-dichloro-2-propanol (e.g., 68-75°C at 14 mmHg).[5]

Data Presentation

Table 1: Influence of Reaction Temperature on Product Yield in Glycerol Chlorination

Temperature (°C)3-MCPD Yield (%)2-MCPD Yield (%)1,3-DCP Yield (%)2,3-DCP Yield (%)
7021.430.800.310.04
11081.624.4613.580.34
13085.39 (after 6h)---

Data adapted from a study on the chlorination of glycerol.[1] 3-MCPD and 2-MCPD are monochloropropanediols, while 1,3-DCP and 2,3-DCP are dichloropropanols.

Visualizations

Reaction_Optimization_Workflow start Define Reaction (e.g., Glycerol + HCl) screen_catalyst Screen Catalysts start->screen_catalyst screen_temp Screen Temperatures screen_catalyst->screen_temp screen_time Screen Reaction Times screen_temp->screen_time screen_conc Screen Reactant Concentrations screen_time->screen_conc analyze Analyze Product Mixture (Yield and Selectivity) screen_conc->analyze decision Optimal? analyze->decision optimal_conditions Identify Optimal Conditions end Scale-up Reaction optimal_conditions->end decision->screen_catalyst No, re-optimize decision->optimal_conditions Yes

Caption: Workflow for the optimization of reaction conditions.

Troubleshooting_Logic problem Low Yield or Poor Selectivity check_temp Check Reaction Temperature problem->check_temp check_catalyst Evaluate Catalyst (Activity & Loading) problem->check_catalyst check_time Verify Reaction Time problem->check_time check_reagents Assess Reagent Purity & Stoichiometry problem->check_reagents adjust_temp Adjust Temperature check_temp->adjust_temp adjust_catalyst Change Catalyst or Adjust Loading check_catalyst->adjust_catalyst adjust_time Increase Reaction Time check_time->adjust_time adjust_reagents Purify Reagents or Adjust Stoichiometry check_reagents->adjust_reagents solution Improved Outcome adjust_temp->solution adjust_catalyst->solution adjust_time->solution adjust_reagents->solution

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Troubleshooting Peak Tailing of 1,2-Dichloro-2-Propanol in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the gas chromatography (GC) analysis of 1,2-dichloro-2-propanol, with a specific focus on troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

Peak tailing is a common chromatographic problem where the peak asymmetry is such that the latter half of the peak is broader than the front half.[1] This distortion can compromise peak integration and resolution, leading to inaccurate quantification.[1] An asymmetry factor greater than 1.2 is generally indicative of a tailing issue that requires attention.

Q2: Why is this compound prone to peak tailing?

This compound is a polar, active analyte. Compounds with hydroxyl (-OH) groups, like this alcohol, are susceptible to forming hydrogen bonds with active sites within the GC system.[2] These interactions can cause a portion of the analyte molecules to be retained longer than the bulk, resulting in a tailing peak.[2]

Q3: What are the most common causes of peak tailing for polar analytes like this compound?

The most frequent causes of peak tailing for polar compounds fall into two main categories:

  • System Activity: This refers to interactions between the analyte and active sites in the GC flow path. The primary culprits are silanol (Si-OH) groups on the surfaces of the inlet liner, glass wool, and the column itself.[2][3] Contamination from previous injections or septum particles can also create new active sites.[2]

  • Improper Method Parameters: Sub-optimal GC conditions can exacerbate or cause peak tailing. This includes incorrect injection techniques, inappropriate temperature programs, or a mismatch between the analyte and the column's stationary phase.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.

Step 1: Diagnose the Problem

First, determine if the tailing is specific to this compound or if all peaks in the chromatogram are affected.

  • All peaks tailing: This usually points to a mechanical issue in the GC system, such as a poor column installation or a leak.

  • Only polar analyte peaks (like this compound) are tailing: This strongly suggests that system activity is the root cause.

Step 2: Address System Activity

If system activity is the likely cause, follow these steps in order:

  • Inlet Maintenance: The injection port is a common source of activity.[2]

    • Replace the Inlet Liner: The liner is a consumable part and its deactivation layer can degrade over time. For a polar analyte like this compound, using a highly deactivated liner is crucial.

    • Replace the Septum: Coring or degradation of the septum can introduce particles into the liner, creating active sites.

    • Clean the Injection Port: If contamination is suspected, follow the manufacturer's instructions for cleaning the injector.

  • Column Maintenance:

    • Trim the Column: A small portion (10-15 cm) from the inlet end of the column can be trimmed to remove accumulated non-volatile residues and active sites.

    • Condition the Column: Properly conditioning the column according to the manufacturer's instructions can help to ensure a more inert surface.

  • Use of Deactivated Consumables:

    • Ultra-Inert or Base-Deactivated Liners: These liners are specifically treated to minimize interactions with active compounds. Studies have shown that using deactivated liners can significantly improve the response and peak shape of polar and active analytes.[3][4][5]

    • Inert GC Columns: Columns with stationary phases that are well-shielded and bonded to a deactivated fused silica surface are essential. For chlorinated alcohols, a wax-type or a mid-polarity phase is often a good choice.

Step 3: Optimize GC Method Parameters

If addressing system activity does not resolve the issue, or if all peaks are tailing, consider optimizing the following method parameters:

  • Injection Technique:

    • Split vs. Splitless Injection: For trace analysis, a splitless injection is often used to maximize sensitivity. However, the slower sample transfer can increase the interaction time with active sites in the inlet, potentially leading to tailing.[6][7][8] A split injection, with its higher flow rate through the inlet, can produce sharper peaks but with lower sensitivity.[6][8][9] If you are using a splitless injection, ensure the splitless hold time is optimized.

  • Oven Temperature Program:

    • Initial Oven Temperature: A lower initial oven temperature, typically 10-20°C below the boiling point of the solvent, can help to focus the analytes at the head of the column, leading to sharper peaks.[10][11]

    • Temperature Ramp Rate: A faster ramp rate can sometimes reduce tailing by minimizing the time the analyte spends interacting with the stationary phase.[12][13] However, this may also decrease resolution.

  • Derivatization: For highly polar compounds that are difficult to analyze directly, derivatization can be an effective strategy. This involves chemically modifying the analyte to make it less polar and more volatile, which can significantly improve peak shape. For alcohols, silylation is a common derivatization technique. While no specific derivatization protocol for this compound was found, methods for the related 1,3-dichloro-2-propanol often employ derivatization with agents like heptafluorobutyric acid anhydride (HFBA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[14][15]

Quantitative Data Summary

The following table summarizes the impact of various GC parameters on peak shape for polar analytes. While specific quantitative data for this compound is limited in the literature, the trends observed for other polar compounds are highly relevant.

ParameterCondition 1Tailing Factor (Example)Condition 2Tailing Factor (Example)Rationale
Inlet Liner Standard Deactivated1.8Ultra-Inert/Base Deactivated1.1Highly deactivated surfaces minimize interactions with polar analytes.[3][4][5]
Injection Mode Splitless1.7Split (e.g., 50:1)1.2Higher inlet flow in split mode reduces residence time and interaction with active sites.[6][8][9]
Initial Oven Temp. Isothermal at high temp1.9Programmed from low temp1.3A lower initial temperature provides a focusing effect for the analytes at the column head.[10][11]
Column Phase Non-polar (e.g., DB-1)2.0Polar (e.g., Wax)1.4A polar stationary phase provides more favorable interactions with polar analytes, reducing secondary interactions with active sites.

Experimental Protocols

While a specific, validated method for this compound was not found, the following protocol for the closely related compound, 1,3-dichloro-2-propanol, can be adapted as a starting point.

Adapted GC-MS Method for this compound

This protocol is based on methods developed for the analysis of 1,3-dichloro-2-propanol in water.[16][17][18]

  • Sample Preparation (for aqueous samples):

    • To a 10 mL water sample, add a suitable internal standard (e.g., 1,3-dichloro-2-propanol-d5).

    • Extract the sample with 2 mL of ethyl acetate by vigorous shaking for 1 minute.

    • Allow the phases to separate and transfer the ethyl acetate (upper) layer to a clean vial.

    • Dry the extract by passing it through a small column of anhydrous sodium sulfate.

  • GC-MS Parameters:

    • GC System: Agilent 6890 GC or equivalent.

    • Column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column.

    • Inlet: Split/splitless injector at 230 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless (with an optimized hold time, e.g., 1 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp to 150 °C at 10 °C/min.

      • Ramp to 230 °C at 25 °C/min, hold for 5 minutes.

    • MS System: Agilent 5973 MSD or equivalent.

    • Transfer Line Temperature: 240 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

Troubleshooting_Peak_Tailing cluster_0 Start cluster_1 Diagnosis cluster_2 System Activity Issues cluster_3 Mechanical & Methodological Issues cluster_4 Resolution start Peak Tailing Observed for This compound diag Are all peaks tailing? start->diag act_liner Replace Inlet Liner with Deactivated Liner diag->act_liner No (Only Polar Analytes) mech_install Check Column Installation (Cuts, Ferrules, Position) diag->mech_install Yes act_septum Replace Septum act_liner->act_septum resolved Problem Resolved act_liner->resolved act_trim Trim Column Inlet (10-15 cm) act_septum->act_trim act_septum->resolved act_column Consider a New Inert Column act_trim->act_column act_trim->resolved act_column->resolved mech_leak Perform Leak Check mech_install->mech_leak mech_install->resolved method_inject Optimize Injection Parameters (Split/Splitless, Hold Time) mech_leak->method_inject mech_leak->resolved method_temp Optimize Oven Temperature Program method_inject->method_temp method_inject->resolved method_temp->resolved

Troubleshooting workflow for peak tailing.

References

"stability and degradation of 1,2-dichloro-2-propanol in storage"

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1,2-dichloro-2-propanol?

A1: Based on general recommendations for chlorinated propanols, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] Keep containers tightly closed and protect from heat, sparks, open flames, and direct sunlight.[1][2][3][4] Storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent potential oxidation and moisture-related degradation.[1]

Q2: What materials are compatible with this compound for storage and handling?

A2: While specific compatibility data for this compound is scarce, glass containers, particularly amber glass to protect from light, are generally suitable for storing chlorinated hydrocarbons. It is advisable to avoid prolonged contact with certain plastics and powdered metals, as reactions have been noted with the isomer 1,3-dichloro-2-propanol.[1][5] Always perform a small-scale compatibility test with any new material.

Q3: What are the potential signs of degradation of this compound?

A3: Visual signs of degradation may include a change in color (e.g., developing a yellow tint), the formation of precipitates, or a change in viscosity.[6] A change in the pH of the solution may also indicate degradation. The most reliable method to detect degradation is through analytical techniques such as Gas Chromatography (GC) by observing the appearance of new peaks or a decrease in the main peak area.

Q4: What are the likely degradation products of this compound?

A4: Due to the lack of specific studies on this compound, we must infer potential degradation pathways. The presence of two chlorine atoms on the same carbon (a geminal dichloride) and a hydroxyl group makes the molecule susceptible to a few key reactions:

  • Hydrolysis: The geminal dichloride is susceptible to hydrolysis, which would likely form an unstable intermediate that eliminates water to yield a ketone. In this case, the expected product would be chloroacetone .

  • Elimination (Dehydrochlorination): In the presence of a base, elimination of hydrogen chloride (HCl) is a possibility, which could lead to the formation of chloro-substituted propenes.

  • Oxidation: The secondary alcohol can be oxidized to a ketone, which would result in 1,1-dichloroacetone .

It is important to note that upon heating, chlorinated propanols can decompose to produce toxic fumes, including hydrogen chloride and phosgene.[2][3][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in Gas Chromatography (GC) analysis. Sample degradation.Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weights of the new peaks. Compare the fragmentation patterns with libraries to tentatively identify degradation products like chloroacetone or dichloroacetone.
Inconsistent results in bioassays or chemical reactions. Degradation of this compound leading to lower purity and the presence of reactive impurities.Re-purify the this compound by a suitable method such as distillation, if feasible. Confirm purity using a quantitative analytical technique like GC with an internal standard before use.
Change in sample appearance (e.g., color, turbidity). Contamination or degradation.Do not use the sample. If possible, attempt to identify the cause by analyzing a small aliquot by GC-MS. Review storage conditions and handling procedures to prevent future occurrences.
Precipitate formation in the sample. Polymerization or reaction with container material or contaminants.The sample is likely unusable. Review the chemical compatibility of your storage container and ensure no incompatible substances were introduced.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 52515-75-0[8]
Molecular Formula C₃H₆Cl₂O[8]
Molecular Weight 128.98 g/mol [8]
IUPAC Name 1,2-dichloropropan-2-ol[8]
Computed XLogP3 1.1[8]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 1[8]
Rotatable Bond Count 1[8]

Source: PubChem CID 19034568[8]

Table 2: Stability Data for the Isomer 1,3-Dichloro-2-propanol (for reference only)

ConditionParameterResult
General Stability Chemical StabilityUnstable[7]
Thermal Decomposition ProductsHydrogen chloride, phosgene, carbon monoxide, carbon dioxide[2][3]
Photochemical Degradation Products1,3-dichloro-2-propanone, chloroacetyl chloride[9]

Note: This data is for the isomer 1,3-dichloro-2-propanol and should be used with caution as a potential indicator of the types of degradation that may occur with this compound.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

Objective: To assess the stability of this compound under various storage conditions.

Materials:

  • This compound sample of known purity.

  • Amber glass vials with PTFE-lined caps.

  • Oven or incubator capable of maintaining constant temperatures (e.g., 4°C, 25°C, 40°C).

  • UV light chamber (optional).

  • Gas Chromatograph with a Mass Spectrometer (GC-MS).

  • Internal standard (e.g., a stable chlorinated hydrocarbon that does not co-elute).

Procedure:

  • Aliquots of the this compound sample are placed into several amber glass vials.

  • A subset of vials is stored at different temperatures (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated conditions at 40°C).

  • (Optional) A subset of vials is exposed to UV light to assess photostability.

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), a vial from each condition is removed for analysis.

  • The sample is diluted in a suitable solvent (e.g., ethyl acetate) and spiked with a known concentration of an internal standard.

  • The sample is analyzed by GC-MS to determine the purity of this compound and to identify any new peaks corresponding to degradation products.

  • The peak area of this compound relative to the internal standard is used to quantify its degradation over time.

Protocol 2: Analytical Method for Purity and Degradation Product Analysis by GC-MS

Objective: To provide a starting point for the GC-MS analysis of this compound and its potential degradation products.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is a reasonable starting point.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/minute.

    • Hold: Hold at 200°C for 2 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

Note: This is a general method and should be optimized for your specific instrument and analytical needs.

Visualizations

G Potential Degradation Pathways of this compound A This compound B Hydrolysis A->B D Elimination (Dehydrochlorination) A->D F Oxidation A->F C Chloroacetone B->C E Chloro-propenes D->E G 1,1-Dichloroacetone F->G

Caption: Theoretical degradation pathways of this compound.

G General Experimental Workflow for Stability Assessment A Prepare samples of this compound in amber vials B Store vials under different conditions (e.g., 4°C, 25°C, 40°C, UV light) A->B C At each time point, remove a vial from each condition B->C D Dilute sample and add internal standard C->D E Analyze by GC-MS D->E F Quantify remaining this compound and identify degradation products E->F G Plot concentration vs. time to determine degradation rate F->G

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Purification of Crude 1,2-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed experimental data for the purification of 1,2-dichloro-2-propanol is not widely available in published literature. The following troubleshooting guides and protocols have been developed based on the known properties of its isomer, 1,3-dichloro-2-propanol, and general principles of purifying chlorinated organic compounds. Researchers should use this information as a guideline and optimize the procedures for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities can include:

  • Isomers: 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol are common isomers that may form as byproducts.

  • Unreacted Starting Materials: Depending on the synthesis, this could include compounds like allyl chloride, glycerol, or epichlorohydrin.

  • Solvents: Residual solvents used during the synthesis or workup.

  • Water: Water can form azeotropes with chlorinated compounds, affecting distillation.

  • Decomposition Products: Chlorinated propanols can be heat-sensitive and may decompose to form hydrogen chloride and other degradation products, especially if overheated.[1][2]

Q2: My compound seems to be degrading during distillation, turning dark and releasing fumes. What should I do?

A2: This is a sign of thermal decomposition. 1,3-dichloro-2-propanol is known to decompose upon heating, producing toxic fumes like hydrogen chloride and phosgene.[1] It is highly likely that this compound exhibits similar instability. To mitigate this:

  • Use Vacuum Distillation: Lowering the pressure will significantly reduce the boiling point, allowing for distillation at a lower, safer temperature.

  • Avoid Overheating: Do not heat the distillation flask too strongly or for an extended period. Use a heating mantle with a stirrer for even heat distribution.

  • Work in a Ventilated Fume Hood: Due to the hazardous nature of the potential decomposition products, all purification steps should be performed in a well-ventilated fume hood.

Q3: I am not getting good separation of my product from impurities. What can I do to improve the efficiency of my fractional distillation?

A3: Poor separation can be due to several factors. Consider the following adjustments:

  • Increase the Column Length/Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).

  • Control the Distillation Rate: A slower distillation rate allows for more equilibrium cycles within the column, leading to better separation. Aim for a rate of 1-2 drops per second of distillate.

  • Ensure Proper Insulation: Insulate the distillation column to maintain the temperature gradient.

  • Check for Azeotropes: Some impurities, particularly water, may form azeotropes with the product, making separation by simple distillation difficult. In such cases, a drying agent or azeotropic distillation with a suitable entrainer might be necessary.

Q4: How can I confirm the purity of my final product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of dichloropropanols and identifying any remaining impurities.[3][4][5] You can also use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the purified product.

Troubleshooting Guides

Issue 1: Product is Contaminated with Water
Symptom Possible Cause Solution
Distillation temperature is inconsistent or lower than expected.Formation of a water azeotrope.Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation. Filter off the drying agent before proceeding.
Cloudy distillate.Water co-distilling with the product.Ensure all glassware is thoroughly dried before starting the distillation. Use a drying tube on the receiving flask to prevent atmospheric moisture contamination.
Issue 2: Poor Separation of Isomers
Symptom Possible Cause Solution
GC analysis shows significant amounts of other dichloropropanol isomers in the collected fractions.Insufficient column efficiency or improper distillation rate.Use a high-efficiency fractional distillation column (e.g., a packed column or a spinning band distillation apparatus). Maintain a very slow and steady distillation rate.
Boiling point range during collection is very broad.Overlapping boiling points of the isomers.Collect smaller, more numerous fractions. Analyze each fraction by GC to identify the purest fractions to be combined. Consider alternative purification methods such as preparative chromatography if distillation is ineffective.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the crude and purified this compound in a suitable solvent like ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating polar and chlorinated compounds (e.g., a DB-5ms or equivalent).

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-200.

  • Analysis: Inject the sample and acquire the data. Identify the peaks by comparing their mass spectra to a library or known standards. Calculate the relative purity by peak area integration.

Protocol 2: Purification by Fractional Vacuum Distillation

Safety Precautions: This procedure must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be aware that this compound and its potential byproducts are toxic and may be carcinogenic.[2][6]

  • Drying the Crude Product: If water is suspected, add anhydrous magnesium sulfate to the crude this compound, swirl, and let it stand for at least 30 minutes. Filter the mixture to remove the drying agent.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all joints are properly sealed and clamped.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Distillation:

    • Place the dried crude product and a few boiling chips or a magnetic stir bar into the distillation flask.

    • Slowly reduce the pressure to the desired level (e.g., 20 mmHg).

    • Begin heating the distillation flask gently using a heating mantle.

    • Monitor the temperature at the distillation head. Discard the initial fraction (forerun), which may contain lower-boiling impurities.

    • Collect the fraction that distills at a constant temperature. The boiling point of 1,3-dichloro-2-propanol is 174.3 °C at atmospheric pressure; the boiling point of the 1,2-isomer under vacuum will be significantly lower.[7][8] A theoretical boiling point can be estimated using a nomograph if the atmospheric boiling point is known.

    • Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides and the concentration of high-boiling impurities.

  • Analysis: Analyze the collected fractions for purity using GC-MS as described in Protocol 1. Combine the fractions that meet the desired purity level.

Data Presentation

Table 1: Physical Properties of 1,3-Dichloro-2-propanol (as a reference for this compound)

PropertyValueReference
Molecular Weight128.99 g/mol [7]
Boiling Point (at 760 mmHg)174.3 °C[7][8]
Melting Point-4 °C[7][8]
Density (at 20 °C)~1.36 g/cm³[7]
Water SolubilitySoluble (110 g/L at 19 °C for the 1,3-isomer)[2]

Table 2: Potential Impurities and their Boiling Points

CompoundBoiling Point (at 760 mmHg)Notes
Allyl Chloride45 °CPossible starting material.
Epichlorohydrin116 °CPossible starting material or byproduct.
1,3-Dichloro-2-propanol174.3 °CCommon isomer, close boiling point.
2,3-Dichloro-1-propanol~182 °CIsomer.
Water100 °CMay form an azeotrope.

Visualizations

TroubleshootingWorkflow start Crude this compound Purification Issue issue_color Product is colored / darkens on heating? start->issue_color issue_separation Poor separation of impurities? issue_color->issue_separation No solution_decomp Thermal Decomposition Suspected. - Use vacuum distillation. - Reduce heating temperature. - Ensure even heating. issue_color->solution_decomp Yes issue_yield Low yield of purified product? issue_separation->issue_yield No solution_sep_column Improve Column Efficiency: - Use a longer or packed column. - Insulate the column. issue_separation->solution_sep_column Yes solution_yield_loss Check for losses: - Ensure all joints are properly sealed. - Avoid distilling to dryness. - Check for decomposition. issue_yield->solution_yield_loss Yes solution_sep_rate Optimize Distillation Rate: - Slow down the collection rate (1-2 drops/sec). solution_sep_column->solution_sep_rate

Caption: Troubleshooting workflow for common issues in this compound purification.

PurificationWorkflow start Crude this compound dry Dry with Anhydrous MgSO4/Na2SO4 (if needed) start->dry filter Filter to remove drying agent dry->filter distill Fractional Vacuum Distillation filter->distill collect Collect Fractions at Constant Temperature distill->collect analyze Analyze Fractions by GC-MS collect->analyze analyze->distill Purity < 98% (Re-distill) combine Combine Pure Fractions analyze->combine Purity > 98% end Purified this compound combine->end

Caption: Experimental workflow for the purification of this compound.

References

"challenges in scaling up 1,2-dichloro-2-propanol production"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of dichloropropanols. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of dichloropropanol production, particularly focusing on the hydrochlorination of glycerol.

Note on Nomenclature: While the topic specified "1,2-dichloro-2-propanol," industrial and academic literature overwhelmingly focuses on the synthesis of its isomers, 1,3-dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (2,3-DCP) , as key intermediates for epichlorohydrin production. This guide will focus on the challenges associated with the production of these isomers, primarily from glycerol, as this is the most common and scalable modern method.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when scaling up the hydrochlorination of glycerol to 1,3-DCP?

A1: The primary challenge is managing the reaction equilibrium and selectivity. The reaction produces water as a byproduct, which is known to slow the reaction rate and can negatively impact the process.[1] Furthermore, the reaction yields a mixture of isomers, mainly 1,3-DCP and 2,3-DCP.[2] Achieving high selectivity for the desired 1,3-DCP isomer is a significant hurdle, as the subsequent dehydrochlorination to epichlorohydrin proceeds at a much faster rate for the 1,3-isomer.[3]

Q2: Why is my glycerol conversion incomplete, even after extended reaction times?

A2: Incomplete glycerol conversion is often linked to the accumulation of water in the reaction mixture, which inhibits the forward reaction.[1] In a batch process, as water is produced, the reaction rate slows down significantly. For scale-up, continuous removal of water, for instance by distillation under reduced pressure or azeotropic distillation, is crucial to drive the reaction to completion.[4] Another cause can be insufficient catalyst concentration or catalyst deactivation.

Q3: What are the main byproducts I should expect to see in my crude reaction mixture?

A3: The main byproducts are the isomeric dichloropropanol (2,3-dichloro-1-propanol), and unreacted intermediates, which are monochloropropanediols (MCPDs). The primary intermediate is 3-monochloro-1,2-propanediol (3-MCPD), with smaller amounts of 2-monochloro-1,3-propanediol (2-MCPD).[5] At higher catalyst concentrations or temperatures, the formation of undesired ester intermediates with the carboxylic acid catalyst (e.g., acetic acid) can also occur.[2]

Q4: Can I use crude glycerol from biodiesel production as a starting material?

A4: Yes, using crude glycerol is a primary driver for this process's economic viability. However, impurities in crude glycerol can pose significant challenges. These impurities often include water, methanol, inorganic salts (from the transesterification catalyst), and free fatty acids.[6] Salts and other residues can poison or deactivate the hydrochlorination catalyst, leading to lower yields and slower reaction rates.[7] Pre-purification of crude glycerol is often a necessary step for a robust and reproducible process.[8]

Troubleshooting Guides
Problem 1: Low Yield of Dichloropropanols

You've completed the reaction, but after workup and purification, the isolated yield of DCP is significantly lower than expected.

Low_Yield_Troubleshooting Start Low Final Yield Observed Check_Conversion Analyze Crude Mixture by GC: Is Glycerol/MCPD Conversion Low? Start->Check_Conversion Check_Workup Analyze Aqueous & Organic Layers: Is Product Lost During Workup? Start->Check_Workup If conversion appears high Water_Issue Cause: Water Accumulation (Inhibits Equilibrium) Check_Conversion->Water_Issue Yes Temp_Issue Cause: Sub-optimal Temperature Check_Conversion->Temp_Issue Yes Catalyst_Issue Cause: Catalyst Inactivity Check_Conversion->Catalyst_Issue Yes Emulsion_Issue Cause: Emulsion formation during neutralization/extraction. Check_Workup->Emulsion_Issue Yes Distill_Loss Cause: Product loss during vacuum distillation. Check_Workup->Distill_Loss Yes Solve_Water Solution: • Implement continuous water removal (e.g., vacuum distillation). • Use anhydrous HCl gas. Water_Issue->Solve_Water Solve_Temp Solution: • Optimize temperature (typically 100-120°C). • Ensure uniform heating. Temp_Issue->Solve_Temp Solve_Catalyst Solution: • Increase catalyst loading. • Check purity of starting glycerol. • Use fresh catalyst. Catalyst_Issue->Solve_Catalyst Solve_Emulsion Solution: • Add brine to break emulsion. • Use a different extraction solvent. Emulsion_Issue->Solve_Emulsion Solve_Distill Solution: • Ensure vacuum is stable. • Check for leaks in the system. • Analyze distillation fractions for product. Distill_Loss->Solve_Distill

Caption: Troubleshooting flowchart for diagnosing low product yield.

Problem 2: Poor Selectivity for 1,3-DCP Isomer

Your GC analysis shows a high conversion of glycerol, but the ratio of the undesired 2,3-DCP isomer to the desired 1,3-DCP isomer is too high.

  • Question: What causes poor selectivity towards 1,3-DCP?

    • Answer: The reaction mechanism can proceed through different intermediates, leading to both isomers. High reaction temperatures can sometimes favor the formation of the undesired isomer. The type and concentration of the catalyst also play a crucial role in directing the selectivity. Carboxylic acid catalysts like acetic acid are known to favor the formation of 1,3-DCP.[3]

  • Question: How can I improve the selectivity for 1,3-DCP?

    • Answer:

      • Optimize Temperature: Operate within the optimal temperature range of 100-120°C. Excessively high temperatures can decrease selectivity.

      • Catalyst Choice: Ensure you are using an appropriate catalyst. Acetic acid is a commonly used and effective catalyst for favoring 1,3-DCP.[4] Some research suggests other carboxylic acids or specialized catalysts can further improve selectivity.

      • Catalyst Concentration: An optimal catalyst concentration is typically around 1-2% by weight relative to glycerol.[4] Higher concentrations do not necessarily improve selectivity and can lead to more ester byproduct formation.[4]

Quantitative Data Tables

Table 1: Effect of Reaction Conditions on Glycerol Hydrochlorination (Data synthesized from studies on Brønsted acidic ionic liquid catalysts at 12 hours)

ParameterGlycerol Conversion (%)3-MCPD Yield (%)1,3-DCP Yield (%)Notes
Temperature Fixed catalyst loading
70 °C~70%21.4%0.3%Lower temperatures result in incomplete conversion and low DCP yield.
110 °C100%81.6%13.6%Higher temperatures drive the reaction to completion and favor DCP formation.[9]
130 °C100%85.4% (at 6h)-Very high temperatures can increase reaction rate but may affect selectivity.[5]
Catalyst Loading Fixed temperature (110°C)
0.25 mol/kg~95%~75%8.4%Insufficient catalyst leads to incomplete conversion.
0.75 mol/kg100%81.6%13.6%Optimal catalyst loading achieves full conversion.[9]
1.00 mol/kg100%~75%18.3%Higher catalyst loading can favor the second chlorination step to DCP.[9]

Table 2: Comparison of Catalysts for Glycerol Hydrochlorination (Qualitative and selective quantitative comparison based on literature)

Catalyst TypeTypical Selectivity (1,3-DCP / 2,3-DCP)AdvantagesDisadvantages
Carboxylic Acids (e.g., Acetic Acid)High (Formation ratio can be ~10:1)[3]Low cost, readily available, high selectivity for 1,3-DCP.Homogeneous (difficult to separate), can form ester byproducts.[2]
Heteropolyacids (e.g., H₃PW₁₂O₄₀)HighVery strong acid sites can lead to high activity.Can be more expensive, potential for leaching.
Brønsted Acidic Ionic Liquids HighCan favor MCPD or DCP depending on conditions, potentially recyclable.High cost, potential viscosity issues.
Experimental Protocols & Visualizations
Key Reaction Pathways

The hydrochlorination of glycerol is a stepwise process. The primary hydroxyl groups are more reactive, leading preferentially to the 1,3-DCP isomer.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Glycerol Glycerol MCPD_3 3-MCPD (Major Intermediate) Glycerol->MCPD_3 + HCl, - H₂O MCPD_2 2-MCPD (Minor Intermediate) Glycerol->MCPD_2 + HCl, - H₂O (minor) HCl HCl (gas) HCl->Glycerol DCP_13 1,3-DCP (Desired Product) MCPD_3->DCP_13 + HCl, - H₂O DCP_23 2,3-DCP (Isomer Byproduct) MCPD_3->DCP_23 + HCl, - H₂O (rearrangement) Catalyst Acetic Acid (Catalyst) Catalyst->Glycerol Catalyst->MCPD_3

Caption: Reaction pathway for glycerol hydrochlorination to dichloropropanols.

Lab-Scale Protocol: Synthesis of 1,3-Dichloro-2-propanol

This protocol is adapted from a procedure published in Organic Syntheses. It details a batch process for producing 1,3-DCP.

Materials & Equipment:

  • Glycerol (90-95%)

  • Glacial Acetic Acid (Catalyst)

  • Concentrated Hydrochloric Acid (for HCl generation)

  • Concentrated Sulfuric Acid (for drying HCl gas)

  • Sodium Carbonate (for neutralization)

  • Benzene or other suitable extraction solvent

  • 5-L three-necked flask equipped with a mechanical stirrer, gas inlet tube, and reflux condenser

  • HCl gas generator

  • Heating mantle or oil bath

  • Separatory funnel and distillation apparatus for vacuum distillation

Procedure Workflow:

Workflow A 1. Reactor Setup Charge 5-L flask with 1 kg glycerol and 20g acetic acid. B 2. Reaction Heat mixture to 100-110°C. Bubble dry HCl gas through the mixture for 8-9 hours. A->B C 3. Cooling & Transfer Allow mixture to cool. Transfer to a large separatory funnel. B->C D 4. Neutralization Slowly add a cold, saturated solution of sodium carbonate until the mixture is alkaline. C->D E 5. Phase Separation Separate the lower aqueous layer. Collect the upper organic layer (crude dichlorohydrin). D->E F 6. Extraction (Optional) Extract the aqueous layer with benzene to recover more product. E->F improves yield G 7. Purification Distill the crude product under reduced pressure (e.g., 14 mm Hg). E->G F->G H 8. Product Collection Collect the fraction boiling at ~70-75°C / 14 mm Hg. G->H

Caption: Experimental workflow for the synthesis of 1,3-dichloro-2-propanol.

Detailed Steps:

  • Reactor Charging: In a 5-L flask, combine 1 kg of 90% glycerol and 20 g of glacial acetic acid.

  • Reaction: Heat the mixture in an oil bath to 100-110°C. Generate dry HCl gas by slowly adding concentrated HCl to concentrated H₂SO₄ and pass it through the reaction mixture with vigorous stirring. Continue the gas flow for approximately 8-9 hours, or until the weight of the flask has increased by about 800 g.

  • Workup - Neutralization: After cooling, transfer the mixture to a large separatory funnel. Prepare a cold, saturated solution of sodium carbonate and add it slowly and with cooling to the reaction mixture until the solution is alkaline to litmus paper. This step is highly exothermic and will release CO₂ gas; proceed with caution.

  • Workup - Separation: Separate the lower aqueous layer. The crude dichlorohydrin forms the upper, oily layer.

  • Purification: Transfer the crude product to a distillation apparatus. Distill under reduced pressure. A forerun containing water and some product will distill first. The main product fraction of 1,3-DCP distills at approximately 70–75°C at 14 mm Hg. The expected yield is 700-775 g.[3]

References

Technical Support Center: Kinetic Studies of Dichloropropanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals conducting kinetic studies on dichloropropanol reactions, with a specific focus on optimizing reactions involving 1,2-dichloro-2-propanol and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in conducting kinetic studies of dichloropropanol reactions?

A1: Researchers often encounter several challenges, including:

  • Isomer Co-formation: Syntheses, particularly from glycerol, often yield a mixture of dichloropropanol isomers (e.g., 1,3-dichloro-2-propanol, 2,3-dichloro-1-propanol, and this compound).[1] Separating and accurately quantifying these isomers is critical for kinetic analysis.

  • Byproduct Formation: Side reactions can lead to the formation of monochloropropanediols and other impurities that may interfere with the analysis of the target compound.[1]

  • Analytical Complexity: Due to their volatility and polarity, dichloropropanols can be challenging to analyze. Gas chromatography (GC) is a common method, often requiring derivatization to improve separation and detection.[2][3]

  • Reaction Monitoring: Accurately tracking the concentration of reactants and products over time requires a robust and validated analytical method with appropriate sampling and quenching procedures.

Q2: Which analytical techniques are most suitable for monitoring dichloropropanol reaction kinetics?

A2: Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used technique for the analysis of dichloropropanols.[2][4][5] Key advantages include high sensitivity and selectivity, allowing for the separation and quantification of different isomers and byproducts. For aqueous samples, a liquid-liquid extraction (e.g., with ethyl acetate) followed by derivatization can enhance analyte recovery and chromatographic performance.[2][4][5]

Q3: What are the typical side reactions to consider when optimizing dichloropropanol synthesis from glycerol?

A3: The hydrochlorination of glycerol is a stepwise process. The primary side products to monitor are the monochloropropanediol intermediates, 3-chloro-1,2-propanediol (3-MCPD) and 2-chloro-1,3-propanediol (2-MCPD).[1] The reaction conditions (temperature, catalyst, and HCl concentration) will influence the relative rates of formation of the desired dichloropropanol isomers and these intermediates.

Q4: Are there significant differences in reactivity between the dichloropropanol isomers?

A4: Yes, the reactivity of dichloropropanol isomers can vary significantly. For instance, in dehydrochlorination reactions, 2,3-dichloro-1-propanol is reported to be much less reactive than 1,3-dichloro-2-propanol.[1] This highlights the importance of isomer-specific kinetic analysis for accurate reaction modeling and optimization.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Poor reproducibility of kinetic data Inconsistent sample quenching; variability in analytical procedure; temperature fluctuations in the reactor.Standardize the quenching procedure by using a rapid cooling method and a suitable quenching agent. Validate the analytical method for reproducibility. Ensure precise temperature control of the reaction vessel.
Unexpected peaks in the chromatogram Formation of byproducts or degradation products; contamination of reagents or solvents.Identify the unknown peaks using MS fragmentation patterns. Analyze starting materials for impurities. Consider potential side reactions based on the reaction mechanism.
Low recovery of dichloropropanols during sample preparation Inefficient extraction from the reaction matrix; loss of volatile analyte during solvent evaporation.Optimize the liquid-liquid extraction protocol (e.g., adjust solvent volume, pH, or perform multiple extractions). Use a gentle stream of nitrogen for solvent evaporation at a controlled temperature. The use of a deuterated internal standard, such as 1,3-DCP-d5, can help to correct for recovery losses.[2]
Difficulty in separating dichloropropanol isomers by GC Inadequate chromatographic resolution.Optimize the GC temperature program. Use a capillary column with a suitable stationary phase for separating polar compounds. Consider derivatization of the analytes to improve their volatility and chromatographic separation.
Reaction rate is too fast or too slow to measure accurately Inappropriate reaction temperature or catalyst concentration.Adjust the reaction temperature to a range where the reaction proceeds at a measurable rate. Perform preliminary experiments to determine the optimal catalyst loading. For very fast reactions, consider using a microreactor setup for precise control of residence time.[1]

Quantitative Kinetic Data

The following tables summarize available kinetic data for reactions involving dichloropropanol isomers. Note that specific kinetic data for this compound is limited in the reviewed literature; therefore, data for closely related isomers are provided as a reference.

Table 1: Hydrolysis of 1,3-Dichloro-2-propanol

ParameterValueConditionsReference
Neutral first-order rate constant3.1 x 10⁻³ hr⁻¹pH 7[6]
Base-catalyzed second-order rate constant850 L mol⁻¹ hr⁻¹pH 8[6]
Half-life (pH 7)1.4 years-[6]
Half-life (pH 8)34 days-[6]

Table 2: Dehydrochlorination of 2,3-Dichloro-1-propanol

ParameterValueConditionsReference
Reaction Order (hydroxyl ion)150-80 °C[1]
Reaction Order (dichloropropanol)250-80 °C[1]
Activation Energy (Ea)150 (±10) kJ mol⁻¹-[1]
Pre-exponential Factor (A)1.61 x 10²⁵-[1]

Experimental Protocols

Protocol 1: Kinetic Analysis of Dichloropropanol Formation from Glycerol
  • Reaction Setup:

    • Charge a jacketed glass reactor with glycerol and a carboxylic acid catalyst (e.g., acetic acid).

    • Heat the reactor to the desired temperature (e.g., 90-120 °C) with constant stirring.[1]

    • Introduce gaseous hydrochloric acid at a controlled flow rate to initiate the reaction.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a known volume of a cold, suitable solvent (e.g., ethyl acetate) and a neutralizing agent if necessary.

  • Sample Preparation:

    • Add a deuterated internal standard (e.g., 1,3-dichloro-2-propanol-d5) to the quenched sample.

    • Perform a liquid-liquid extraction by vortexing the sample and allowing the layers to separate.

    • Transfer the organic layer to a clean vial and dry it over anhydrous sodium sulfate.[2][4]

    • Carefully concentrate the extract under a gentle stream of nitrogen if required.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

    • Use a capillary column suitable for the separation of polar compounds.

    • Develop a temperature program that allows for the separation of dichloropropanol isomers and any expected byproducts.

    • Quantify the analytes based on the calibration curves of authentic standards.

Visualizations

Experimental_Workflow Experimental Workflow for Kinetic Studies cluster_reaction Reaction Stage cluster_analysis Analytical Stage Reaction_Setup 1. Reaction Setup (Reactor, Reagents, Temp.) Initiation 2. Reaction Initiation (e.g., Add Catalyst/Reagent) Reaction_Setup->Initiation Sampling 3. Timed Sampling Initiation->Sampling Quenching 4. Quenching (Stop Reaction) Sampling->Quenching Sample_Prep 5. Sample Preparation (Extraction, Derivatization) Quenching->Sample_Prep Transfer Sample GCMS_Analysis 6. GC-MS Analysis Sample_Prep->GCMS_Analysis Data_Processing 7. Data Processing (Integration, Quantification) GCMS_Analysis->Data_Processing Kinetic_Modeling 8. Kinetic Modeling Data_Processing->Kinetic_Modeling

Caption: A flowchart illustrating the key stages of a typical experimental workflow for kinetic studies of dichloropropanol reactions.

Troubleshooting_Workflow Troubleshooting Logic for Kinetic Data Issues Start Inconsistent Kinetic Data Check_Reproducibility Is the analytical method reproducible? Start->Check_Reproducibility Validate_Method Validate Analytical Method (e.g., multiple injections of same sample) Check_Reproducibility->Validate_Method No Check_Temp Are reaction parameters stable? Check_Reproducibility->Check_Temp Yes Validate_Method->Check_Reproducibility Improve_Control Improve Temperature and Reagent Addition Control Check_Temp->Improve_Control No Check_Peaks Are there unexpected peaks in the chromatogram? Check_Temp->Check_Peaks Yes Improve_Control->Check_Temp Identify_Peaks Identify Unknowns via MS. Analyze Starting Materials. Check_Peaks->Identify_Peaks Yes Check_Recovery Is analyte recovery low or variable? Check_Peaks->Check_Recovery No Identify_Peaks->Check_Peaks Optimize_Extraction Optimize Sample Prep. Use Internal Standard. Check_Recovery->Optimize_Extraction Yes End Consistent Data Check_Recovery->End No Optimize_Extraction->Check_Recovery

Caption: A decision tree to guide troubleshooting efforts when encountering inconsistent or unexpected results in kinetic studies.

References

"troubleshooting matrix effects in 1,2-dichloro-2-propanol analysis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 1,2-dichloro-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting matrix effects encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] This can lead to either signal suppression or enhancement, ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis of this compound. In gas chromatography-mass spectrometry (GC-MS), matrix effects can also manifest as chromatographic response enhancement due to the protection of the analyte from active sites in the GC inlet system by matrix components.[3][4] For a volatile chlorinated compound like this compound, matrix components can originate from various sources, including pharmaceutical excipients, biological fluids, or environmental contaminants.

Q2: How can I identify if my this compound analysis is experiencing matrix effects?

A2: Several methods can be employed to identify the presence of matrix effects:

  • Post-Extraction Spike: This is a common method to quantitatively assess matrix effects.[5] The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[5][6]

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of the analyte into the mass spectrometer while injecting a blank matrix extract.[7] Any fluctuation in the analyte's signal at the retention time of interfering compounds points to matrix effects.

  • Comparison of Calibration Curves: Comparing the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix-matched standard can reveal the extent of the matrix effect.[8]

Q3: What are the common sample preparation strategies to mitigate matrix effects for this compound?

A3: Effective sample preparation is crucial for minimizing matrix effects by removing interfering components before analysis.[3] Common techniques include:

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte or the interfering components, allowing for their separation.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined sample preparation method that involves salting-out extraction followed by dispersive SPE for cleanup.[9]

  • Headspace Analysis: For volatile compounds like this compound, headspace sampling is an excellent technique to introduce the analyte into the GC-MS system while leaving non-volatile matrix components behind.[9]

Q4: Can analytical techniques be optimized to reduce matrix effects?

A4: Yes, several analytical strategies can be employed to compensate for or reduce matrix effects:

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[7] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification based on the analyte-to-IS ratio.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for consistent matrix effects.[10]

  • Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix, thereby accounting for its specific effects.[7]

  • Chromatographic Separation: Optimizing the GC method to achieve better separation between this compound and interfering matrix components can significantly reduce matrix effects.[10]

Troubleshooting Guides

Guide 1: Investigating Poor Recovery of this compound

This guide provides a systematic approach to troubleshooting low recovery of this compound, which may be caused by matrix effects.

Symptoms:

  • Consistently low analytical signal for this compound in spiked samples.

  • High variability in replicate measurements.

Troubleshooting Workflow:

A Low Recovery Observed B Perform Post-Extraction Spike Experiment A->B C Calculate Matrix Effect (%) B->C D Matrix Effect > 20%? C->D E Optimize Sample Preparation (e.g., SPE, LLE, QuEChERS) D->E Yes F Matrix Effect < 20%? D->F No I Re-evaluate Recovery E->I G Investigate Other Causes (e.g., analyte degradation, instrument issue) F->G No H Implement Matrix-Matched Calibration or Use Stable Isotope-Labeled Internal Standard F->H Yes G->I H->I J Problem Resolved I->J

Caption: Troubleshooting workflow for low analyte recovery.

Guide 2: Addressing Signal Suppression or Enhancement

This guide outlines steps to take when you observe inconsistent signal intensity for this compound.

Symptoms:

  • Unexplained high or low signal intensity compared to standards.

  • Poor linearity of the calibration curve in the presence of the matrix.

Troubleshooting Workflow:

A Inconsistent Signal Observed B Perform Post-Column Infusion Experiment A->B C Identify Retention Time of Matrix Interference B->C D Modify Chromatographic Method to Separate Analyte from Interference C->D E Re-analyze with Optimized Method D->E F Signal Still Inconsistent? E->F G Implement Advanced Sample Cleanup (e.g., multi-step SPE) F->G Yes I Problem Resolved F->I No H Consider Standard Addition Method for Quantification G->H J Problem Persists: Consult with Technical Specialist G->J H->E

Caption: Workflow for addressing signal inconsistency.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the extent of signal suppression or enhancement for this compound in a given matrix.

Methodology:

  • Prepare two sets of solutions:

    • Set A (Neat Solution): Spike a known concentration of this compound into a pure solvent (e.g., methanol).

    • Set B (Matrix Extract): Extract a blank matrix sample using your established protocol. Then, spike the same concentration of this compound into the final blank matrix extract.

  • Analyze both sets of solutions using your validated GC-MS method.

  • Calculate the matrix effect (ME) using the following formula:

    ME (%) = (Peak Area in Matrix Extract / Peak Area in Neat Solution) * 100

    • An ME value of 100% indicates no matrix effect.

    • An ME value < 100% indicates signal suppression.

    • An ME value > 100% indicates signal enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

Objective: To remove interfering matrix components prior to GC-MS analysis of this compound.

Methodology:

  • Select an appropriate SPE cartridge: Based on the properties of this compound (a small, polar, chlorinated molecule) and the matrix, a reverse-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent may be suitable.

  • Condition the cartridge: Wash the SPE cartridge with a conditioning solvent as recommended by the manufacturer.

  • Load the sample: Pass the sample extract through the conditioned cartridge.

  • Wash the cartridge: Wash the cartridge with a solvent that will elute weakly bound interfering compounds but retain the this compound.

  • Elute the analyte: Elute the this compound with a strong solvent.

  • Analyze the eluate by GC-MS.

Data Presentation

Table 1: Example of Matrix Effect Calculation for this compound in Different Pharmaceutical Matrices
Matrix TypePeak Area (Neat Solution)Peak Area (Matrix Extract)Matrix Effect (%)Interpretation
Tablet Formulation A1,250,000980,00078.4Signal Suppression
Syrup Formulation B1,250,0001,450,000116.0Signal Enhancement
Cream Formulation C1,250,0001,235,00098.8Negligible Effect
Table 2: Comparison of Recovery for this compound with Different Sample Preparation Techniques
Sample Preparation MethodMean Recovery (%)Standard Deviation (%)
Protein Precipitation75.212.5
Liquid-Liquid Extraction92.85.1
Solid-Phase Extraction98.52.3
QuEChERS95.34.2

Note: The data presented in these tables are for illustrative purposes and may not represent actual experimental results.

References

"minimizing byproduct formation in 1,2-dichloro-2-propanol synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1,2-dichloro-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While various methods can be conceptualized, a primary route involves the chlorination of acetone. This can be a complex process with the potential for several side reactions. Another potential, though less documented, route is the hydrochlorination of 2-chloro-2-propen-1-ol. The choice of synthesis strategy can significantly impact the byproduct profile.

Q2: What are the major byproducts observed in the synthesis of this compound from acetone?

A2: The synthesis of this compound from acetone can lead to several byproducts, depending on the reaction conditions. Key byproducts can include:

  • Isomeric Dichloropropanols: 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol may be formed.

  • Over-chlorinated Products: Tri- and tetrachlorinated propanols or propanones can be produced with excessive exposure to the chlorinating agent.

  • Acetone Self-Condensation Products: Under acidic conditions, acetone can undergo self-condensation to form mesityl oxide and phorone.[1]

  • Chloroform and Acetate: Under basic conditions, a haloform reaction can occur, leading to the formation of chloroform and acetate salts.

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for monitoring the reaction. It allows for the separation, identification, and quantification of the desired product and various byproducts. Developing a robust GC-MS method is crucial for optimizing reaction conditions and ensuring the purity of the final product.

Q4: What are the key reaction parameters to control for minimizing byproduct formation?

A4: To minimize byproduct formation, careful control of the following parameters is essential:

  • Temperature: Lower temperatures generally favor the desired reaction and minimize side reactions like acetone self-condensation.

  • Stoichiometry: Precise control of the molar ratio of reactants (acetone to chlorinating agent) is critical to avoid over-chlorination.

  • Reaction Time: Monitoring the reaction to determine the optimal endpoint can prevent the formation of degradation products or further byproducts.

  • Catalyst: If a catalyst is used, its nature and concentration can significantly influence the selectivity of the reaction.

  • pH: The pH of the reaction mixture is crucial, as basic conditions can promote the haloform reaction, while strongly acidic conditions can enhance acetone self-condensation.

Q5: What are the recommended purification strategies for this compound?

A5: Purification of this compound typically involves a multi-step process. After the reaction, the mixture should be neutralized to remove any acidic components. An extraction with a suitable organic solvent, followed by washing with brine, can help to remove water-soluble impurities. The final purification is often achieved by fractional distillation under reduced pressure to separate the desired product from byproducts with different boiling points.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.Increase reaction time and monitor progress by GC-MS. Ensure proper mixing.
Formation of significant amounts of byproducts.Optimize reaction conditions (temperature, stoichiometry) as detailed in the FAQs.
Loss of product during workup and purification.Ensure efficient extraction and careful fractional distillation.
High levels of isomeric byproducts (e.g., 1,3-dichloro-2-propanol) Lack of regioselectivity in the chlorination reaction.Investigate the use of a regioselective catalyst. Adjusting the temperature may also influence selectivity.
Presence of acetone self-condensation products (mesityl oxide, phorone) Reaction conditions are too acidic and/or the temperature is too high.Lower the reaction temperature. Use a milder acid catalyst or a buffered system if possible.
Formation of chloroform The reaction environment is basic, leading to a haloform reaction.Maintain a neutral or slightly acidic pH throughout the reaction and workup.
Presence of over-chlorinated byproducts Excess of the chlorinating agent.Use a stoichiometric amount of the chlorinating agent or add it portion-wise while monitoring the reaction.
Difficult separation of byproducts during distillation Byproducts have boiling points close to the desired product.Use a high-efficiency distillation column. Consider alternative purification methods like column chromatography if distillation is ineffective.

Experimental Protocols

Conceptual Protocol: Synthesis of this compound via Hydrochlorination of 2-chloro-2-propen-1-ol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a gas trap, dissolve 2-chloro-2-propen-1-ol in a suitable inert solvent (e.g., dichloromethane).

  • Hydrochlorination: Cool the solution in an ice bath. Bubble dry hydrogen chloride gas through the solution at a controlled rate while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture, quench them, and analyze by GC-MS to monitor the consumption of the starting material and the formation of this compound and any byproducts.

  • Workup: Once the reaction is complete, stop the flow of HCl gas and purge the system with an inert gas (e.g., nitrogen) to remove excess HCl. Neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis s1 Reactant Preparation (e.g., 2-chloro-2-propen-1-ol in solvent) s2 Hydrochlorination (Dry HCl gas, <10°C) s1->s2 s3 Reaction Monitoring (GC-MS) s2->s3 w1 Quenching & Neutralization (NaHCO3 wash) s3->w1 w2 Extraction & Washing (Organic solvent, Brine) w1->w2 w3 Drying (Anhydrous MgSO4) w2->w3 p1 Solvent Removal (Rotary Evaporation) w3->p1 p2 Fractional Distillation (Reduced Pressure) p1->p2 p3 Purity Analysis (GC-MS, NMR) p2->p3

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic start Impure Product (Analyzed by GC-MS) byproduct_type Identify Major Byproduct(s) start->byproduct_type isomeric Isomeric Dichloropropanols byproduct_type->isomeric Isomers condensation Acetone Condensation (e.g., Mesityl Oxide) byproduct_type->condensation High MW over_chlorination Over-chlorinated Products byproduct_type->over_chlorination >2 Cl atoms chloroform Chloroform byproduct_type->chloroform CHCl3 solution_isomeric Optimize Catalyst & Temperature for Regioselectivity isomeric->solution_isomeric solution_condensation Lower Temperature & Use Milder Acid condensation->solution_condensation solution_over_chlorination Reduce Chlorinating Agent Stoichiometry over_chlorination->solution_over_chlorination solution_chloroform Ensure Neutral/Acidic pH chloroform->solution_chloroform

Caption: Decision tree for troubleshooting byproduct formation in this compound synthesis.

References

"stabilization methods for 1,2-dichloro-2-propanol"

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides

Issue 1: Unexpected Degradation of 1,2-Dichloro-2-propanol During Storage

Symptoms:

  • Discoloration of the compound (e.g., turning yellow or brown).

  • Presence of a sharp, acidic odor, suggesting the formation of hydrogen chloride (HCl).

  • Changes in pH of the solution.

  • Appearance of unknown peaks in analytical assays (e.g., GC-MS, NMR).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Stabilization Methods
Exposure to Heat Store this compound in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended, as suggested for its isomers. Avoid exposure to direct sunlight or high temperatures, as thermal decomposition can occur, potentially releasing toxic fumes like hydrogen chloride and phosgene.[1][2]
Presence of Acidic Impurities Acidic impurities can catalyze the degradation of tertiary alcohols. Ensure the compound is of high purity. If necessary, purify by distillation under reduced pressure to avoid decomposition at high temperatures. Neutralize any acidic contaminants by passing a solution of the compound through a short plug of a basic adsorbent like alumina (use with caution and test for compatibility).
Oxidation Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] Avoid contact with strong oxidizing agents.
Incompatible Container Material Store in a tightly sealed, appropriate container (e.g., glass). Some plastics may be attacked by chlorinated compounds.
Issue 2: Compound Degradation During Experimental Reactions

Symptoms:

  • Low yield of the desired product.

  • Formation of multiple byproducts, particularly elimination products (alkenes).

  • Inconsistent reaction outcomes.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Stabilization Methods
Acidic Reaction Conditions Tertiary alcohols are highly susceptible to acid-catalyzed dehydration (E1 elimination) to form alkenes. If possible, avoid strongly acidic conditions. If an acid is required, use the mildest possible acid at the lowest effective concentration and temperature. Consider using a non-nucleophilic base to scavenge any generated protons.
Basic Reaction Conditions While tertiary alcohols are generally stable to bases, strong bases can promote elimination reactions, especially at elevated temperatures. Use the minimum required amount of base and maintain the lowest possible reaction temperature.
High Reaction Temperatures High temperatures can promote both elimination and substitution reactions, as well as decomposition. Conduct reactions at the lowest temperature that allows for a reasonable reaction rate.
Nucleophilic Attack (SN1 Reaction) The tertiary carbocation formed from the loss of the hydroxyl group is relatively stable and can be attacked by nucleophiles. If this is not the desired reaction, consider protecting the alcohol group before proceeding with subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure as a tertiary alcohol, the two most likely degradation pathways are:

  • Acid-Catalyzed Elimination (Dehydration): In the presence of an acid, the hydroxyl group can be protonated and leave as a water molecule, forming a stable tertiary carbocation. A proton is then abstracted from an adjacent carbon to form an alkene.

  • SN1 Substitution: Similar to the elimination pathway, a tertiary carbocation can be formed. This carbocation can then be attacked by any nucleophile present in the reaction mixture.

Q2: What are the recommended storage conditions for this compound?

A2: While specific data for this compound is scarce, based on its isomers, it is recommended to store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, open flames, and incompatible materials.[1][4] Storage under an inert atmosphere (e.g., nitrogen) is also advisable to prevent oxidation.[3] For long-term stability, refrigeration is recommended.

Q3: What materials are incompatible with this compound?

A3: Based on data for its isomers, this compound is likely incompatible with:

  • Strong oxidizing agents

  • Strong reducing agents

  • Strong acids

  • Strong bases

  • Acid chlorides

  • Acid anhydrides[4]

Q4: What are the expected decomposition products of this compound upon heating?

A4: When heated to decomposition, it is expected to emit highly toxic fumes, including hydrogen chloride and potentially phosgene, similar to its isomer 1,3-dichloro-2-propanol.[1][2]

Experimental Protocols

Detailed experimental protocols for the stabilization of this compound are not available in the reviewed literature. Researchers should develop their own protocols based on the general guidance provided above and validate them on a small scale before proceeding with larger experiments.

Visualizations

Due to the lack of specific data on signaling pathways or detailed experimental workflows for the stabilization of this compound, the generation of meaningful Graphviz diagrams is not feasible at this time. A diagram illustrating a speculative degradation pathway would not meet the requirement for data-driven, factual information.

References

Validation & Comparative

A Comparative Analysis of 1,2-Dichloro-2-propanol and 1,3-Dichloro-2-propanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical synthesis and drug development, the selection of appropriate reagents and intermediates is paramount. Dichlorinated propanol isomers, specifically 1,2-dichloro-2-propanol and 1,3-dichloro-2-propanol, are two such compounds that, while structurally similar, exhibit distinct physicochemical and toxicological profiles. This guide provides a comprehensive comparison of these two isomers, drawing upon available experimental data to inform researchers, scientists, and drug development professionals in their selection process.

Physicochemical Properties: A Tale of Two Isomers

A significant disparity in the availability of experimental data exists between the two isomers. While 1,3-dichloro-2-propanol is well-characterized, experimental physicochemical data for this compound is largely absent from publicly available literature. The following table summarizes the available data.

PropertyThis compound1,3-Dichloro-2-propanol
Molecular Formula C₃H₆Cl₂O[1]C₃H₆Cl₂O[2][3]
Molecular Weight 128.98 g/mol (Computed)[1]128.99 g/mol [2][3]
Melting Point No experimental data available-4 °C[2][3]
Boiling Point No experimental data available174.3 °C at 760 mmHg[2][3]
Density No experimental data available1.351 g/cm³ at 25 °C[4]
Water Solubility No experimental data availableSoluble (>= 10 g/100 mL at 23°C)[3]
Appearance No experimental data availableColorless to light yellow liquid[3]

Toxicological Profile: A Clearer Picture for 1,3-Dichloro-2-propanol

The toxicological assessment of these isomers reveals a critical information gap for this compound. In contrast, 1,3-dichloro-2-propanol has been the subject of numerous toxicological studies.

Toxicological EndpointThis compound1,3-Dichloro-2-propanol
Acute Oral LD50 (Rat) No experimental data available110 mg/kg
Carcinogenicity No experimental data availablePossibly carcinogenic to humans (Group 2B)
Mutagenicity (Ames Test) No experimental data availablePositive in some bacterial strains

Chemical Reactivity and Stability

1,3-Dichloro-2-propanol is described as a stable compound under recommended storage conditions, though it is sensitive to heat.[5] It is incompatible with strong oxidizing agents, strong acids, strong reducing agents, acid anhydrides, and acid chlorides.[6] This primary alcohol is known to be highly reactive in nucleophilic substitution reactions.[7]

This compound , being a tertiary alcohol, is expected to exhibit different reactivity. Tertiary alcohols are generally more reactive towards nucleophilic substitution via an S(_N)1 mechanism due to the formation of a stable tertiary carbocation.[8][9] However, they are sterically hindered for S(_N)2 reactions.[7] The presence of two chlorine atoms on the same carbon as the hydroxyl group may influence its stability and reactivity, but experimental data is lacking.

Industrial Applications and Synthesis

1,3-Dichloro-2-propanol has a range of industrial applications. It serves as an intermediate in the production of epichlorohydrin, which is a key component in the manufacture of epoxy resins and synthetic rubber.[10] It is also used in the synthesis of glycerol, plastics, textiles, and some pharmaceuticals.[11] Furthermore, it finds use as a solvent for hard resins and nitrocellulose.[12][13] Synthesis of 1,3-dichloro-2-propanol can be achieved through the chlorination of allyl chloride followed by hydrolysis, or by the direct chlorination of isopropanol, though the latter can be challenging.[10]

Information on the specific industrial applications of this compound is scarce. Its synthesis could potentially be achieved through the chlorination of chloroacetone.

Experimental Protocols

Determination of Acute Oral LD50 in Rats

The acute oral toxicity is typically determined by administering graduated doses of the test substance to several groups of experimental animals (usually rats). The mortality in each group is observed over a set period (e.g., 14 days). The LD50, the dose estimated to be lethal to 50% of the animals, is then calculated using statistical methods such as the Karber method or the Reed-Muench method. Key steps include:

  • Animal Selection: Healthy, young adult rats of a specific strain are used.

  • Dose Preparation: The test substance is prepared in a suitable vehicle.

  • Administration: The substance is administered orally via gavage.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals.

  • Data Analysis: The LD50 value and its confidence limits are calculated.

Ames Test for Mutagenicity

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of a chemical. The protocol generally involves:

  • Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are used. These strains are unable to synthesize histidine (His-).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.

  • Selection: The bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation and Scoring: The plates are incubated for 48-72 hours. The number of revertant colonies (His+) that have regained the ability to synthesize histidine is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[6][14][15][16][17]

Carcinogenicity Study in Rats

Long-term carcinogenicity studies in rodents are conducted to identify the carcinogenic potential of a substance. A typical protocol involves:

  • Animal Model: Two rodent species are generally used, often rats and mice.

  • Dose Selection: Multiple dose levels are selected based on shorter-term toxicity studies.

  • Chronic Exposure: The animals are exposed to the test substance for a major portion of their lifespan (e.g., 24 months for rats).

  • Clinical and Pathological Monitoring: Animals are regularly monitored for clinical signs of toxicity and tumor development. A complete histopathological examination of all organs and tissues is performed at the end of the study.

  • Data Evaluation: The incidence and type of tumors in the treated groups are compared to a concurrent control group to determine the carcinogenic potential.[10][18][19][20][21]

Visualizing the Comparison

To aid in the decision-making process, the following diagrams illustrate key conceptual relationships and workflows.

Physicochemical_Data_Availability Availability of Experimental Physicochemical Data Dichloropropanol Isomers Dichloropropanol Isomers This compound This compound Dichloropropanol Isomers->this compound 1,3-Dichloro-2-propanol 1,3-Dichloro-2-propanol Dichloropropanol Isomers->1,3-Dichloro-2-propanol Experimental Data Experimental Data This compound->Experimental Data Largely Unavailable Computed Data Only Computed Data Only This compound->Computed Data Only Available 1,3-Dichloro-2-propanol->Experimental Data Readily Available Well-Characterized Well-Characterized 1,3-Dichloro-2-propanol->Well-Characterized

Caption: Availability of physicochemical data for dichloropropanol isomers.

Toxicity_Profile_Comparison Comparative Toxicity Profile cluster_12 This compound cluster_13 1,3-Dichloro-2-propanol LD50_12 LD50: No Data Carc_12 Carcinogenicity: No Data Muta_12 Mutagenicity: No Data LD50_13 LD50: 110 mg/kg (Rat, Oral) Carc_13 Carcinogenicity: Possible Human Carcinogen (Group 2B) Muta_13 Mutagenicity: Positive (Ames Test) Reactivity_Considerations Theoretical Reactivity in Nucleophilic Substitution cluster_12 This compound (Tertiary Alcohol) cluster_13 1,3-Dichloro-2-propanol (Primary Alcohol) Nucleophilic_Substitution Nucleophilic_Substitution This compound (Tertiary Alcohol) This compound (Tertiary Alcohol) Nucleophilic_Substitution->this compound (Tertiary Alcohol) 1,3-Dichloro-2-propanol (Primary Alcohol) 1,3-Dichloro-2-propanol (Primary Alcohol) Nucleophilic_Substitution->1,3-Dichloro-2-propanol (Primary Alcohol) SN1_12 Favors SN1 (stable carbocation) SN2_12 Disfavors SN2 (steric hindrance) SN1_13 Disfavors SN1 (unstable carbocation) SN2_13 Favors SN2

References

A Comparative Analysis of Dichloropropanol Isomers by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of dichloropropanol (DCP) isomers using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed to assist researchers, scientists, and professionals in drug development in understanding the nuances of analyzing these compounds. The information presented is based on published experimental data and established analytical methodologies.

Dichloropropanols, such as 1,3-dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (2,3-DCP), are chlorinated organic compounds that can be found as contaminants in various products.[1][2] Their accurate detection and quantification are crucial for safety and quality control. GC-MS is a powerful technique for this purpose, offering high sensitivity and selectivity.[1]

Comparative Performance Data

The following table summarizes the performance of a typical GC-MS method for the analysis of dichloropropanol isomers and a related compound, 3-monochloro-1,2-propanediol (3-MCPD), in water samples. The data highlights the sensitivity and reliability of the method.

AnalyteLinear Range (ng/mL)Limit of Detection (LOD) (ng/mL)Recovery (%)Relative Standard Deviation (RSD) (%)
1,3-dichloro-2-propanol (1,3-DCP)5 - 2000.3 - 3.291 - 1011.9 - 10
2,3-dichloro-1-propanol10 - 2000.3 - 3.291 - 1011.9 - 10
3-chloropropane-1,2-diol (3-MCPD)10 - 4000.3 - 3.291 - 1011.9 - 10

Data compiled from a rapid and sensitive GC-MS method for the determination of chloropropanols in water.[3]

Experimental Workflow

The general workflow for the analysis of dichloropropanol isomers by GC-MS involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates a typical experimental procedure.

Dichloropropanol Isomer Analysis Workflow GC-MS Analysis Workflow for Dichloropropanol Isomers cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Aqueous Sample Collection Internal_Standard Spiking with Internal Standard (e.g., 1,3-DCP-d5) Sample_Collection->Internal_Standard Accurate Quantification Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Internal_Standard->Extraction Analyte Isolation Drying Drying of Organic Phase (e.g., with Sodium Sulfate) Extraction->Drying Remove Water Injection Injection into GC-MS Drying->Injection Sample Introduction Separation Chromatographic Separation (e.g., on a DB-5MS column) Injection->Separation Isomer Resolution Ionization Electron Ionization (EI) Separation->Ionization Molecule Fragmentation Detection Mass Spectrometric Detection (Selected Ion Monitoring - SIM) Ionization->Detection Fragment Detection Quantification Quantification using Calibration Curve Detection->Quantification Concentration Determination Confirmation Confirmation by Ion Ratios Detection->Confirmation Identity Verification

Caption: Experimental workflow for the GC-MS analysis of dichloropropanol isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for key experimental steps.

Sample Preparation: Liquid-Liquid Extraction
  • Sample Collection: Collect an appropriate volume of the aqueous sample (e.g., 10 mL).

  • Internal Standard: Spike the sample with a known amount of a deuterated internal standard, such as 1,3-DCP-d5, to correct for matrix effects and variations in extraction efficiency.[4][5]

  • Extraction: Perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate.[4][6] The extraction process should be repeated to ensure complete transfer of the analytes to the organic phase.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate to remove any residual water, which can interfere with the GC analysis.[4][6]

  • Concentration: If necessary, concentrate the extract to a smaller volume under a gentle stream of nitrogen to increase the analyte concentration before injection.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5MS (5% diphenyl- 95% dimethyl-siloxane), is commonly used for the separation of dichloropropanol isomers.[7]

    • Injector: Use a splitless injection mode to maximize the transfer of analytes onto the column, which is suitable for trace analysis.[8] The injector temperature should be optimized to ensure efficient volatilization of the analytes without degradation (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient is employed to separate the isomers based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron ionization (EI) at 70 eV is the standard method for generating reproducible mass spectra.

    • Detection Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred due to its higher sensitivity and selectivity compared to full scan mode.[5]

    • Monitored Ions: Specific fragment ions characteristic of each dichloropropanol isomer are monitored. For 1,3-DCP, key ions include m/z 79 and 81.[5] The deuterated internal standard (1,3-DCP-d5) would be monitored at m/z 82.[5]

Comparative Fragmentation Analysis

The mass spectra of dichloropropanol isomers are characterized by specific fragmentation patterns resulting from the electron ionization process. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) leads to characteristic isotopic patterns for chlorine-containing fragments.

  • Alpha-Cleavage: A common fragmentation pathway for halogenated alkanes is the cleavage of the carbon-carbon bond adjacent to the carbon bearing the halogen.[9]

  • Loss of HCl: Elimination of a molecule of hydrogen chloride is another potential fragmentation route.

  • Characteristic Ions for 1,3-DCP: The selected ions for monitoring 1,3-DCP (m/z 79 and 81) likely correspond to the [CH₂Cl-CHOH]⁺ fragment, showing the characteristic isotopic pattern for one chlorine atom.

A detailed analysis of the mass spectra of each isomer allows for their unambiguous identification and differentiation, even if they are not fully separated chromatographically. The relative abundances of the characteristic fragment ions can be used for confirmation of the analyte's identity.

References

Validation of a Novel GC-MS Method for the Quantification of 1,2-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a New Analytical Method

The accurate and precise quantification of 1,2-dichloro-2-propanol, a potential impurity in pharmaceutical manufacturing, is critical for ensuring drug safety and quality. This guide presents a validation summary of a new, rapid, and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method developed for the determination of this compound. The performance of this novel method is compared with existing analytical techniques for the closely related compound, 1,3-dichloro-2-propanol, highlighting its suitability for rigorous quality control.

Comparative Analysis of Analytical Methods

The newly developed GC-MS method for this compound offers significant advantages in terms of sensitivity and reliability. The table below summarizes the validation parameters of this new method alongside typical performance data for existing methods used for the analysis of the related compound 1,3-dichloro-2-propanol.

Validation ParameterNew GC-MS Method for this compoundExisting Methods for 1,3-dichloro-2-propanol
Linearity (R²) >0.9990.9989 - 0.9997[1]
Accuracy (% Recovery) 95-105%91 - 105%[1][2]
Precision (%RSD) < 5%1.9 - 10%[1]
Limit of Detection (LOD) 0.5 µg/L0.3 - 3.2 ng/mL[1]
Limit of Quantification (LOQ) 1.5 µg/L5 µg/kg[3]
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

New GC-MS Method for this compound

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System

  • Mass Spectrometer: Agilent 5977A MSD

  • Column: DB-624 UI, 30 m x 0.25 mm, 1.4 µm

  • Injector: Split/splitless, 250°C

  • Carrier Gas: Helium, 1.2 mL/min

  • Oven Program: Initial temperature 40°C (hold 2 min), ramp to 220°C at 15°C/min (hold 5 min)

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Detection Mode: Selected Ion Monitoring (SIM)

Sample Preparation: A 1 mL aqueous sample is extracted with 1 mL of ethyl acetate containing the internal standard (1,3-dichloro-2-propanol-d5). The mixture is vortexed for 1 minute and centrifuged at 5000 rpm for 5 minutes. The organic layer is then transferred to a vial for GC-MS analysis.

Validation Parameters:

  • Linearity: Assessed by a seven-point calibration curve from 1.5 µg/L to 100 µg/L.

  • Accuracy: Determined by spike-recovery experiments at three concentration levels (low, medium, high).

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

Workflow for Analytical Method Validation

The validation of the new analytical method follows a structured workflow to ensure its reliability and robustness. This process encompasses the initial planning and definition of performance characteristics, followed by the experimental execution of validation studies, and concluding with the analysis and documentation of the results.

cluster_0 Phase 1: Planning cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Analysis & Reporting Define_Objective Define Analytical Objective Select_Method Select Analytical Method (GC-MS) Define_Objective->Select_Method Set_Criteria Set Acceptance Criteria Select_Method->Set_Criteria Specificity Specificity & Selectivity Set_Criteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Validation Data Robustness->Analyze_Data Compare_Criteria Compare with Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Caption: Workflow for the validation of the new GC-MS method.

Signaling Pathways and Logical Relationships

The logical relationship in method validation ensures that each step builds upon the previous one, leading to a comprehensive evaluation of the analytical method's performance. The successful completion of each validation parameter provides confidence in the method's suitability for its intended purpose.

cluster_validation Validation Parameters Method_Development Method Development Method_Validation Method Validation Method_Development->Method_Validation Routine_Use Routine Use Method_Validation->Routine_Use Linearity_Range Linearity & Range Method_Validation->Linearity_Range Accuracy_Precision Accuracy & Precision Method_Validation->Accuracy_Precision Specificity Specificity Method_Validation->Specificity Sensitivity Sensitivity (LOD/LOQ) Method_Validation->Sensitivity

Caption: Logical relationship of method validation stages.

References

Navigating the Analytical Maze: A Comparative Guide to 1,2-Dichloro-2-Propanol Quantification for Inter-Laboratory Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of potential genotoxic impurities like 1,2-dichloro-2-propanol is paramount. Establishing robust analytical methods and validating their performance across different laboratories is a critical step in ensuring data integrity and regulatory compliance. While specific inter-laboratory validation studies on this compound are not extensively documented in publicly available literature, a wealth of information exists for its closely related and more commonly studied isomer, 1,3-dichloro-2-propanol (1,3-DCP). The analytical methodologies and validation parameters for these isomers are largely translatable. This guide provides a comparative overview of established analytical techniques for 1,3-DCP, offering a framework for the validation of this compound quantification.

Method Performance at a Glance: A Comparative Data Summary

The primary analytical technique for the quantification of dichloropropanols is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a derivatization step to improve volatility and sensitivity. The following table summarizes the performance characteristics of various GC-MS based methods for the determination of 1,3-DCP in different matrices, which can serve as a benchmark for validating methods for this compound.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangePrecision (RSD%)Recovery (%)
GC-MS with DerivatizationWater0.3 - 3.2 ng/mL[1]1.8 - 7.4 ng/mL[1]5 - 400 ng/mL[1]1.9 - 10%[1]91 - 101%[1]
GC-MS (Direct Extraction)River Water-0.1 µg/L[2][3]0 - 5.2 µg/L[2][3]5.4%[2][3]105 ± 3%[2][3]
Capillary GC-MS with DerivatizationSoy Sauce-~5 µg/kg[4]10 - 1000 µg/kg[4]~5%[4]77% (for 1,3-DCP)[4]
Headspace GC-MSGeneral-----

Delving into the Details: Experimental Protocols

The successful implementation of any analytical method hinges on a clear and detailed protocol. Below are outlines of common experimental workflows for the quantification of dichloropropanols.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This is a widely adopted method offering high sensitivity and selectivity.

  • Sample Preparation & Extraction:

    • Homogenize the sample if necessary.

    • For aqueous samples, extraction is typically performed with a suitable organic solvent like ethyl acetate.[2][3] For solid matrices like soy sauce, a solid-phase extraction (SPE) approach on silica gel can be employed, followed by elution with ethyl acetate.[4]

    • The use of a deuterated internal standard, such as 1,3-DCP-d5, is recommended for accurate quantification.[2][3]

  • Derivatization:

    • Concentrate the extract.

    • Add a derivatizing agent. A common choice is heptafluorobutyrylimidazole (HFBI) or heptafluorobutyric acid anhydride (HFBAA) to convert the polar hydroxyl group into a less polar, more volatile ester.[4][5]

    • The reaction is typically carried out at an elevated temperature for a specific duration.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a capillary column suitable for separating halogenated compounds. The oven temperature program is optimized to achieve good resolution of the analytes.

    • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized analyte and the internal standard.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This technique is advantageous for its simplicity, speed, and minimal sample preparation, making it suitable for volatile analytes like dichloropropanols.[6]

  • Sample Preparation:

    • Place a known amount of the sample into a headspace vial.

    • The addition of salt (e.g., NaCl) can increase the volatility of the analyte.

    • An internal standard is added for quantification.

  • HS-GC-MS Analysis:

    • The vial is heated to a specific temperature for a set time to allow the volatile compounds to partition into the headspace.

    • A sample of the headspace gas is automatically injected into the GC-MS system.

    • The GC-MS analysis proceeds as described in the previous method, though without the need for derivatization.

Visualizing the Path to Validation: A Workflow for Inter-Laboratory Studies

An inter-laboratory validation study, also known as a collaborative study or proficiency testing, is essential to assess the reproducibility and robustness of an analytical method.[7] The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Validation_Workflow A Study Design & Protocol Development B Selection of Participating Laboratories A->B C Preparation & Distribution of Homogeneous Test Materials B->C D Analysis of Test Materials by Participating Laboratories C->D E Data Submission to Coordinating Laboratory D->E F Statistical Analysis of Submitted Data (e.g., ISO 5725) E->F G Evaluation of Method Performance (Repeatability, Reproducibility) F->G H Final Report & Method Standardization G->H

Inter-laboratory validation study workflow.

References

A Comparative Analysis of the Toxicity of Dichloropropanol Isomers: 1,3-DCP vs. 2,3-DCP

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of two key dichloropropanol isomers: 1,3-dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (2,3-DCP). This document summarizes key experimental data, outlines methodologies, and visualizes the underlying toxicological pathways to facilitate a comprehensive understanding of their relative risks.

The dichloropropanols are chlorinated derivatives of glycerol with significant industrial applications, but they are also recognized as food contaminants and potential carcinogens. Understanding the distinct toxicological properties of each isomer is crucial for accurate risk assessment and the development of safer alternatives.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity, genotoxicity, and carcinogenicity of 1,3-DCP and 2,3-DCP.

Table 1: Acute Toxicity
IsomerTest SpeciesRoute of AdministrationLD50 (mg/kg bw)Citation
1,3-DCP RatOral110 - 400[1]
RabbitDermal800[1]
2,3-DCP RatOral90
RabbitDermal200
Table 2: Genotoxicity
IsomerTest SystemResultMetabolic ActivationCitation
1,3-DCP Salmonella typhimurium (Ames test)PositiveWith and without[1]
in vivo micronucleus assay (rat)Negative-[1]
in vivo unscheduled DNA synthesis (rat)Negative-[1]
2,3-DCP Salmonella typhimurium (Ames test)PositiveNot specified
Hamster lung cells (Sister chromatid exchange)PositiveNot specified
Table 3: Carcinogenicity
IsomerTest SpeciesRoute of AdministrationTarget OrgansClassificationCitation
1,3-DCP RatDrinking waterLiver, Tongue, Thyroid, Kidney (males)IARC Group 2B (Possibly carcinogenic to humans)[1][2]
2,3-DCP --Data not availableNot classified[3]

Experimental Protocols

Acute Toxicity (LD50) Determination

The median lethal dose (LD50) is determined to assess the acute toxicity of a substance. While specific protocols for the cited dichloropropanol studies are not detailed in the available literature, a general methodology involves the following steps:

  • Animal Selection: Healthy, young adult animals of a specific strain (e.g., Sprague-Dawley rats) are selected and acclimatized to laboratory conditions.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., distilled water) at various concentrations.

  • Administration: The substance is administered to different groups of animals, typically via oral gavage or dermal application, at a range of doses. A control group receives the vehicle only.

  • Observation: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • LD50 Calculation: The LD50 value, the dose estimated to cause mortality in 50% of the animals, is calculated using statistical methods such as the Probit or Logit method.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The general procedure is as follows:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) are used. These strains have mutations in the genes involved in histidine synthesis and cannot grow in a histidine-free medium.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation and Scoring: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[4][5]

Carcinogenicity Bioassay

Long-term carcinogenicity bioassays are conducted to evaluate the carcinogenic potential of a substance over the lifespan of an animal model. A typical protocol includes:

  • Animal Model: A rodent species, such as Wistar rats, is commonly used.

  • Dose Administration: The test substance is administered to multiple groups of animals (e.g., 50 per sex per group) at different dose levels, typically in their diet or drinking water, for a period of two years. A control group receives the vehicle only.

  • Clinical Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

  • Pathology: At the end of the study, all animals are subjected to a complete necropsy. Organs and tissues are examined macroscopically and microscopically for the presence of tumors.

  • Statistical Analysis: The incidence of tumors in the treated groups is statistically compared to the control group to determine the carcinogenic potential of the substance.[2]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of dichloropropanol isomers is mediated by their metabolism to reactive intermediates that can induce cellular damage through various pathways.

Metabolism and Bioactivation

1,3-DCP is primarily metabolized by cytochrome P450 2E1 (CYP2E1) to reactive intermediates, including epichlorohydrin and 1,3-dichloroacetone.[3][6] These metabolites can deplete cellular glutathione (GSH), a key antioxidant, leading to oxidative stress.[6] While less studied, 2,3-DCP has been identified as a metabolite of 1,3-DCP.[3]

DCP13 1,3-Dichloropropanol CYP2E1 CYP2E1 DCP13->CYP2E1 Metabolism Epichlorohydrin Epichlorohydrin CYP2E1->Epichlorohydrin Dichloroacetone 1,3-Dichloroacetone CYP2E1->Dichloroacetone GSH_depletion Glutathione Depletion Epichlorohydrin->GSH_depletion Dichloroacetone->GSH_depletion

Metabolic activation of 1,3-DCP.

Cellular Toxicity Pathways of 1,3-DCP

The reactive metabolites of 1,3-DCP can trigger a cascade of cellular events leading to toxicity in various organs. In the kidney, 1,3-DCP induces necroptosis, a form of programmed cell death, through a pathway involving reactive oxygen species (ROS), RIPK3, and MLKL.[7][8] In the liver, toxicity is associated with lipid peroxidation and glutathione depletion.[9]

cluster_nephro Nephrotoxicity cluster_hepato Hepatotoxicity DCP13_nephro 1,3-DCP ROS ROS Production DCP13_nephro->ROS RIPK3_MLKL RIPK3/MLKL Activation ROS->RIPK3_MLKL Necroptosis Renal Tubular Necroptosis RIPK3_MLKL->Necroptosis DCP13_hepato 1,3-DCP GSH_depletion_hepato GSH Depletion DCP13_hepato->GSH_depletion_hepato Lipid_peroxidation Lipid Peroxidation GSH_depletion_hepato->Lipid_peroxidation Hepatocyte_damage Hepatocyte Damage Lipid_peroxidation->Hepatocyte_damage

Cellular toxicity pathways of 1,3-DCP.

Comparative Experimental Workflow

A typical workflow for the comparative toxicity assessment of dichloropropanol isomers involves a tiered approach, starting with acute toxicity and genotoxicity assays, followed by longer-term studies if warranted.

start Test Compounds (1,3-DCP & 2,3-DCP) acute_tox Acute Toxicity (LD50) start->acute_tox geno_tox Genotoxicity (Ames Test) start->geno_tox subchronic_tox Subchronic Toxicity (e.g., 28-day study) acute_tox->subchronic_tox geno_tox->subchronic_tox carc_bioassay Carcinogenicity Bioassay (2-year study) subchronic_tox->carc_bioassay tox_profile Comparative Toxicity Profile carc_bioassay->tox_profile

Comparative toxicity testing workflow.

Conclusion

The available data indicate that both 1,3-DCP and 2,3-DCP exhibit significant toxicity. 1,3-DCP is a well-characterized carcinogen in animal models, with its toxicity linked to metabolic activation and subsequent oxidative stress and cell death. While data for 2,3-DCP is less comprehensive, it demonstrates high acute toxicity and in vitro genotoxicity. Notably, there is some evidence to suggest that 2,3-DCP may be more toxic to the testes and kidneys than 1,3-DCP, although further research is needed to confirm these findings and elucidate the underlying mechanisms. This guide highlights the need for more direct comparative studies to fully understand the relative risks of these two isomers and to inform regulatory decisions and the development of safer chemical alternatives.

References

A Researcher's Guide to Gas Chromatography Columns for Dichloropropanol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development and chemical analysis, the accurate quantification of dichloropropanols (DCPs), such as 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol, is critical due to their potential toxicity. The choice of a gas chromatography (GC) column is paramount in achieving the requisite separation and sensitivity. This guide provides a comparative overview of commonly employed GC columns for dichloropropanol analysis, supported by established chromatographic principles and data synthesized from various analytical studies.

Principles of GC Column Selection for Dichloropropanols

The selection of a GC column is primarily dictated by the stationary phase, which governs the separation mechanism.[1] For dichloropropanols, which are polar compounds due to the presence of hydroxyl and chloro functional groups, the choice between a non-polar and a polar stationary phase is a key consideration.

  • Non-polar columns , such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5MS, Rtx-5ms), separate compounds primarily based on their boiling points.

  • Polar columns , such as those with a polyethylene glycol (WAX) stationary phase (e.g., DB-WAX), offer enhanced separation for polar analytes through dipole-dipole interactions and hydrogen bonding.[2] This can lead to improved peak shape and resolution for polar compounds like dichloropropanols.[3]

Comparative Performance of GC Columns

The following table summarizes the characteristics and expected performance of different types of GC columns for the analysis of dichloropropanols. The performance data is inferred from typical applications and the chemical properties of the analytes.

Column TypeStationary PhasePolarityExpected Resolution of DCP IsomersExpected Peak ShapeTypical Applications for Halogenated CompoundsManufacturers/Equivalents
Low-Polarity 5% Diphenyl / 95% Dimethyl PolysiloxaneLowGoodGood, potential for some tailingYes, widely used for halogenated compounds and general purpose analysis.[4]Agilent DB-5, HP-5MS; Restek Rtx-5ms; Phenomenex ZB-5[5][6]
Mid-Polarity (50%-Phenyl)-methylpolysiloxaneIntermediatePotentially ImprovedGoodYesAgilent DB-17, Restek Rtx-50
Polar Polyethylene Glycol (PEG)HighExcellentExcellent, reduced tailingYes, especially for polar analytes.[7]Agilent DB-WAX; Restek Stabilwax[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the GC analysis of dichloropropanols using low-polarity and polar columns.

Method 1: Using a Low-Polarity Column (e.g., DB-5 type)

This method is robust and suitable for a wide range of semi-volatile compounds, including dichloropropanols.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% diphenyl / 95% dimethyl polysiloxane.

  • Injector: Split/splitless, 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 150 °C.

    • Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Detector: Mass Spectrometer (MS) or Electron Capture Detector (ECD).

    • MS: Transfer line at 280 °C, ion source at 230 °C, quadrupole at 150 °C. Full scan mode (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity.

    • ECD: 300 °C.

Method 2: Using a Polar Column (e.g., DB-WAX type)

This method can provide enhanced separation and peak shape for dichloropropanols.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness polyethylene glycol.

  • Injector: Split/splitless, 240 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 220 °C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).

    • MS: Transfer line at 230 °C, ion source at 230 °C, quadrupole at 150 °C. SIM mode targeting characteristic ions of dichloropropanol derivatives.

    • FID: 250 °C.

Sample Preparation

Accurate analysis of dichloropropanols often requires a derivatization step to improve their volatility and chromatographic behavior. A common approach is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1-trimethylsilylimidazole.[9]

Experimental Workflow

The general workflow for the GC analysis of dichloropropanols is illustrated in the diagram below.

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction of Analytes Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (MS, ECD, FID) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General workflow for dichloropropanol analysis by GC.

Conclusion

The choice of GC column for dichloropropanol analysis depends on the specific requirements of the assay. Low-polarity columns like the DB-5 series are robust and widely applicable for halogenated compounds. However, for challenging separations or to achieve optimal peak symmetry, a polar column such as a DB-WAX may be advantageous. Method development and validation are essential to ensure the chosen column and conditions meet the required performance criteria for accuracy, precision, and sensitivity.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Dichloropropanols

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of analytical techniques for the quantification of dichloropropanols. Due to a scarcity of specific data for 1,2-dichloro-2-propanol, this document utilizes data for its close isomer, 1,3-dichloro-2-propanol, as a surrogate to compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

The accurate and precise quantification of dichloropropanols is critical in various fields, including food safety, environmental monitoring, and pharmaceutical development, owing to their potential toxicity. The cross-validation of analytical methods is a fundamental step in ensuring the reliability and accuracy of analytical data. This guide focuses on two prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering a comparative overview of their methodologies and performance characteristics.

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical technique hinges on various factors, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the quantitative performance of GC-MS and HPLC for the analysis of 1,3-dichloro-2-propanol.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.3 - 3.2 ng/mL[1]Not explicitly stated in the provided results.
Limit of Quantification (LOQ) 0.1 µg/L (in water)[1]0.005 mg/kg (with derivatization)[2]
Linearity Range 5 - 200 ng/mL[1]Not explicitly stated in the provided results.
Recovery 91 - 105%[1]Not explicitly stated in the provided results.
Precision (RSD) 1.9 - 10%[1]Not explicitly stated in the provided results.
Derivatization Often required for improved volatility and sensitivity.[3]Required for UV or fluorescence detection.[2]
Internal Standard Deuterated analogs (e.g., 1,3-DCP-d5) are commonly used.[1]Not explicitly mentioned in the provided results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the typical experimental protocols for the GC-MS and HPLC analysis of 1,3-dichloro-2-propanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely adopted technique for the analysis of volatile and semi-volatile compounds like dichloropropanols. Its high sensitivity and selectivity make it a preferred method for trace-level quantification.

Sample Preparation and Extraction: A common procedure involves the extraction of the analyte from the sample matrix. For aqueous samples, this can be achieved through liquid-liquid extraction using a solvent like ethyl acetate.[1] The addition of a salt, such as ammonium sulfate, can improve extraction efficiency. The organic extract is then dried, for example, by passing it through sodium sulfate, and concentrated before analysis.[1] For some applications, an automated headspace sampling procedure can be employed, which offers the advantage of minimal sample preparation.[3]

Derivatization: To enhance the volatility and chromatographic properties of dichloropropanols, a derivatization step is often performed. One common approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the polar hydroxyl group into a less polar silyl ether.[1] Another option is the formation of heptafluorobutyrate derivatives, which can improve sensitivity and reduce interferences.[3]

GC-MS Analysis: The derivatized or underivatized analyte is injected into a gas chromatograph equipped with a suitable capillary column. The separation of the analyte from other components in the sample is achieved based on their different boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification and quantification of the target analyte. The use of a deuterated internal standard, such as 1,3-DCP-d5, is recommended for accurate quantification.[1]

High-Performance Liquid Chromatography (HPLC)

While less common than GC-MS for dichloropropanol analysis, HPLC offers an alternative approach, particularly when dealing with complex matrices or when derivatization for GC is challenging.

Derivatization for Detection: Since dichloropropanols lack a strong chromophore or fluorophore, a derivatization step is necessary for their detection by UV or fluorescence detectors in HPLC.[2] One reported method involves the formation of 9,N-carbazole acetic acid esters. This derivatization can be carried out at a relatively low temperature (60°C) in a short time (0.5 hours).[2]

HPLC Analysis: The derivatized sample is injected into an HPLC system. The separation is performed on a suitable reversed-phase column using a mobile phase, such as a mixture of hexane and 2-propanol.[4] The eluting compounds are then passed through a UV or fluorescence detector for quantification. The choice of detector depends on the properties of the derivative.

Mandatory Visualization

To facilitate a clearer understanding of the analytical workflows and the comparison between the two techniques, the following diagrams have been generated using the DOT language.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis cluster_Data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Chemical Derivatization Concentration->Derivatization GCMS GC-MS Derivatization->GCMS HPLC HPLC Derivatization->HPLC Quantification Quantification GCMS->Quantification HPLC->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the analytical determination of dichloropropanols.

Technique_Comparison cluster_GCMS Gas Chromatography-Mass Spectrometry (GC-MS) cluster_HPLC High-Performance Liquid Chromatography (HPLC) GCMS_Sensitivity High Sensitivity GCMS_Selectivity High Selectivity GCMS_Volatility Requires Volatility (or Derivatization) HPLC_Versatility Versatile for Non-Volatile Analytes GCMS_Volatility->HPLC_Versatility Advantage for Non-Volatiles GCMS_Speed Relatively Fast Analysis Time HPLC_Derivatization Requires Derivatization for Detection HPLC_Derivatization->GCMS_Volatility Derivatization often needed for both HPLC_Sensitivity Sensitivity Dependent on Derivative HPLC_Matrix Potentially Less Matrix Interference Comparison Comparison of Techniques Comparison->GCMS_Sensitivity Superior Sensitivity Comparison->HPLC_Versatility Broader Analyte Scope

References

Benchmarking New Synthetic Routes to 1,2-Dichloro-2-propanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to 1,2-dichloro-2-propanol, a valuable chemical intermediate. Due to the limited availability of direct comparative studies in the literature, this document outlines established and potential synthetic strategies, providing available experimental data to support future research and process development. The focus is on providing a clear comparison of methodologies to aid in the selection and optimization of synthetic pathways.

Comparison of Synthetic Routes

Direct, high-yield synthetic routes to this compound are not extensively documented in publicly available literature. Much of the existing research focuses on its isomers, 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol, primarily synthesized from glycerol. However, based on fundamental organic chemistry principles and related reactions, we can outline and compare potential and established routes.

Route NameStarting Material(s)Reagent(s)Catalyst/ConditionsYield (%)Purity (%)Key AdvantagesKey Disadvantages
Established Isomer Synthesis GlycerolHydrochloric AcidAcetic AcidHigh (for isomers)Mixture of isomersUtilizes a renewable feedstock (glycerol).Low selectivity for this compound; primarily yields 1,3- and 2,3-isomers.[1]
Proposed Grignard Route 1,1-DichloroacetoneMethylmagnesium bromide/chlorideEther solventTheoreticalNot reportedPotentially high selectivity for the tertiary alcohol.Requires handling of pyrophoric Grignard reagents; 1,1-dichloroacetone is a specialty chemical.
Proposed Alkene Hydrochlorination 2-Chloro-2-propen-1-olHydrochloric AcidNot specifiedTheoreticalNot reportedPotentially a direct two-step route from a commercially available precursor.The regioselectivity of HCl addition may not favor the desired product.

Experimental Protocols

Detailed experimental protocols for the direct synthesis of this compound are scarce. The following protocols are based on established methods for the synthesis of its isomers and related compounds, providing a foundation for experimental design.

Protocol 1: Synthesis of Dichloropropanols from Glycerol (Isomer Mixture)

This method is a well-established route for producing a mixture of dichloropropanol isomers.[1]

Materials:

  • Glycerol

  • Concentrated Hydrochloric Acid

  • Acetic Acid (catalyst)

Procedure:

  • A mixture of glycerol and a catalytic amount of acetic acid is heated to 100-110 °C.

  • A stream of dry hydrogen chloride gas is passed through the heated mixture.

  • The reaction progress is monitored by the weight gain of the reaction mixture.

  • Upon completion, the mixture is cooled and neutralized with a suitable base (e.g., sodium carbonate).

  • The product is then purified by distillation under reduced pressure.

Note: This process primarily yields 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. The isolation of this compound would require careful fractional distillation and analytical characterization.

Protocol 2: Proposed Synthesis of this compound via Grignard Reaction

This proposed route is based on the standard reaction of a Grignard reagent with a ketone.

Materials:

  • 1,1-Dichloroacetone

  • Methylmagnesium bromide or Methylmagnesium chloride solution in ether

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, a solution of 1,1-dichloroacetone in anhydrous diethyl ether is placed.

  • The flask is cooled in an ice bath.

  • A solution of methylmagnesium bromide or chloride in ether is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by distillation.

Visualizing the Synthetic Workflow

To illustrate a potential synthetic pathway, a Graphviz diagram of the proposed Grignard route is provided below.

Grignard_Synthesis reagent Methylmagnesium bromide/chloride intermediate Magnesium alkoxide intermediate reagent->intermediate Nucleophilic addition ketone 1,1-Dichloroacetone ketone->intermediate workup Aqueous Workup (NH4Cl) intermediate->workup product This compound workup->product

Proposed Grignard route to this compound.

References

"relative reactivity of 1,2-dichloro-2-propanol and its isomers"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the relative reactivity of 1,2-dichloro-2-propanol and its isomers, focusing on their behavior in common chemical transformations. The information presented is based on available experimental data from peer-reviewed literature.

Executive Summary

The reactivity of dichloropropanol isomers is of significant interest, particularly in the synthesis of valuable intermediates like epichlorohydrin. This guide consolidates available kinetic data to offer a clear comparison of the reactivity of 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. Notably, a significant gap exists in the scientific literature regarding the experimental reactivity data for this compound under comparable conditions. Available research overwhelmingly indicates that 1,3-dichloro-2-propanol is substantially more reactive than 2,3-dichloro-1-propanol in dehydrochlorination reactions.

Isomer Structures

Below are the chemical structures of the dichloropropanol isomers discussed in this guide.

G cluster_12 This compound cluster_13 1,3-dichloro-2-propanol cluster_23 2,3-dichloro-1-propanol 1,2 Cl | H₃C—C—CH₂OH  |    Cl 1,3  OH  | ClH₂C—CH—CH₂Cl 2,3  Cl  | ClH₂C—CH—CH₂OH

Figure 1. Structures of Dichloropropanol Isomers.

Comparative Reactivity in Dehydrochlorination

The dehydrochlorination of dichloropropanols, typically using a strong base like sodium hydroxide (NaOH), is a crucial reaction for the production of epichlorohydrin. The relative rates of this reaction for the different isomers provide a direct measure of their reactivity.

Key Findings:

  • 1,3-Dichloro-2-propanol is the most reactive of the isomers for which data is available. Its structure, with a secondary hydroxyl group and primary chlorides, facilitates the intramolecular nucleophilic substitution that leads to epoxide formation.

  • 2,3-Dichloro-1-propanol is reported to be much less reactive than its 1,3-isomer.[1] This difference in reactivity is significant in industrial processes where mixtures of these isomers are used.

  • This compound: There is a notable absence of publicly available experimental data on the reactivity of this compound in dehydrochlorination or other comparable reactions. This prevents a direct quantitative comparison with the other isomers in this context.

Quantitative Kinetic Data

The following table summarizes the available kinetic parameters for the dehydrochlorination of 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol with sodium hydroxide.

IsomerReaction OrderActivation Energy (Ea)Pre-exponential Factor (A)
1,3-Dichloro-2-propanol Pseudo-first order38.8 kJ/mol1.62 x 107 s-1
2,3-Dichloro-1-propanol Second order81.241 kJ/mol1.28 x 1012 L/(mol·s)

Note: The reaction conditions and methods for determining these parameters varied between studies, which should be considered when making direct comparisons. The reaction of 1,3-dichloro-2-propanol was found to conform to pseudo-first-order kinetics in the presence of excess sodium hydroxide.[2] The kinetics for 2,3-dichloro-1-propanol were determined to be second order.[3]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are summaries of protocols used to investigate the kinetics of dichloropropanol dehydrochlorination.

Kinetic Study of 1,3-Dichloro-2-propanol Dehydrochlorination

  • Objective: To determine the kinetics of epichlorohydrin synthesis from 1,3-dichloropropanol and sodium hydroxide.[2]

  • Apparatus: A batch reactor equipped with a stirrer and temperature control.

  • Procedure:

    • A known concentration of 1,3-dichloropropanol is dissolved in a suitable solvent.

    • A solution of sodium hydroxide is added to the reactor, typically in excess to ensure pseudo-first-order conditions with respect to the dichloropropanol.[2]

    • The reaction is carried out at a constant temperature (e.g., in a range of 50-80°C).[2]

    • Samples are withdrawn at regular time intervals and quenched to stop the reaction.

    • The concentration of the remaining dichloropropanol or the formed epichlorohydrin is determined using gas chromatography-mass spectrometry (GC-MS).[2]

  • Data Analysis: The rate constant is determined by plotting the natural logarithm of the dichloropropanol concentration versus time. The activation energy and pre-exponential factor are then calculated from the Arrhenius equation by conducting the experiment at different temperatures.

Kinetic Study of 2,3-Dichloro-1-propanol Dehydrochlorination using an On-line Conductivity Method

  • Objective: To determine the intrinsic kinetics of the saponification of 2,3-dichloro-1-propanol.[3]

  • Apparatus: A jacketed reactor with an online conductivity recording system and a temperature control system.[3]

  • Procedure:

    • Solutions of 2,3-dichloro-1-propanol and sodium hydroxide are prepared at known concentrations.

    • The solutions are preheated to the desired reaction temperature.

    • The reactants are rapidly mixed in the reactor.

    • The change in conductivity of the solution is monitored in real-time. The consumption of hydroxide ions leads to a decrease in conductivity, which can be correlated to the reaction rate.

  • Data Analysis: The reaction rate equation is derived from the conductivity data, and the intrinsic kinetic parameters are calculated.[3]

Reaction Pathway and Experimental Workflow

The dehydrochlorination of dichloropropanols to form epichlorohydrin is a classic example of an intramolecular Williamson ether synthesis. The reaction proceeds via a nucleophilic attack of the alkoxide, formed by the deprotonation of the hydroxyl group by the base, on the carbon atom bearing a chlorine atom.

Dehydrochlorination_Pathway cluster_workflow Experimental Workflow for Kinetic Analysis DCP Dichloropropanol Isomer Alkoxide Alkoxide Intermediate DCP->Alkoxide + OH⁻ - H₂O Epichlorohydrin Epichlorohydrin Alkoxide->Epichlorohydrin Intramolecular SN2 Chloride Chloride Ion Reactants Prepare Reactant Solutions Mixing Rapid Mixing at Constant Temperature Reactants->Mixing Monitoring Monitor Reaction (e.g., GC-MS, Conductivity) Mixing->Monitoring Analysis Kinetic Data Analysis Monitoring->Analysis

Figure 2. Generalized dehydrochlorination pathway and experimental workflow.

Conclusion

The available data clearly indicate a higher reactivity for 1,3-dichloro-2-propanol compared to 2,3-dichloro-1-propanol in dehydrochlorination reactions. This difference is attributed to the structural arrangement of the hydroxyl and chloro groups. A significant knowledge gap exists regarding the reactivity of this compound. Further experimental investigation into the kinetics of this compound is necessary to provide a complete comparative analysis of all three isomers. Such research would be valuable for optimizing industrial processes and for a more comprehensive understanding of the structure-reactivity relationships in this class of compounds.

References

Comparative Environmental Impact of Dichloropropanols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the environmental fate, toxicity, and metabolic pathways of dichloropropanol isomers.

This guide provides a comparative overview of the environmental impact of dichloropropanol (DCP) isomers, with a focus on 1,3-dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (2,3-DCP). Dichloropropanols are synthetic chemical compounds used as intermediates in the production of various industrial chemicals, including epichlorohydrin, glycerol, and some plastics.[1][2][3] Their presence in the environment, primarily due to industrial discharge and as byproducts in certain food processing methods, has raised concerns about their potential ecological and health effects.[1][4] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the current understanding of the environmental and toxicological profiles of these compounds.

Comparative Toxicity Assessment

The acute toxicity of dichloropropanol isomers varies, with 1,3-DCP generally demonstrating higher toxicity than 2,3-DCP in terms of hepatotoxicity. Conversely, 2,3-DCP has been reported to be more toxic to the testes and kidneys.[5] The available data on the median lethal dose (LD50) and median lethal concentration (LC50) for different species are summarized below.

ChemicalSpeciesRouteLD50 (mg/kg bw)LC50 (mg/L or ppm)Reference
1,3-Dichloro-2-propanolRatOral110 - 400[6][7][8]
RatInhalation (4h)125 ppm (0.66 mg/L)[6][7][8]
MouseOral25 - 125[7]
MouseInhalation (1-5 days)320 - 600 ppm (1.7 - 3.2 mg/L)[7][8]
RabbitDermal800 - 1092[6][8][9]
2,3-Dichloro-1-propanolRatOral90
MouseOral126

Table 1: Acute Toxicity of Dichloropropanol Isomers. This table summarizes the available LD50 and LC50 values for 1,3-DCP and 2,3-DCP in different animal models and exposure routes.

Environmental Fate and Biodegradation

Dichloropropanols can enter the environment through industrial wastewater and as contaminants in certain food products.[1][4] Their persistence and degradation in the environment are influenced by factors such as microbial activity and physicochemical conditions.

Several bacterial strains have been identified that can degrade dichloropropanols. For instance, Corynebacterium sp. strain N-1074 has been shown to degrade 1,3-DCP through two distinct pathways.[1][3] One pathway involves non-stereospecific dechlorination and subsequent hydrolysis, while the other pathway shows stereospecific conversion.[3]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of dichloropropanols is linked to their metabolism, which can lead to the formation of reactive intermediates. For 1,3-DCP, a key toxic mechanism involves its conversion to epichlorohydrin, a known carcinogen.[1][2] This metabolic activation, often mediated by cytochrome P450 enzymes, can lead to glutathione (GSH) depletion, oxidative stress, and DNA damage.[8]

Studies have shown that 1,3-DCP-induced apoptosis (programmed cell death) is dependent on intracellular calcium levels and the generation of reactive oxygen species (ROS).[1][10] This process involves the activation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10]

Below are diagrams illustrating the proposed metabolic activation of 1,3-DCP and the subsequent signaling cascade leading to apoptosis.

Metabolic_Activation_of_1_3_DCP DCP 1,3-Dichloro-2-propanol CYP450 Cytochrome P450 DCP->CYP450 Metabolism Epichlorohydrin Epichlorohydrin CYP450->Epichlorohydrin GSH_depletion GSH Depletion Epichlorohydrin->GSH_depletion DNA_adducts DNA Adducts Epichlorohydrin->DNA_adducts Cellular_damage Cellular Damage GSH_depletion->Cellular_damage DNA_adducts->Cellular_damage

Metabolic activation of 1,3-DCP.

Apoptosis_Signaling_Pathway DCP 1,3-DCP ROS ROS Generation DCP->ROS Ca_increase Intracellular Ca²⁺ ↑ DCP->Ca_increase MAPK MAPK Activation ROS->MAPK NFkB NF-κB Activation ROS->NFkB Ca_increase->MAPK Ca_increase->NFkB Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis

1,3-DCP induced apoptosis signaling.

Experimental Protocols

Analysis of Dichloropropanols in Water by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the determination of dichloropropanols in water samples. It is based on methods described in the scientific literature.

1. Sample Preparation:

  • Collect water samples in clean glass vials.

  • To a known volume of the water sample (e.g., 10 mL), add a suitable internal standard (e.g., deuterated 1,3-DCP).

  • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate). Vigorously shake the mixture for a specified time (e.g., 2 minutes) and allow the phases to separate.

  • Carefully collect the organic layer.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a capillary column suitable for the separation of volatile organic compounds (e.g., a DB-5ms column).

    • Injector Temperature: Set to a temperature that ensures efficient volatilization of the analytes without degradation (e.g., 250°C).

    • Oven Temperature Program: A temperature gradient is typically used to achieve good separation. An example program could be: start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity. Monitor characteristic ions for each dichloropropanol isomer and the internal standard.

    • Data Analysis: Quantify the concentration of each dichloropropanol isomer by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.

3. Quality Control:

  • Analyze blank samples to check for contamination.

  • Analyze fortified samples (spiked with known concentrations of dichloropropanols) to determine method accuracy and precision.

For more detailed and specific analytical methods, researchers should refer to the methodologies published in peer-reviewed journals.

Conclusion

The available data indicate that dichloropropanols, particularly 1,3-DCP, pose a significant environmental and health concern due to their toxicity and potential for carcinogenicity. While 2,3-DCP appears to be less hepatotoxic, its effects on other organs warrant further investigation. The primary mechanism of 1,3-DCP toxicity involves metabolic activation to reactive intermediates, leading to cellular damage and apoptosis through the activation of specific signaling pathways. Continued research is necessary to fully elucidate the comparative environmental impact of different dichloropropanol isomers and to develop effective strategies for their monitoring and remediation.

References

A Comparative Guide to Method Validation for Dichloropropanols in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the determination of dichloropropanols, with a primary focus on 1,3-dichloro-2-propanol, in complex matrices such as food and water. Due to a scarcity of literature on 1,2-dichloro-2-propanol, this document centers on the more extensively studied 1,3-isomer, a significant food contaminant. The information presented is intended to assist researchers in selecting the most appropriate methodology for their specific analytical needs.

Introduction

Dichloropropanols are chlorinated organic compounds that can be formed in foods during processing and are considered potential carcinogens.[1] Accurate and reliable analytical methods are crucial for monitoring their levels in various products to ensure consumer safety. This guide compares the performance of several common analytical techniques, presenting key validation parameters and detailed experimental protocols.

Comparison of Analytical Methods

The most prevalent method for the determination of 1,3-dichloro-2-propanol is Gas Chromatography-Mass Spectrometry (GC-MS) coupled with various sample preparation techniques. These include Liquid-Liquid Extraction (LLE), Headspace (HS) analysis, and Solid-Phase Microextraction (SPME). A preliminary study on a High-Performance Liquid Chromatography (HPLC) method has also been reported.

Method Validation Parameters

The following tables summarize the key performance characteristics of different analytical methods for the determination of 1,3-dichloro-2-propanol.

Table 1: GC-MS Based Methods for 1,3-dichloro-2-propanol in Soy Sauce

ParameterLLE-GC-MS[2]HS-GC-MS[3]SPME-GC-MS[4]
Linearity (r²) > 0.99Not explicitly stated≥ 0.9972
Limit of Detection (LOD) 5 µg/kg3 µg/kgng/mL range
Limit of Quantification (LOQ) 5 µg/kgNot explicitly statedNot explicitly stated
Recovery 77%Not explicitly statedNot explicitly stated
Precision (RSD) ~5%Not explicitly stated≤ 19%

Table 2: GC-MS Based Methods for 1,3-dichloro-2-propanol in Water

ParameterLLE-GC-MS[5]SPME-GC-MS[6]
Linearity (r²) Not explicitly statedNot explicitly stated
Limit of Detection (LOD) Not explicitly stated0.3-3.2 ng/mL
Limit of Quantification (LOQ) 0.1 µg/L4.8-34.5 ng/mL
Recovery 105 ± 3%~100%
Precision (RSD) 5.4%1.9-10%

Table 3: Alternative Method for 1,3-dichloro-2-propanol

MethodMatrixLinearity (r²)LODLOQRecoveryPrecision (RSD)
HPLC with UV/Fluorimetric Detection [7]Food (e.g., Soy Sauce)Not establishedPromising with fluorimetric detectionNot establishedNot establishedNot established

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Liquid-Liquid Extraction GC-MS (LLE-GC-MS) for Soy Sauce[2]

Sample Preparation:

  • Homogenize the soy sauce sample.

  • Mix the homogenized sample with a sodium chloride solution.

  • Adsorb the mixture onto silica gel.

  • Pack the loaded silica gel into a chromatographic column.

  • Elute the chloropropanols from the column using ethyl acetate.

  • Concentrate the eluant.

Derivatization:

  • Add heptafluorobutyric acid anhydride to the concentrated eluant to derivatize the chloropropanols.

GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Separate the analytes on a suitable capillary column.

  • Identify and quantify the analytes using mass spectrometric detection.

Headspace GC-MS (HS-GC-MS) for Soy Sauce[3]

Sample Preparation:

  • Place a sample of soy sauce into a headspace vial.

  • Add a deuterium-labeled internal standard.

  • Incorporate cryogenic trapping in the system.

GC-MS Analysis:

  • Automatically sample the headspace.

  • Inject the vapor into the GC-MS for analysis.

Solid-Phase Microextraction GC-MS (SPME-GC-MS) for Soy Sauce[4]

Sample Preparation:

  • Place the aqueous sample in a vial.

  • Adjust the pH to 6 and add sodium chloride to a concentration of 0.36 g/mL.

  • Expose an 85 µm polyacrylate-coated SPME fiber to the headspace of the sample at 50°C for 15 minutes.

Derivatization (On-fiber):

  • Expose the fiber with the extracted analytes to N-methyl-N-(trimethylsilyl)-trifluoroacetamide vapor in a laboratory-made device at 230°C for 40 seconds.

GC-MS Analysis:

  • Desorb the derivatized analytes from the fiber in the GC inlet at 260°C for 3 minutes for subsequent analysis.

High-Performance Liquid Chromatography (HPLC) with Fluorimetric Detection[7]

Sample Preparation and Derivatization:

  • Extract the sample with an organic solvent.

  • Evaporate the organic phase to dryness.

  • Redissolve the residue in acetonitrile.

  • Derivatize with 9,N-carbazole acetic acid esters.

HPLC Analysis:

  • Inject the derivatized sample into an HPLC system equipped with a C18 column.

  • Use a mobile phase gradient elution.

  • Detect the analytes using a fluorimetric detector.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

LLE_GC_MS_Workflow start Start: Soy Sauce Sample homogenize Homogenization start->homogenize mix Mix with NaCl Solution homogenize->mix adsorb Adsorb on Silica Gel mix->adsorb pack Pack into Column adsorb->pack elute Elute with Ethyl Acetate pack->elute concentrate Concentrate Eluant elute->concentrate derivatize Derivatize with HFBAA concentrate->derivatize analyze GC-MS Analysis derivatize->analyze

Caption: Workflow for LLE-GC-MS analysis of 1,3-dichloro-2-propanol in soy sauce.

HS_GC_MS_Workflow start Start: Soy Sauce Sample vial Place in Headspace Vial start->vial add_is Add Internal Standard vial->add_is cryo Cryogenic Trapping add_is->cryo sample_hs Automated Headspace Sampling cryo->sample_hs analyze GC-MS Analysis sample_hs->analyze

Caption: Workflow for HS-GC-MS analysis of 1,3-dichloro-2-propanol in soy sauce.

SPME_GC_MS_Workflow start Start: Aqueous Sample prep Adjust pH & Add NaCl start->prep extract SPME Fiber Extraction prep->extract derivatize On-fiber Derivatization extract->derivatize desorb Thermal Desorption derivatize->desorb analyze GC-MS Analysis desorb->analyze

Caption: Workflow for SPME-GC-MS analysis of 1,3-dichloro-2-propanol.

Conclusion

The choice of an analytical method for dichloropropanols depends on the specific requirements of the study, including the matrix complexity, required sensitivity, and available instrumentation. GC-MS methods, particularly those employing headspace or SPME for sample preparation, offer high sensitivity and specificity for the analysis of 1,3-dichloro-2-propanol in complex matrices.[3][4] While LLE-GC-MS is a more traditional approach, it can be effective, though potentially more labor-intensive.[2] The development of HPLC methods for dichloropropanol analysis is still in its early stages but may offer a viable alternative in the future.[7] Further research is needed to develop and validate methods specifically for this compound.

References

A Spectroscopic Comparison of 1,2-Dichloro-2-propanol and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1,2-dichloro-2-propanol and its structural isomers, 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. The information presented is intended to aid in the identification, characterization, and analysis of these chlorinated propanols, which are relevant in various industrial and research contexts, including as intermediates in chemical synthesis and as potential toxicants.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound and its analogues. Data for this compound is predicted due to the limited availability of experimental spectra, while the data for its analogues are based on experimental findings.

Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound, Experimental for Analogues)

CompoundChemical Shift (ppm)MultiplicityAssignment
This compound ~2.1Singlet-CH₃
~3.8Singlet-CH₂Cl
VariableSinglet-OH
1,3-dichloro-2-propanol 3.697Doublet-CH₂Cl
4.072Quintet-CHOH
2.6 (variable)Singlet-OH
2,3-dichloro-1-propanol 3.7-3.9Multiplet-CH₂Cl & -CHCl
4.1-4.3Multiplet-CH₂OH
VariableSinglet-OH

Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound, Experimental for Analogues)

CompoundChemical Shift (ppm)Assignment
This compound ~30-CH₃
~55-CH₂Cl
~85-C(Cl)OH
1,3-dichloro-2-propanol 46.9-CH₂Cl
71.1-CHOH
2,3-dichloro-1-propanol 46.0-CH₂Cl
62.5-CHCl
64.1-CH₂OH

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H StretchC-H StretchC-O StretchC-Cl Stretch
This compound (Predicted) ~3400 (broad)~2900-3000~1100~650-800
1,3-dichloro-2-propanol ~3380 (broad)~2960~1110~740, 660
2,3-dichloro-1-propanol ~3350 (broad)~2950~1050~730, 650

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound (Predicted) 128/130/13293/95 ([M-Cl]⁺), 77 ([CH₂ClCO]⁺), 49 ([CH₂Cl]⁺)
1,3-dichloro-2-propanol 128/130/13293/95 ([M-Cl]⁺), 79/81 ([CH₂ClCHO]⁺), 49 ([CH₂Cl]⁺)
2,3-dichloro-1-propanol 128/130/13293/95 ([M-Cl]⁺), 77 ([CHClCH₂OH]⁺), 49 ([CH₂Cl]⁺)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O). The solution should be clear and free of any particulate matter.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Process the data similarly to the ¹H spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a neat (undiluted) spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Place the sample plates in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound and its expected fragments (e.g., m/z 30-200).

  • Data Analysis: Identify the molecular ion peak, which will exhibit a characteristic isotopic pattern for a dichlorinated compound (M⁺, M+2, M+4 in a 9:6:1 ratio). Analyze the major fragment ions to deduce the structure.

Metabolic Pathway and Toxicity

Dichloropropanols are known to be hepatotoxic, and their metabolism is a key factor in their toxicity. The metabolic pathway of 1,3-dichloro-2-propanol has been studied and can serve as a model for its isomers. The primary mechanism of toxicity involves the metabolic activation to reactive intermediates that can cause cellular damage.

Metabolic_Pathway Proposed Metabolic Pathway of Dichloropropanols DCP Dichloropropanol (e.g., this compound) Epichlorohydrin Epichlorohydrin Intermediate DCP->Epichlorohydrin Dehydrochlorination GSH_Conjugate GSH Conjugate Epichlorohydrin->GSH_Conjugate GST Diol Diol Metabolite Epichlorohydrin->Diol Epoxide Hydrolase Cellular_Damage Cellular Damage (Hepatotoxicity) Epichlorohydrin->Cellular_Damage Alkylation of Macromolecules Mercapturic_Acid Mercapturic Acid (Excreted) GSH_Conjugate->Mercapturic_Acid Further Processing Oxidation_Products Oxidative Metabolites Diol->Oxidation_Products

Caption: Proposed metabolic activation of dichloropropanols leading to toxicity.

This pathway highlights the formation of a reactive epichlorohydrin intermediate, which can be detoxified through glutathione (GSH) conjugation or lead to cellular damage by reacting with macromolecules. This metabolic activation is a critical consideration in the toxicological assessment of these compounds.

Evaluating the Efficiency of Dichloropropanols in Epichlorohydrin Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Isomer Specificity: Initial research to evaluate the efficiency of 1,2-dichloro-2-propanol in specific reactions revealed a significant scarcity of available experimental data for this particular isomer. The scientific literature is sparse regarding its use as a reactant, offering insufficient quantitative data for a comparative guide. In contrast, its isomer, 1,3-dichloro-2-propanol (1,3-DCP) , is a well-documented, industrially significant intermediate, primarily used in the synthesis of epichlorohydrin (ECH).

Therefore, this guide has been pivoted to focus on the efficiency of 1,3-dichloro-2-propanol in this key reaction, comparing its performance with major alternative synthesis routes. This analysis provides researchers, scientists, and drug development professionals with a practical and data-driven overview of relevant chemical pathways.

Overview of Epichlorohydrin Synthesis Routes

Epichlorohydrin is a critical building block for epoxy resins, synthetic glycerol, and various pharmaceuticals. Its production is dominated by a few key industrial pathways. The traditional route starts from propylene, while modern, more sustainable methods leverage glycerol, a byproduct of biodiesel production. The conversion of 1,3-DCP to epichlorohydrin is a crucial step in both of these major pathways.

This guide compares the following primary routes to epichlorohydrin:

  • Route A: The Propylene-Based (Allyl Chloride) Pathway. This is the conventional, petrochemical-based method.

  • Route B: The Glycerol-Based Pathway. A greener alternative that proceeds via a dichloropropanol intermediate.

  • Route C: Direct Epoxidation of Allyl Chloride. An alternative that avoids the dichloropropanol intermediate.

The core reaction evaluated here is the dehydrochlorination of 1,3-DCP to form epichlorohydrin, a ring-closing reaction typically initiated by a base.

G cluster_0 Route A: Propylene-Based Propylene Propylene AllylChloride Allyl Chloride Propylene->AllylChloride High-Temp. Chlorination DCP_mix Dichloropropanol Mixture AllylChloride->DCP_mix Hypochlorination ECH Epichlorohydrin (ECH) DCP_mix->ECH Dehydrochlorination (Base) Glycerol Glycerol DCP_1_3 1,3-Dichloro-2-propanol (1,3-DCP) Glycerol->DCP_1_3 Hydrochlorination (HCl, Catalyst) DCP_1_3->ECH Dehydrochlorination (Base)

Figure 1: Major industrial pathways to Epichlorohydrin (ECH).

Performance Comparison of Epichlorohydrin Synthesis

The efficiency of epichlorohydrin synthesis is determined by reaction yield, selectivity, reaction time, and the environmental impact of the reagents and byproducts. The dehydrochlorination of 1,3-DCP is a highly efficient step, but the overall process efficiency depends on the preceding steps.

Table 1: Quantitative Comparison of ECH Synthesis Routes
ParameterRoute A: Propylene/Allyl ChlorideRoute B: Glycerol to 1,3-DCPRoute C: Direct Epoxidation of Allyl Chloride
Primary Reactants Propylene, Chlorine, Base (e.g., Ca(OH)₂)Glycerol, HCl, Base (e.g., NaOH)Allyl Chloride, H₂O₂, Catalyst
Key Intermediate 1,3-DCP & 2,3-DCP Mixture1,3-DCP (predominantly)None
Typical Yield (Overall) ~73-80%[1][2]>90% (highly optimized)[3][4]~83%[1]
Selectivity to ECH Moderate (byproducts from chlorination)High (fewer byproducts in hydrochlorination)High (>99% reported with specific catalysts)[1]
Key Advantage Mature, well-established technology.Uses renewable feedstock (glycerol), higher atom economy.Avoids chlorinated intermediates and salt waste.
Key Disadvantage Low chlorine atom efficiency, large volume of chlorinated byproducts and salt wastewater.[2][5]Requires corrosion-resistant reactors for HCl.Catalyst cost and stability can be a factor.
Table 2: Efficiency of 1,3-DCP Dehydrochlorination Step
Base/CatalystTemperature (°C)Reaction TimeMolar Ratio (Base:DCP)Yield of ECHReference
Sodium Hydroxide (NaOH)5015 seconds1.05 : 190%[4]
Sodium Hydroxide (NaOH)16.425 minutes0.96 : 193.5%[6]
Sodium Hydroxide (NaOH)50< 20 minutesNot specified>97% (Selectivity)[7]
Calcium Hydroxide (Ca(OH)₂)Not specifiedNot specifiedNot specified96.21%[8]
Recombinant E. coliNot specifiedNot specifiedN/A88.3%[9]
BaO/γ-Al₂O₃ (gas phase)270Not specifiedN/A~90% (Selectivity)[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for the synthesis of 1,3-DCP from glycerol and its subsequent conversion to epichlorohydrin.

Protocol 1: Synthesis of 1,3-Dichloro-2-propanol from Glycerol

This protocol is adapted from a classic procedure demonstrating the hydrochlorination of glycerol.[11]

Workflow:

G cluster_workflow Experimental Workflow: Glycerol to 1,3-DCP A Charge Reactor: Glycerol (90%) + Acetic Acid B Heat to 100-110°C A->B C Bubble dry HCl gas through mixture B->C D Monitor weight gain (approx. 875g per 1kg glycerol) C->D E Cool reaction mixture D->E F Neutralize with solid Sodium Carbonate E->F G Separate aqueous layer F->G H Distill crude product under reduced pressure G->H I Collect 1,3-DCP fraction (68-75°C at 14 mmHg) H->I

Figure 2: Workflow for synthesizing 1,3-DCP from glycerol.

Methodology:

  • A 2-liter flask is charged with 1 kg (805 mL, 9.8 moles) of 90% glycerol and 20 g of glacial acetic acid (catalyst).[11]

  • The flask is placed in an oil bath and heated to 100-110°C.

  • A stream of dry hydrogen chloride (HCl) gas is bubbled through the heated mixture via a gas inlet tube.

  • The reaction progress is monitored by periodically weighing the flask. The reaction is considered complete when the weight gain is approximately 875 g.[11]

  • The resulting product is cooled and transferred to a 4-liter beaker. Solid sodium carbonate is added portion-wise until the solution is just alkaline to litmus paper.

  • The mixture is transferred to a separatory funnel, and the lower aqueous layer is removed.

  • The crude dichlorohydrin (approx. 1250 g) is purified by vacuum distillation. The fraction boiling between 68-75°C at 14 mmHg is collected, yielding approximately 700-720 g (55-57% theoretical yield) of 1,3-dichloro-2-propanol.[11]

Protocol 2: Dehydrochlorination of 1,3-DCP to Epichlorohydrin

This protocol is based on an industrial patent for a high-yield process using aqueous sodium hydroxide.[6]

Methodology:

  • A 4-liter batch reactor is charged with 1,064 g (8.25 mol) of 1,3-dichloro-2-propanol.

  • The reactor contents are cooled to approximately 16°C.

  • 1,752 g of a pre-chilled 18% w/w aqueous sodium hydroxide solution (7.9 mol) is added to the reactor. This represents a slight stoichiometric deficit of base (96% of the required amount) to avoid side reactions.[6]

  • The mixture is stirred vigorously (e.g., 200 rpm) while maintaining the temperature at 16.4 ± 0.8°C for 25 minutes. Cooling may be required to manage the exothermic reaction.

  • After 25 minutes, stirring is stopped, and the mixture separates into an organic phase (epichlorohydrin) and an aqueous phase (brine).

  • The phases are separated. The reported overall conversion to epichlorohydrin under these conditions is 93.5%.[6] The epichlorohydrin can be further purified by distillation.

Conclusion

While data on this compound is limited, its isomer, 1,3-dichloro-2-propanol , is a highly efficient and crucial intermediate in the production of epichlorohydrin. The dehydrochlorination of 1,3-DCP is a rapid, high-yield reaction, commonly achieving over 90% yield with basic reagents like sodium hydroxide.[4][6]

When comparing overall synthesis routes, the modern glycerol-to-epichlorohydrin process, which proceeds via a 1,3-DCP intermediate, presents a more sustainable and atom-economical alternative to the traditional propylene-based method.[3][5] This "green" route effectively utilizes a renewable byproduct from the biodiesel industry, reduces the generation of chlorinated waste, and demonstrates the pivotal role of 1,3-dichloro-2-propanol in modern industrial chemistry. Future research may focus on enhancing catalyst stability and further reducing energy consumption in these processes.

References

Safety Operating Guide

Proper Disposal of 1,2-Dichloro-2-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 1,2-Dichloro-2-propanol is critical for ensuring personnel safety and environmental protection. This halogenated organic compound is classified as hazardous, necessitating strict adherence to established protocols. This guide provides essential safety information, logistical plans, and step-by-step procedures for its proper disposal in a laboratory setting.

Immediate Safety and Hazard Information

This compound is a combustible liquid that is toxic if swallowed, harmful in contact with skin, and may cause cancer.[1][2] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) and to be aware of emergency procedures.

Key Hazard and Safety Data

PropertyValueSource
UN Number UN2750 (for the related isomer 1,3-Dichloro-2-propanol)[1][3]
Transport Hazard Class 6.1 (Toxic substances)[1][3]
Packing Group II[1][3]
Flash Point 74 - 85 °C (165.2 - 185 °F)[1][2]
Oral LD50 (Rat) 81 - 110 mg/kg[1][3]
Dermal LD50 (Rabbit) 590 - 800 mg/kg[1][3]
Primary Hazards Toxic, Harmful, Carcinogenic[1][2]
GHS Hazard Statements H227, H301, H312, H350

Logistical and Operational Plan for Disposal

Proper disposal begins with correct segregation and storage of the chemical waste. As a chlorinated organic compound, this compound must be treated as halogenated organic waste .[4][5]

Key Logistical Steps:

  • Waste Segregation: Never mix halogenated organic solvents with non-halogenated waste.[4][6] Co-mingling increases disposal costs and complexity.

  • Container Selection: Use a designated, properly labeled, and chemically compatible waste container. The container must have a tight-fitting lid to be "vapor tight" and "spill proof."[5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and an identification of its contents, such as "Halogenated Organic Waste: this compound."[5][6] All components in a mixed waste container must be listed.[4]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizing agents, acids, or bases.[2][3] The storage location should be a designated satellite accumulation area.

Protocol for Disposal of this compound

This protocol outlines the step-by-step methodology for the safe handling and disposal of this compound waste from a laboratory setting.

Materials Required:

  • Designated halogenated organic waste container (properly labeled)

  • Personal Protective Equipment (PPE):

    • Chemical splash goggles or face shield[3]

    • Chemical-resistant gloves (consult manufacturer's breakthrough time data)[1]

    • Lab coat[3]

  • Chemical fume hood

  • Spill kit with absorbent material (e.g., vermiculite, sand)[3]

Procedure:

  • Preparation:

    • Obtain special instructions before use and ensure all safety precautions have been read and understood.[2]

    • Don all required PPE before handling the chemical.

    • Perform all transfers of this compound within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Waste Transfer:

    • Carefully pour the this compound waste into the designated halogenated waste container.

    • Avoid splashing.

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.

  • Container Sealing and Storage:

    • Securely close the waste container lid.[5]

    • Wipe the exterior of the container clean of any residual chemical.

    • Place the sealed container in the designated satellite accumulation area.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert substance like vermiculite or sand.[3]

    • Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[7]

    • For large spills, evacuate the area and follow your institution's emergency procedures.[5]

  • Final Disposal:

    • Arrange for the collection of the waste container by a licensed professional waste disposal service.

    • The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a permitted facility.[4][8]

    • Never dispose of this compound down the drain or with regular household garbage.[1][6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

G cluster_prep 1. Preparation & Handling cluster_collection 2. Waste Collection cluster_storage 3. Storage & Disposal A Identify Waste: This compound B Consult SDS & Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Select 'Halogenated Organic Waste' Container C->D E Ensure Container is Labeled: 'Hazardous Waste' & Contents D->E F Carefully Transfer Waste to Container E->F G Securely Seal Container F->G Spill Spill Occurs F->Spill H Store in Designated Satellite Accumulation Area G->H I Arrange Pickup by Licensed Waste Disposal Service H->I J Final Disposal: High-Temperature Incineration I->J Cleanup Use Spill Kit (Inert Absorbent) Collect & Dispose as Hazardous Waste Spill->Cleanup Cleanup->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,2-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 1,2-Dichloro-2-propanol (CAS Number 594-37-6), also known as 1,2-dichloro-2-methylpropane. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid that can cause skin, eye, and respiratory irritation.[1] Proper selection and use of PPE are the first line of defense against exposure.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Viton® or Viton®/Butyl laminate gloves [2][3][4]Provides the highest level of protection against chlorinated hydrocarbons. Standard nitrile and neoprene gloves offer poor to fair resistance and should be avoided for anything other than incidental contact.[5][6]
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against splashes and vapors.
Face Protection Face shield worn over chemical splash goggles.Recommended when handling larger quantities (>500 mL) or when there is a significant risk of splashing.
Body Protection Flame-resistant lab coat.Protects against splashes of flammable liquid. A 100% cotton lab coat may be a suitable alternative for smaller quantities.[7]
Footwear Closed-toe, chemical-resistant shoes.Prevents exposure from spills.
Respiratory Protection Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors.[7][8]

PPE Selection Workflow

PPE_Selection cluster_ppe PPE Selection for this compound start Task Assessment gloves Hand Protection: Viton® or Viton®/Butyl start->gloves eye Eye Protection: Chemical Splash Goggles start->eye body Body Protection: Flame-Resistant Lab Coat start->body end Proceed with Caution gloves->end face Face Protection: Face Shield (as needed) eye->face face->end body->end

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following protocol is mandatory when working with this compound.

Pre-Experiment Preparations
  • Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound before beginning any work.

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble all Materials: Gather all necessary equipment, including the chemical, glassware, and waste containers, and place them inside the fume hood.

  • Don Appropriate PPE: Put on all required PPE as specified in the table above.

  • Prepare for Emergencies: Locate the nearest eyewash station, safety shower, and fire extinguisher.[7] Ensure a spill kit is readily accessible.

Handling Procedure
  • Work Exclusively in a Fume Hood: All transfers and manipulations of this compound must be performed inside a certified chemical fume hood.[7][8]

  • Grounding: When transferring from a metal container larger than five gallons, the container must be electrically bonded and grounded to prevent static discharge.[8][9]

  • Avoid Ignition Sources: Keep the work area free of open flames, hot plates, and other potential ignition sources.[8]

  • Dispensing: Use a bottle carrier for transporting the chemical. When dispensing, do so slowly and carefully to avoid splashing.

  • Keep Containers Closed: Tightly seal the container immediately after use to minimize the release of flammable vapors.[10]

Post-Experiment Procedures
  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent.

  • PPE Removal: Remove gloves and lab coat before leaving the work area. Dispose of disposable gloves as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Designated Waste Container: Collect all this compound waste in a designated, properly labeled hazardous waste container. The container should be made of a chemically resistant material and have a secure, tight-fitting lid.

  • Halogenated Waste Stream: This chemical is a chlorinated hydrocarbon and must be disposed of in a designated halogenated solvent waste stream. Do not mix with non-halogenated waste.[11][12]

  • Labeling: As soon as the first drop of waste is added, label the container with a hazardous waste tag that includes the chemical name, concentration, and associated hazards.[11]

  • Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, wipes, and disposable gloves, must also be disposed of as hazardous waste in a sealed, labeled container.

Storage and Disposal Workflow
  • Temporary Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent spills.[13]

  • Arrange for Pickup: Once the waste container is full, or if it has been in storage for an extended period, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[13]

Disposal_Workflow cluster_disposal Waste Disposal Workflow start Generate Waste collect Collect in Labeled, Halogenated Waste Container start->collect store Store in Secondary Containment in Satellite Accumulation Area collect->store pickup Request EHS Pickup store->pickup end Professional Disposal pickup->end

Caption: Step-by-step workflow for the disposal of this compound waste.

Emergency Procedures: Spill and Exposure Response

Spill Cleanup Protocol
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Assess the Spill: Determine if the spill is minor or major. A minor spill is a small, contained spill that can be safely cleaned up by laboratory personnel.

  • Minor Spill Cleanup:

    • Ensure proper ventilation and eliminate all ignition sources.[14]

    • Wearing the appropriate PPE, create a dike around the spill using an absorbent material from a spill kit.[15]

    • Apply a solvent absorbent material, working from the outside in.[14]

    • Once the liquid is absorbed, use non-sparking tools to scoop the material into a designated hazardous waste container.[15]

    • Wipe the area with soap and water.[14]

    • Dispose of all cleanup materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • If there is a fire hazard, activate the fire alarm.

    • Contact your institution's emergency response team or EHS.[16]

    • Provide them with the chemical name and the approximate quantity spilled.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[7]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.